molecular formula C18H29N3O4S B609603 N-Methyl Amisulpride CAS No. 1391054-22-0

N-Methyl Amisulpride

Cat. No.: B609603
CAS No.: 1391054-22-0
M. Wt: 383.51
InChI Key: PMLIJXXZFCRLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl Amisulpride, also known by its developmental code name LB-102, is a benzamide derivative and a novel antagonist of dopamine D2 and D3 receptors, as well as serotonin 5-HT7 receptors . This compound is the N-methylated analog of amisulpride, developed to exhibit enhanced lipophilicity and improved passive diffusion across biological membranes like the blood-brain barrier compared to its parent compound . This key characteristic is expected to provide a higher ratio of brain to peripheral concentrations, making it a valuable tool for investigating central nervous system pharmacology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20(3)18(22)14-10-17(26(23,24)6-2)15(19)11-16(14)25-4/h10-11,13H,5-9,12,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLIJXXZFCRLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN(C)C(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-22-0
Record name N-Methyl amisulpride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYL AMISULPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM73EV997H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Methyl Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Amisulpride, also known as LB-102, is an investigational benzamide (B126) derivative and the N-methylated analog of the atypical antipsychotic amisulpride. Developed to enhance central nervous system penetration, this compound exhibits a distinct polypharmacological profile, primarily acting as a potent antagonist at dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT7 and 5-HT2B receptors. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its receptor binding affinities, the associated downstream signaling pathways, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a resource for researchers and professionals engaged in the study and development of novel antipsychotic agents.

Introduction

This compound is a novel psychoactive compound currently under investigation for the treatment of schizophrenia.[1] As the N-methylated analogue of amisulpride, it was designed with increased lipophilicity to improve its permeability across the blood-brain barrier, potentially allowing for lower therapeutic doses and a more favorable side-effect profile compared to its parent compound.[1] The therapeutic effects of this compound are believed to be mediated through its interactions with multiple neurotransmitter receptor systems. This guide will provide an in-depth examination of its mechanism of action, focusing on its primary molecular targets.

Receptor Binding Profile

The primary mechanism of action of this compound is its antagonist activity at several key G-protein coupled receptors (GPCRs). Its binding affinity for these receptors has been quantified using radioligand binding assays. A notable characteristic of this compound is its stereoselectivity, with its enantiomers exhibiting differential affinities for its primary targets.

Quantitative Binding Affinity Data

The binding affinities (Ki) of racemic this compound (LB-102) and its individual enantiomers for human dopamine D2 and serotonin 5-HT7 receptors are summarized in the table below. For context, data for the parent compound, amisulpride, at dopamine D3 and serotonin 5-HT2B receptors are also included, as this compound is known to be an antagonist at these receptors as well.[1]

CompoundReceptorKi (nM)
Racemic this compound (LB-102) Dopamine D20.82 ± 0.02
Serotonin 5-HT731 ± 1
(S)-N-Methyl Amisulpride Dopamine D2High Affinity
(R)-N-Methyl Amisulpride Serotonin 5-HT7High Affinity
Racemic Amisulpride Dopamine D22.8
Dopamine D33.2
Serotonin 5-HT2B13 ± 1
Serotonin 5-HT711.5 ± 0.7

Note: Specific Ki values for the individual enantiomers of this compound were not provided in the primary literature, however, it is established that the S-enantiomer has a significantly higher affinity for the D2 receptor, while the R-enantiomer has a higher affinity for the 5-HT7 receptor.

Signaling Pathways

As an antagonist, this compound blocks the downstream signaling cascades normally initiated by the binding of endogenous ligands (dopamine and serotonin) to their respective receptors.

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are coupled to Gi/o G-proteins. Antagonism of these receptors by this compound inhibits both canonical G-protein dependent signaling and non-canonical β-arrestin dependent signaling.

Canonical D2/D3 receptor signaling involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. This compound blocks this pathway, thereby preventing the dopamine-mediated inhibition of neuronal activity.

G_Protein_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor Gi_o Gi/o Protein D2R->Gi_o Activates NMA This compound NMA->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation Neuronal_Inhibition Modulation of Neuronal Activity PKA->Neuronal_Inhibition Modulates Beta_Arrestin_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor BetaArrestin2 β-Arrestin 2 D2R->BetaArrestin2 Recruits NMA This compound NMA->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates Akt Akt BetaArrestin2->Akt Modulates GSK3b GSK-3β Akt->GSK3b Inhibits Cellular_Responses Cell Survival & Neuroplasticity GSK3b->Cellular_Responses Regulates G_Protein_5HT7_Signaling cluster_membrane Cell Membrane HT7R Serotonin 5-HT7 Receptor Gs Gs Protein HT7R->Gs Activates NMA This compound NMA->HT7R Antagonizes Serotonin Serotonin Serotonin->HT7R Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Neuronal_Excitation Modulation of Neuronal Activity PKA->Neuronal_Excitation Modulates Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (Cells expressing target receptor) Assay_Setup Assay Setup (96-well plate) - Add Membranes - Add Radioligand - Add this compound (serial dilutions) Membrane_Prep->Assay_Setup Incubation Incubation (to reach equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (separate bound from free radioligand) Incubation->Filtration Washing Filter Washing (remove unbound radioligand) Filtration->Washing Counting Scintillation Counting (quantify bound radioactivity) Washing->Counting Analysis Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) Counting->Analysis

References

N-Methyl Amisulpride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Amisulpride, identified by the developmental code name LB-102, is a novel, second-generation atypical antipsychotic currently under investigation for the treatment of schizophrenia. As the N-methylated analog of the established antipsychotic Amisulpride, it exhibits a multi-receptor antagonist profile with high affinity for dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT7 and 5-HT2B receptors.[1][2] This structural modification is designed to enhance lipophilicity, thereby improving its ability to cross the blood-brain barrier. This guide provides a comprehensive technical overview of the chemical structure, physicochemical and pharmacological properties, experimental protocols, and associated signaling pathways of this compound.

Chemical Structure and Properties

This compound is a substituted benzamide (B126) derivative. The core structure is similar to Amisulpride, with the key difference being the methylation of the amide nitrogen.

Chemical Structure:

this compound Chemical Structure
Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-methylbenzamide[2]
Synonyms LB-102, N-Methylamisulpride, Amisulpride impurity H[2][[“]]
CAS Number 1391054-22-0[2]
Molecular Formula C₁₈H₂₉N₃O₄S[2]
Molecular Weight 383.5 g/mol [2]
Appearance Solid powder[[“]]
Solubility Soluble in DMSO[[“]]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[[“]]

Pharmacological Properties

This compound functions as a potent antagonist at dopamine D2 and D3 receptors and serotonin 5-HT7 and 5-HT2B receptors.[1] This multi-target engagement is believed to contribute to its antipsychotic efficacy.

Receptor Binding Affinity

In vitro studies have characterized the binding profile of this compound, demonstrating high affinity for its primary targets.

Table 2: In Vitro Receptor Binding Affinities of this compound (LB-102)

CompoundReceptorBinding Affinity (Kᵢ, nM)
This compound (LB-102) Dopamine D20.82 ± 0.02 (Kd)
Dopamine D3Not explicitly reported, but described as a potent antagonist.
Serotonin 5-HT731 ± 1 (Kd)
Amisulpride (for comparison) Dopamine D23.0
Dopamine D33.5
Serotonin 5-HT711.5

Kᵢ values for Amisulpride are from Abbas et al., 2009. Kd values for LB-102 are from a 2019 ACS Omega publication.[4]

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound from a pharmaceutical development setting is proprietary, a general synthetic route can be inferred from the synthesis of its parent compound, Amisulpride, followed by an N-methylation step. A plausible, generalized laboratory-scale synthesis is outlined below.

Workflow for a Plausible Synthesis of this compound:

Synthesis_Workflow cluster_amisulpride Amisulpride Synthesis (Generalized) cluster_methylation N-Methylation Intermediate_1 4-amino-5-(ethylthio)-2- methoxybenzoic acid Intermediate_2 Alkylation & Oxidation Intermediate_1->Intermediate_2 Intermediate_3 Condensation Intermediate_2->Intermediate_3 Amisulpride Amisulpride Intermediate_3->Amisulpride N-Methylation N-Methylation Reaction (e.g., with methyl iodide) Amisulpride->N-Methylation Purification Purification (e.g., Chromatography) N-Methylation->Purification NMA This compound Purification->NMA

Caption: Plausible synthetic workflow for this compound.

Generalized N-Methylation Protocol:

  • Dissolution: Dissolve Amisulpride in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride) portion-wise to deprotonate the amide nitrogen.

  • Methylation: Add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its completion using thin-layer chromatography or liquid chromatography-mass spectrometry.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Radioligand Binding Assay Protocol

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Utilize cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D2, D3, or serotonin 5-HT7 receptors.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing cofactors like MgCl₂).

  • Competition Binding: In a microplate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors) and a range of concentrations of this compound.

  • Incubation: Incubate at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathways

This compound's therapeutic effects are mediated through the modulation of intracellular signaling cascades downstream of the D2 and 5-HT7 receptors.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a Gαi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase.

D2_Signaling NMA This compound D2R Dopamine D2 Receptor NMA->D2R Antagonism Gi_Go Gαi/o D2R->Gi_Go Inhibits AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreased Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: D2 receptor signaling antagonism by this compound.

By blocking the D2 receptor, this compound prevents the dopamine-induced inhibition of adenylyl cyclase, thereby leading to a relative increase in intracellular cAMP levels and downstream signaling.

Serotonin 5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a Gαs-coupled receptor, and its activation stimulates adenylyl cyclase.

HT7_Signaling NMA This compound HT7R Serotonin 5-HT7 Receptor NMA->HT7R Antagonism Gs Gαs HT7R->Gs Inhibits Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activation ERK_MAPK ERK/MAPK Pathway PKA->ERK_MAPK Cellular_Response Modulation of Circadian Rhythms, Learning, and Mood ERK_MAPK->Cellular_Response

Caption: 5-HT7 receptor signaling antagonism by this compound.

As an antagonist of the 5-HT7 receptor, this compound blocks the serotonin-induced stimulation of adenylyl cyclase, leading to a decrease in cAMP production and subsequent modulation of downstream effectors like the ERK/MAPK pathway.

Conclusion

This compound is a promising investigational drug for schizophrenia with a well-defined mechanism of action as a D2/D3 and 5-HT7/5-HT2B receptor antagonist. Its enhanced lipophilicity over Amisulpride may offer an improved therapeutic profile. This technical guide has summarized the currently available information on its chemical structure, properties, pharmacology, and relevant experimental methodologies to serve as a valuable resource for the scientific community. Further research and clinical trial data will be crucial in fully elucidating its therapeutic potential and safety profile.

References

An In-depth Technical Guide to the Synthesis Pathways for N-Methyl Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl Amisulpride (B195569), also known as LB-102, is the N-methylated analog of the atypical antipsychotic drug amisulpride.[1][2] Developed by LB Pharmaceuticals, N-Methyl Amisulpride is designed with enhanced lipophilicity to improve its penetration across the blood-brain barrier.[1][3] This modification aims to achieve therapeutic efficacy at lower doses compared to its parent compound, potentially reducing peripheral side effects.[1] This document provides a comprehensive overview of the synthesis pathways for this compound, detailed experimental protocols, and an exploration of its primary signaling pathways.

Core Synthesis Pathways

The synthesis of this compound can be logically approached in two main stages:

  • Synthesis of the core benzamide (B126) structure: This involves the preparation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

  • Synthesis of the N-methylated side chain and final condensation: This stage focuses on preparing N-ethyl-2-(methylaminomethyl)pyrrolidine and its subsequent coupling with the benzamide core.

An alternative and more direct approach involves the N-methylation of amisulpride itself.

Pathway 1: Synthesis via N-Methylated Pyrrolidine Intermediate

This pathway involves the initial synthesis of the two key precursors followed by their condensation.

1.1: Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (IV)

The synthesis of this crucial intermediate can begin from 4-aminosalicylic acid. The process involves methylation, nitration, deacetylation, diazotization, ethylthiolation, oxidation, and hydrolysis.[4] A more streamlined approach involves the direct oxidation of an ethylthio intermediate.[5]

Workflow for the Synthesis of the Benzamide Core

A 4-Aminosalicylic acid B Methyl 4-amino-2-methoxybenzoate A->B Methylation (Dimethyl sulfate) C Methyl 4-amino-2-methoxy-5-(ethylthio)benzoate B->C Ethylthiolation D Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate C->D Oxidation (H2O2) E 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid D->E Hydrolysis (NaOH)

Caption: Synthesis of the benzamide core.

1.2: Synthesis of N-ethyl-2-(methylaminomethyl)pyrrolidine (V)

This N-methylated side chain is synthesized from N-ethyl-2-aminomethylpyrrolidine. The synthesis involves a protection-methylation-deprotection sequence, as detailed in a patent for a related impurity.[[“]]

Workflow for the Synthesis of the N-Methylated Side Chain

A N-Ethyl-2-aminomethylpyrrolidine B tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate A->B Boc Protection ((BOC)2O) C tert-Butyl N-((1-ethylpyrrolidin-2-yl)methyl)-N-methylcarbamate B->C N-Methylation (NaH, CH3I) D N-Ethyl-2-(methylaminomethyl)pyrrolidine C->D Deprotection (Acid) cluster_0 Precursors A 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid C This compound A->C Condensation (e.g., CDI) B N-Ethyl-2-(methylaminomethyl)pyrrolidine B->C Condensation (e.g., CDI) A Amisulpride B This compound A->B Selective N-Methylation cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Activates NMA This compound NMA->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Serotonin Serotonin HT7R 5-HT7 Receptor Serotonin->HT7R Activates NMA This compound NMA->HT7R Blocks Gs Gs Protein HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

References

N-Methyl Amisulpride: An In-Depth Technical Guide to a High-Affinity Dopamine D2/D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Amisulpride (B195569) (also known as LB-102) is a novel benzamide (B126) derivative and the N-methylated analog of the atypical antipsychotic amisulpride.[1] It functions as a potent and selective antagonist of dopamine (B1211576) D2 and D3 receptors, which are key targets in the treatment of various neuropsychiatric disorders, most notably schizophrenia.[2][3] This technical guide provides a comprehensive overview of N-Methyl Amisulpride, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization. A key feature of this compound is its enhanced lipophilicity compared to its parent compound, amisulpride, which is expected to improve its penetration of the blood-brain barrier.[1] This could lead to a higher ratio of brain to peripheral concentrations, potentially offering a better therapeutic window and a reduced side-effect profile.[1]

Pharmacological Profile

This compound's mechanism of action is primarily defined by its high-affinity antagonism of D2 and D3 dopamine receptors. Like its parent compound, it also shows activity as a serotonin (B10506) 5-HT7 receptor antagonist.[2][4]

Receptor Binding Affinity

This compound demonstrates a high affinity for both D2 and D3 dopamine receptors, comparable to amisulpride. The S-enantiomer is considered the active form, responsible for this high-affinity binding.[5][6]

Table 1: Comparative Binding Affinities (Ki) of Amisulpride and this compound

CompoundReceptor SubtypeKi (nM)Notes
AmisulprideHuman Dopamine D22.8Ki value for the racemate.[7][8]
AmisulprideHuman Dopamine D33.2Ki value for the racemate.[7][8]
This compound (LB-102)Dopamine D2/D3< 1Strong inhibitor activity.[9]
This compound (LB-102)Serotonin 5-HT7~30Moderate inhibitor activity.[9]
Functional Activity

As a competitive antagonist, this compound binds to D2 and D3 receptors without eliciting an intrinsic response. Instead, it blocks the binding of the endogenous agonist, dopamine, thereby inhibiting the downstream signaling cascades typically initiated by receptor activation. D2-like receptors (D2, D3, and D4) are canonically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] this compound's antagonism prevents this dopamine-induced reduction in cAMP.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies are crucial for determining the extent and duration of receptor engagement in the living brain. Studies with this compound (LB-102) have demonstrated its ability to achieve significant D2/D3 receptor occupancy at doses lower than those required for amisulpride, likely due to its improved brain penetration.[9][11]

Table 2: In Vivo Dopamine D2/D3 Receptor Occupancy (RO)

CompoundSpeciesDoseReceptor Occupancy (%)Time Point
This compound (LB-102)Mouse100 mg/kg (oral)682 hours post-dose
AmisulprideMouse100 mg/kg (oral)382 hours post-dose
This compound (LB-102)Human75 - 100 mg (single oral dose)60 - 75Sustained
AmisulprideHuman400 mg~60-75Not specified

Data for human amisulpride occupancy is presented for context and may vary based on the specific study.[9]

Signaling Pathways and Mechanism of Action

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o pathway.[12] Upon activation by dopamine, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G-protein heterotrimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.[[“]] This decrease in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA).[[“]]

In addition to this canonical G-protein-dependent pathway, D2/D3 receptors can also signal through G-protein-independent pathways involving β-arrestins.[12] Following agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only leads to receptor desensitization and internalization but can also initiate distinct signaling cascades by acting as a scaffold for other signaling proteins like MAP kinases.[14]

D2_D3_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Dopamine Dopamine Receptor D2/D3 Receptor Dopamine->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates GRK GRK Receptor->GRK AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream_G Cellular Response PKA->Downstream_G Phosphorylates Receptor_P Phosphorylated D2/D3 Receptor GRK->Receptor_P Phosphorylates Arrestin β-Arrestin Receptor_P->Arrestin Recruits Downstream_A Desensitization & G-Protein Independent Signaling Arrestin->Downstream_A

Figure 1: Dopamine D2/D3 Receptor Signaling Pathways
Mechanism of this compound Antagonism

This compound acts as a competitive antagonist at the D2/D3 receptor. It occupies the same binding site as dopamine but does not induce the conformational change necessary for receptor activation. By physically blocking dopamine's access to the receptor, it prevents the initiation of the signaling cascades described above.

Antagonist_Action Dopamine Dopamine Receptor D2/D3 Receptor Dopamine->Receptor Binds NMA N-Methyl Amisulpride NMA->Receptor Binds & Blocks Activation Receptor Activation Receptor->Activation Leads to No_Activation No Activation Receptor->No_Activation Results in

Figure 2: Logical Relationship of this compound's Antagonist Action

Experimental Protocols

The characterization of a D2/D3 receptor antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional potency.

Experimental_Workflow Start Start Membrane_Prep Membrane Preparation (from cells expressing D2/D3 receptors) Start->Membrane_Prep Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Functional_Assay Functional Assays Membrane_Prep->Functional_Assay Data_Analysis Data Analysis (Ki, IC50, EC50) Binding_Assay->Data_Analysis cAMP_Assay cAMP Assay Functional_Assay->cAMP_Assay Arrestin_Assay β-Arrestin Assay Functional_Assay->Arrestin_Assay cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Conclusion Characterization Complete Data_Analysis->Conclusion

Figure 3: Experimental Workflow for Antagonist Characterization
Radioligand Binding Assay (Competitive)

This assay determines the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[15]

  • Materials:

    • Membrane preparation from cells expressing recombinant human D2 or D3 receptors.

    • Radioligand (e.g., [³H]Spiperone or [³H]Raclopride).

    • Unlabeled this compound.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[15]

    • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of this compound in assay buffer.

    • Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of this compound. Include control wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a known D2/D3 antagonist like unlabeled haloperidol (B65202) or spiperone).

    • Equilibration: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[16]

    • Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[15]

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Analysis: Calculate the specific binding at each concentration of this compound (Total Binding - Non-specific Binding). Plot the percent specific binding against the log concentration of this compound to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

cAMP Functional Assay (Antagonist Mode)

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing D2 or D3 receptors.[18]

  • Materials:

    • Whole cells expressing the D2 or D3 receptor (e.g., CHO or HEK293 cells).

    • Dopamine or a selective D2/D3 agonist (e.g., Quinpirole).

    • This compound.

    • Adenylyl cyclase stimulator (e.g., Forskolin).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescent-based assays like cAMP-Glo™).[19][20][21]

  • Procedure:

    • Cell Plating: Seed cells into a 96- or 384-well plate and allow them to attach overnight.

    • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specific duration.

    • Stimulation: Add a fixed concentration of the dopamine agonist (typically an EC80 concentration) in the presence of forskolin. Forskolin directly activates adenylyl cyclase, leading to a high basal level of cAMP. The agonist will inhibit this, and the antagonist is expected to reverse this inhibition.

    • Lysis and Detection: After the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Analysis: Plot the measured cAMP levels (or the assay signal) against the log concentration of this compound. The resulting sigmoidal curve will demonstrate the concentration-dependent reversal of the agonist's effect. The IC50 value, representing the concentration of this compound that restores 50% of the inhibited response, can be calculated.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the D2/D3 receptor, a key event in receptor desensitization and G-protein-independent signaling. As an antagonist, this compound would block agonist-induced β-arrestin recruitment.[22]

  • Materials:

    • A specialized cell line co-expressing the target receptor fused to one component of a reporter system and β-arrestin fused to the complementary component (e.g., DiscoverX PathHunter® cells using enzyme fragment complementation).[22][23]

    • Dopamine or a selective D2/D3 agonist.

    • This compound.

    • Assay plates and detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

  • Procedure:

    • Cell Plating: Plate the engineered cells in a 384-well assay plate.[22]

    • Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate.

    • Agonist Stimulation: Add a fixed concentration of the dopamine agonist (e.g., EC80) to all wells (except negative controls) to stimulate β-arrestin recruitment.

    • Incubation: Incubate the plate for the recommended time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[22]

    • Detection: Add the detection reagents according to the manufacturer's protocol. In the case of the PathHunter® assay, this involves adding a substrate for the complemented β-galactosidase enzyme.

    • Signal Measurement: After a final incubation period, measure the signal (e.g., chemiluminescence) using a plate reader.

    • Analysis: The signal generated is proportional to the amount of β-arrestin recruitment. Plot the signal against the log concentration of this compound to determine its IC50 for blocking the agonist-induced response.

Conclusion

This compound is a potent dopamine D2/D3 receptor antagonist with a pharmacological profile similar to its parent compound, amisulpride, but with the potential for improved pharmacokinetic properties due to enhanced lipophilicity.[1] Its high affinity for D2 and D3 receptors, coupled with its demonstrated in vivo receptor occupancy at lower doses than amisulpride, positions it as a promising candidate for the treatment of schizophrenia and other dopamine-related disorders.[1][9] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel D2/D3 receptor antagonists, facilitating the advancement of next-generation antipsychotic therapies.

References

N-Methyl Amisulpride: A Technical Overview of its Binding Affinity for the Serotonin 5-HT7 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of N-Methyl Amisulpride (also known as LB-102) for the serotonin (B10506) 5-HT7 receptor. The document details quantitative binding data, comprehensive experimental protocols, and visual representations of key biological pathways and workflows to support research and development in neuropharmacology.

Executive Summary

This compound, an N-methylated analog of the atypical antipsychotic amisulpride, is a potent antagonist at dopamine (B1211576) D2/D3 and serotonin 5-HT7 receptors.[1][2] Emerging research indicates that the interaction with the 5-HT7 receptor may be pivotal to its therapeutic effects. This guide consolidates the current understanding of this interaction, with a focus on its stereoselective nature and the methodologies used for its characterization.

Data Presentation: 5-HT7 Receptor Binding Affinity

The binding affinity of this compound and its parent compound, amisulpride, for the human 5-HT7 receptor has been quantified using competitive radioligand binding assays. The data, presented in terms of the dissociation constant (Kd) and the inhibition constant (Ki), reveals a notable stereoselectivity, with the R-enantiomer demonstrating significantly higher affinity for the 5-HT7 receptor.[3][4]

CompoundReceptorParameterValue (nM)
Racemic AmisulprideSerotonin 5-HT7Kd44 ± 3[5]
(S)-AmisulprideSerotonin 5-HT7Kd900 ± 1300[5]
(R)-AmisulprideSerotonin 5-HT7Kd22 ± 1.5[5]
Racemic this compound (LB-102) Serotonin 5-HT7 Kd 31 ± 1 [5]
(S)-N-Methyl Amisulpride (LB-103)Serotonin 5-HT7Ki>1000
(R)-N-Methyl Amisulpride (LB-104)Serotonin 5-HT7Ki20

Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; a lower value indicates a higher affinity.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity of this compound for the 5-HT7 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor.

Materials and Reagents
  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT7 receptor.[5]

  • Radioligand: A high-affinity 5-HT7 receptor ligand, such as [3H]5-CT (5-carboxamidotryptamine).

  • Test Compounds: Racemic this compound and its purified enantiomers.

  • Non-specific Binding Control: A high concentration of a known 5-HT7 ligand (e.g., 10 µM serotonin) to determine non-specific binding.[6]

  • Assay Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, at a physiological pH.[6]

  • Scintillation Cocktail: For quantifying radioactivity.

  • Instrumentation: Liquid scintillation counter, cell harvester, and 96-well plates.

Procedure
  • Membrane Preparation:

    • Culture and harvest cells expressing the 5-HT7 receptor.

    • Homogenize the cells in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and re-centrifuging.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[7]

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and the membrane preparation to designated wells.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of a non-labeled competitor, and the membrane preparation to designated wells.

    • Competition Binding: Add assay buffer, radioligand, serial dilutions of the test compound (this compound), and the membrane preparation to the remaining wells.[7]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[6]

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the free (unbound) radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.[7]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Mandatory Visualizations

Signaling Pathways

The serotonin 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways: the Gs/adenylyl cyclase pathway and the G12/RhoA pathway.

G_protein_signaling cluster_membrane Plasma Membrane cluster_Gs Gs Pathway cluster_G12 G12 Pathway Receptor 5-HT7 Receptor Gs Gs Receptor->Gs Activates G12 G12 Receptor->G12 Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Effects_PKA Neuronal Plasticity, Learning & Memory PKA->Cellular_Effects_PKA Phosphorylates Downstream Targets RhoGEF RhoGEF G12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates Cellular_Effects_Rho Cytoskeletal Rearrangement RhoA->Cellular_Effects_Rho Induces Serotonin Serotonin/ This compound Serotonin->Receptor Binds to

5-HT7 Receptor Signaling Pathways
Experimental Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of this compound for the 5-HT7 receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture cells expressing 5-HT7 receptor B Prepare cell membranes (Homogenization & Centrifugation) A->B D Incubate membranes with radioligand and this compound B->D C Prepare serial dilutions of This compound C->D E Separate bound from free radioligand (Filtration) D->E F Quantify radioactivity (Scintillation Counting) E->F G Generate competition curve F->G H Determine IC50 value G->H I Calculate Ki value using Cheng-Prusoff equation H->I Result Binding Affinity (Ki) of this compound I->Result

Competitive Radioligand Binding Assay Workflow

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of N-Methyl Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl Amisulpride (B195569), also known as LB-102, is a synthetic N-methylated analog of the atypical antipsychotic drug Amisulpride.[1] It is currently under investigation as a novel treatment for schizophrenia and other psychiatric disorders.[1][2] The rationale for its development stems from the potential to modify the physicochemical properties of the parent compound, Amisulpride, thereby potentially altering its pharmacokinetic profile and therapeutic action. This guide provides a comprehensive overview of the available data on the pharmacodynamics and pharmacokinetics of N-Methyl Amisulpride, drawing comparisons with Amisulpride to offer a clear perspective for researchers, scientists, and drug development professionals.

Pharmacodynamics: Receptor Binding and Mechanism of Action

The pharmacodynamic profile of this compound is primarily characterized by its interaction with dopamine (B1211576) and serotonin (B10506) receptors, a profile it shares with its parent compound.

Mechanism of Action

This compound functions as a selective antagonist of dopamine D2 and D3 receptors and the serotonin 5-HT7 receptor.[2] Similar to Amisulpride, its therapeutic effects are believed to be mediated through a dose-dependent dual action:

  • At low doses: It is thought to preferentially block presynaptic D2/D3 autoreceptors. This action inhibits the negative feedback loop for dopamine release, thereby increasing dopaminergic neurotransmission. This mechanism is associated with the alleviation of negative and depressive symptoms.[3][4]

  • At high doses: It acts as a potent antagonist at postsynaptic D2/D3 receptors, particularly in the limbic system.[4][5] This blockade reduces dopaminergic hyperactivity, which is the mechanism responsible for its antipsychotic effects on positive symptoms.[6]

The antagonism of the 5-HT7 receptor may also contribute to its potential antidepressant effects.[6]

Quantitative Receptor Binding Data

In vitro studies have demonstrated that this compound possesses a pharmacological potency and receptor binding profile that is largely equivalent to that of Amisulpride.[7][8] A critical finding is the stereoselective nature of its binding: the S-enantiomer displays a significantly higher affinity for the D2 receptor, whereas the R-enantiomer has a strong preference for the 5-HT7 receptor.[9]

CompoundReceptorBinding Affinity (Kd or Ki, nM)
This compound (LB-102, Racemic) D2~1 nM
5-HT7~30 nM (approx. 30-fold weaker than D2)[9]
(S)-N-Methyl Amisulpride D2High Affinity (preferred enantiomer)[9]
(R)-N-Methyl Amisulpride 5-HT7High Affinity (preferred enantiomer)[9]
Amisulpride (Racemic) D23.0 nM[3]
D33.5 nM[3]

Table 1: Comparative In Vitro Receptor Binding Affinities.

Signaling Pathway Visualization

The diagram below illustrates the primary signaling pathways modulated by this compound. As a D2 receptor antagonist, it blocks the inhibition of adenylyl cyclase, thereby influencing downstream cAMP levels. As a 5-HT7 antagonist, it modulates separate G-protein coupled pathways.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Binds HT7R 5-HT7 Receptor DA->HT7R Binds Release Release Synapse Synaptic Cleft Release->Synapse Release DA_Vesicle Dopamine Vesicles DA_Vesicle->Release AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Cellular Response PKA->Response NMA N-Methyl Amisulpride NMA->D2R Antagonizes NMA->HT7R Antagonizes

Signaling cascade of this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Detailed human pharmacokinetic data for this compound is emerging from its ongoing clinical development.[8] The properties of Amisulpride serve as a crucial reference point. The N-methylation of Amisulpride is expected to increase its lipophilicity, which may influence its absorption and ability to cross the blood-brain barrier.[1]

Reference Pharmacokinetic Profile: Amisulpride

Amisulpride exhibits linear pharmacokinetics, low metabolism, and is primarily excreted by the kidneys.[5]

ParameterValueReference
Bioavailability (Oral) 48%[3][5]
Time to Peak Plasma Conc. (Tmax) 1 - 4 hours[6]
Plasma Protein Binding 16 - 17%[3][5]
Metabolism Minimal; two major inactive metabolites identified. Not a substrate for CYP450 enzymes.[6][10][11]
Elimination Half-life (t1/2) ~12 hours[3][5]
Excretion Primarily renal, as unchanged drug.[10][12]

Table 2: Summary of Pharmacokinetic Parameters for Amisulpride.

This compound (LB-102) Pharmacokinetic Insights

Data from a Phase 1, single and multiple ascending dose (SAD/MAD) study in healthy volunteers provides initial insights:[8]

  • Accumulation: In the MAD portion of the study, trough concentrations of LB-102 and its metabolite, Amisulpride, appeared to plateau before the morning dose on Day 4, indicating that a steady state was being approached.[8]

  • Metabolism: Amisulpride is present as a metabolite of this compound, but at a concentration of approximately 2.5% of the parent compound, classifying it as a minor active metabolite.[8]

  • Receptor Occupancy: Positron Emission Tomography (PET) studies have been conducted to measure the dopamine receptor occupancy of orally administered LB-102.[2] Results indicate that a steady-state daily oral dose of 50 mg provided striatal dopamine occupancy in the desired 60-80% range over a 24-hour period.[2]

Experimental Protocols

The characterization of this compound relies on established methodologies in pharmacology and clinical research.

Protocol 1: Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to a specific receptor.

  • Preparation: Cell membranes expressing the target receptor (e.g., D2 or 5-HT7) are isolated and prepared in a suitable buffer.

  • Reaction Mixture: The membranes are incubated with a known concentration of a radiolabeled ligand (a molecule that binds specifically to the receptor and is tagged with a radioactive isotope) and varying concentrations of the test compound (this compound).

  • Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid filtration.

  • Quantification: The radioactivity of the filter-bound material is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptor.

  • Data Analysis: The data is used to generate a displacement curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]

Protocol 2: Phase 1 SAD/MAD Pharmacokinetic Study

This clinical trial design is fundamental for evaluating the safety, tolerability, and pharmacokinetics of an investigational drug in humans.

  • Study Design: The study is typically double-blind and placebo-controlled. It consists of two parts:

    • Part A - Single Ascending Dose (SAD): Sequential cohorts of healthy subjects receive a single, escalating dose of the drug or a placebo.

    • Part B - Multiple Ascending Doses (MAD): Sequential cohorts receive multiple, escalating doses of the drug or placebo over a set period (e.g., 7 days) to assess steady-state pharmacokinetics.[8]

  • Subject Enrollment: Healthy volunteers are screened and enrolled based on strict inclusion and exclusion criteria.

  • Dosing & Monitoring: Subjects are dosed according to the protocol. They are closely monitored for adverse events, and vital signs and electrocardiograms (ECGs) are regularly recorded.

  • Pharmacokinetic Sampling: Blood samples are collected at numerous predefined time points before and after dosing (e.g., pre-dose, and at 1, 2, 4, 8, 12, 24, 48 hours post-dose).

  • Bioanalysis: Plasma is separated from the blood samples, and the concentrations of the parent drug (this compound) and its major metabolites (e.g., Amisulpride) are quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).

  • Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

PK_Workflow cluster_SAD Part A: Single Ascending Dose (SAD) cluster_MAD Part B: Multiple Ascending Doses (MAD) SAD_C1 Cohort 1 (Low Dose) SAD_C2 Cohort 2 (Medium Dose) SAD_C1->SAD_C2 Dose Escalation SAD_C3 Cohort 3 (High Dose) SAD_C2->SAD_C3 Dose Escalation SAD_PK Single Dose PK Analysis SAD_C3->SAD_PK Safety Safety & Tolerability Monitoring (Ongoing) SAD_PK->Safety MAD_C1 Cohort 4 (Low Dose x 7 days) MAD_C2 Cohort 5 (Medium Dose x 7 days) MAD_C1->MAD_C2 Dose Escalation MAD_C3 Cohort 6 (High Dose x 7 days) MAD_C2->MAD_C3 Dose Escalation MAD_PK Steady-State PK Analysis MAD_C3->MAD_PK MAD_PK->Safety Screening Subject Screening & Enrollment Randomization Randomization (Drug vs. Placebo) Screening->Randomization Randomization->SAD_C1 Randomization->MAD_C1

References

In Vitro Characterization of N-Methyl Amisulpride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Amisulpride (B195569), also known as LB-102, is a novel benzamide (B126) derivative and the N-methylated analog of the atypical antipsychotic amisulpride.[1] Developed to enhance blood-brain barrier permeability, N-Methyl Amisulpride is under investigation for the treatment of schizophrenia and other psychiatric disorders.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its pharmacological profile at key central nervous system targets. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to further investigate this compound. In vitro studies have indicated that this compound and its parent compound, amisulpride, exhibit comparable pharmacological potency and central nervous system receptor binding profiles.[2]

Receptor Binding Profile

The primary in vitro pharmacological activity of this compound is characterized by its high affinity for dopamine (B1211576) D2 and D3 receptors, as well as the serotonin (B10506) 5-HT7 receptor.[1] It displays negligible affinity for other common central nervous system receptors, such as muscarinic or histaminergic receptors.[3]

Quantitative Binding Affinity Data

The binding affinities of racemic this compound and its enantiomers, alongside amisulpride for comparison, at human dopamine D2, D3, and serotonin 5-HT7 receptors are summarized in the table below. The data reveals a stereoselective binding profile, with the S-enantiomer showing higher affinity for the D2 receptor and the R-enantiomer demonstrating a preference for the 5-HT7 receptor.[4][5]

CompoundReceptorParameterValue (nM)
Racemic this compound (LB-102) Dopamine D2 Kd 0.82 ± 0.02
Serotonin 5-HT7 Kd 31 ± 1
Racemic AmisulprideDopamine D2Kd1.1 ± 0.12
Dopamine D3Ki3.2
Serotonin 5-HT7Kd44 ± 3
(S)-AmisulprideSerotonin 5-HT7Kd900 ± 1300
(R)-AmisulprideSerotonin 5-HT7Kd22 ± 1.5

Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; lower values indicate higher affinity.[4]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize this compound.

Radioligand Binding Assays

Competitive radioligand binding assays are employed to determine the binding affinity (Ki or Kd) of this compound for its target receptors.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (CHO or HEK293 cells expressing D2, D3, or 5-HT7 receptors) Incubation Incubation (Membranes + Radioligand + This compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-Spiperone for D2, [3H]-LSD for 5-HT7) Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Scintillation Scintillation Counting (Measures radioactivity) Washing->Scintillation Data_Analysis Data Analysis (IC50 determination and Ki calculation via Cheng-Prusoff) Scintillation->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine D2, D3, or serotonin 5-HT7 receptor.[4]

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membranes in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-spiperone for D2 receptors or [3H]-lysergic acid diethylamide for 5-HT7 receptors), and varying concentrations of this compound.[6]

    • For determining non-specific binding, a high concentration of a known ligand (e.g., haloperidol (B65202) for D2 receptors) is used instead of this compound.

    • Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).[6]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[6]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by performing a non-linear regression analysis of the competition binding curve.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[6]

Functional Assays

Functional assays are conducted to determine the effect of this compound on receptor-mediated signaling pathways.

Dopamine D2 Receptor Functional Antagonism (cAMP Assay)

Dopamine D2 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] The antagonistic activity of this compound at D2 receptors can be quantified by its ability to block the agonist-induced decrease in cAMP levels.

Dopamine D2 Receptor Signaling Pathway

G Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates NMA This compound (Antagonist) NMA->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates

Caption: Dopamine D2 receptor signaling pathway.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

    • Seed the cells into a 96- or 384-well plate.

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with a known D2 receptor agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification:

    • Measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • Generate a dose-response curve for this compound's inhibition of the agonist-induced decrease in cAMP.

    • Calculate the IC50 value, which represents the concentration of this compound that causes 50% of the maximal inhibition of the agonist effect.

Serotonin 5-HT7 Receptor Functional Antagonism

Serotonin 5-HT7 receptors are Gαs-coupled, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[8] The functional antagonism of this compound at 5-HT7 receptors can be assessed by its ability to block the agonist-induced increase in cAMP.

Serotonin 5-HT7 Receptor Signaling Pathway

Serotonin Serotonin (Agonist) HTR7 5-HT7 Receptor Serotonin->HTR7 Activates NMA This compound (Antagonist) NMA->HTR7 Blocks Gs Gs Protein HTR7->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

References

The Discovery and Development of LB-102: A Novel Benzamide for the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Schizophrenia is a complex and debilitating mental disorder with a significant unmet medical need for novel therapeutics offering an improved efficacy and tolerability profile. LB-102, a novel benzamide (B126) derivative, has emerged as a promising candidate for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of LB-102. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the advancement of this potential first-in-class antipsychotic. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core scientific concepts.

Introduction: The Rationale for LB-102

The therapeutic landscape for schizophrenia has been dominated by antipsychotics that primarily target dopamine (B1211576) D2 receptors. While effective for many patients, these agents are often associated with significant side effects, including extrapyramidal symptoms (EPS), metabolic disturbances, and sedation, leading to poor treatment adherence.[1] Amisulpride (B195569), a benzamide antipsychotic approved in Europe, has demonstrated a favorable efficacy and tolerability profile, particularly in treating the negative symptoms of schizophrenia.[1][2] However, its clinical use is limited by poor blood-brain barrier (BBB) permeability, necessitating high doses that can lead to peripheral side effects.[3][4]

LB-102 was rationally designed to overcome the limitations of amisulpride. It is a new chemical entity, specifically the N-methylated analogue of amisulpride.[2][5] This subtle structural modification—the addition of a single methyl group—enhances its lipophilicity, leading to improved BBB penetration.[2][5] The central hypothesis behind the development of LB-102 is that by achieving higher brain concentrations at lower peripheral doses, it could offer a superior therapeutic window with enhanced efficacy and an improved safety and tolerability profile compared to its parent compound and other existing antipsychotics.[3]

Chemical Synthesis and Characterization

LB-102, chemically named N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-(methylamino)benzamide, is synthesized from the readily available precursor, amisulpride.[6]

Synthetic Protocol: N-methylation of Amisulpride

The preparation of LB-102 (referred to as Compound 102 in patent literature) can be achieved through a multi-step synthesis starting from amisulpride. A representative synthetic scheme is outlined below, based on descriptions in the patent literature.

  • Step 1: Protection of the Amide Nitrogen. The secondary amide nitrogen of amisulpride is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting amisulpride with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base like triethylamine (B128534) in an appropriate solvent such as dichloromethane.

  • Step 2: N-methylation. The protected amisulpride is then subjected to N-methylation. This can be accomplished using a methylating agent like methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Step 3: Deprotection. The Boc protecting group is subsequently removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, LB-102.

  • Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization to obtain LB-102 of high purity.

Physicochemical Properties and Characterization

The successful synthesis of LB-102 is confirmed through various analytical techniques.

PropertyValue
Molecular Formula C18H29N3O4S
Molecular Weight 383.51 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Characterization data such as 1H NMR, 13C NMR, and mass spectrometry would be utilized to confirm the structure and purity of the synthesized LB-102.

Mechanism of Action and Preclinical Pharmacology

LB-102 is a potent antagonist of dopamine D2 and D3 receptors and also exhibits antagonist activity at the serotonin (B10506) 5-HT7 receptor.[7][8][9][10][11] This multi-target receptor binding profile is believed to contribute to its antipsychotic efficacy, with the potential for procognitive and antidepressant effects mediated through 5-HT7 receptor antagonism.[8]

Receptor Binding Profile

In vitro receptor binding studies have demonstrated that LB-102 retains a high affinity for D2 and D3 receptors, comparable to amisulpride, with a Ki of 2.8 nM against D2 and 3.2 nM against D3 receptors.[3] It also shows affinity for the 5-HT7 receptor with a Ki of 32 nM.[12] Notably, LB-102 exhibits weak inhibition at other receptors, such as alpha-adrenergic, histaminergic, and muscarinic receptors, which is predictive of a favorable side-effect profile with a low incidence of sedation, orthostatic hypotension, and anticholinergic effects.[6][12]

Table 1: Receptor Binding Affinities (Ki) of LB-102

ReceptorKi (nM)
Dopamine D22.8[3]
Dopamine D33.2[3]
Serotonin 5-HT732[12]
Preclinical Efficacy Models

The antipsychotic potential of LB-102 was evaluated in several well-established rodent models of schizophrenia.

This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia. In a rat study, LB-102 demonstrated a dose-dependent reduction in amphetamine-induced hyperlocomotion.[3]

  • Experimental Protocol:

    • Animals: Male Sprague-Dawley rats are used.

    • Habituation: Rats are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) for several days prior to the experiment.

    • Drug Administration: On the test day, rats are pre-treated with vehicle or LB-102 at various doses (e.g., 10, 30, 100 mg/kg, p.o.).

    • Amphetamine Challenge: After a specified pre-treatment time (e.g., 60 minutes), rats are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.).

    • Data Collection: Locomotor activity is recorded for a subsequent period (e.g., 90 minutes) using an automated activity monitoring system with infrared beams.

    • Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.

This mouse model is also predictive of antipsychotic activity, particularly D2 receptor blockade. LB-102 was shown to significantly reduce apomorphine-induced climbing behavior in mice, with an efficacy comparable to amisulpride.[3]

  • Experimental Protocol:

    • Animals: Male CD-1 mice are used.

    • Drug Administration: Mice are pre-treated with vehicle or LB-102 at various doses.

    • Apomorphine (B128758) Challenge: After the pre-treatment period, mice are administered apomorphine (e.g., 1.5 mg/kg, s.c.).

    • Observation: Mice are placed individually in cylindrical wire mesh cages, and the time spent climbing (all four paws on the cage wall) is recorded for a defined period (e.g., 30 minutes).

    • Analysis: The total climbing time is calculated and compared between the different treatment groups.

The NOR test is employed to evaluate the potential of a compound to improve cognitive deficits, a core feature of schizophrenia. In a sub-chronic PCP rat model of cognitive impairment, LB-102 demonstrated the ability to reverse cognitive deficits.[3]

  • Experimental Protocol:

    • Animals and Model Induction: Male Lister Hooded rats are treated with phencyclidine (PCP) or vehicle for a period (e.g., 7 days) to induce a cognitive deficit, followed by a washout period.

    • Habituation: Rats are habituated to an open-field arena in the absence of objects.

    • Training Phase (T1): Each rat is placed in the arena with two identical objects and allowed to explore them for a set time (e.g., 5 minutes).

    • Inter-Trial Interval (ITI): A delay is introduced between the training and testing phases (e.g., 1 hour).

    • Testing Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.

    • Drug Treatment: LB-102 or vehicle is administered before the training or testing phase, depending on the study design.

    • Analysis: A discrimination index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better recognition memory.

Pharmacokinetics

Preclinical pharmacokinetic studies in rodents indicated that LB-102 has an oral pharmacokinetic profile comparable to amisulpride.[3] It exhibits a demethylation burst, likely due to first-pass metabolism, followed by a steady state with equal proportions of LB-102 and its demethylated metabolite, amisulpride.[3]

Clinical Development

The clinical development program for LB-102 has progressed through Phase 1 and Phase 2 studies, with plans for Phase 3 trials.

Phase 1 Clinical Program

The Phase 1 program for LB-102 consisted of a first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy volunteers (NCT04187560) and a positron emission tomography (PET) study to assess dopamine receptor occupancy (NCT04588129).[4][5]

In the ascending dose study, LB-102 was generally safe and well-tolerated.[4] The most common adverse event was a transient elevation in prolactin levels, which was expected given its mechanism of action as a dopamine antagonist.[4] There were a few instances of extrapyramidal symptoms (acute dystonia) at higher doses, which is typically associated with dopamine receptor occupancy exceeding 80%.[4]

The pharmacokinetic properties of LB-102 were found to be amenable to once-daily dosing, with a half-life of approximately 13 hours.[5] Plasma concentrations of LB-102 were nearly perfectly dose-linear.[5]

Table 2: Summary of Phase 1 Pharmacokinetic Parameters for LB-102

ParameterValue
Half-life (t½) ~13 hours[5]
Dose Proportionality Nearly dose-linear plasma concentrations[5]

The PET study demonstrated that a once-daily oral dose of 50 mg of LB-102 achieved striatal dopamine receptor occupancy in the desired therapeutic range of 60-80% consistently over a 24-hour period.

Phase 2 Clinical Trial (NOVA1)

The efficacy and safety of LB-102 were evaluated in the NOVA1 study, a Phase 2, randomized, double-blind, placebo-controlled, multi-center inpatient trial in adult patients with acutely exacerbated schizophrenia (NCT06179108).[6][7]

  • Population: Approximately 359 adult inpatients with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation of psychotic symptoms.[6]

  • Intervention: Patients were randomized to receive once-daily oral doses of 50 mg of LB-102, 75 mg of LB-102, an exploratory 100 mg dose of LB-102, or placebo for 28 days.[6][7]

  • Primary Endpoint: The primary efficacy measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at day 28.[7]

  • Secondary Endpoints: Secondary objectives included evaluating the change in the Clinical Global Impression of Severity (CGI-S) score, safety, and tolerability.[7][9]

The NOVA1 trial successfully met its primary endpoint, with all doses of LB-102 demonstrating a statistically significant reduction in PANSS total score compared to placebo at 4 weeks.

Table 3: Key Efficacy Outcomes of the Phase 2 NOVA1 Trial

Treatment Group (Dose)nPlacebo-Adjusted Change in PANSS Total Scorep-valueEffect SizeMean Change from Baseline in CGI-S Score vs. Placebop-value
LB-102 (50 mg)107-5.00.00090.61-0.72[9]0.0008
LB-102 (75 mg)108-4.70.00220.41-0.67[9]0.0048
LB-102 (100 mg)36-6.80.00170.83-0.84[9]0.0026

LB-102 was generally safe and well-tolerated in the NOVA1 study. There was a low incidence of extrapyramidal symptoms (EPS) and minimal QT interval prolongation.[8] The average placebo-adjusted weight gain was 2 kg, and only one case of sedation was reported across all 251 patients who received LB-102.[6] The most common adverse events were insomnia, headache, anxiety, and agitation, which are consistent with other antipsychotic medications.

Visualizations

Signaling Pathway of LB-102

LB102_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2_autoreceptor D2 Autoreceptor Dopamine_release->D2_autoreceptor Negative Feedback D2_receptor D2 Receptor Dopamine_release->D2_receptor D3_receptor D3 Receptor Dopamine_release->D3_receptor Signaling_cascade_D2D3 Downstream Signaling (Antipsychotic Effect) D2_receptor->Signaling_cascade_D2D3 D3_receptor->Signaling_cascade_D2D3 HT7_receptor 5-HT7 Receptor Signaling_cascade_HT7 Downstream Signaling (Pro-cognitive/Antidepressant Effect) HT7_receptor->Signaling_cascade_HT7 LB102 LB-102 LB102->D2_receptor Antagonism LB102->D3_receptor Antagonism LB102->HT7_receptor Antagonism

Caption: Proposed signaling pathway of LB-102.

Experimental Workflow for Amphetamine-Induced Hyperactivity

Amphetamine_Hyperactivity_Workflow start Start habituation Habituation to Locomotor Chambers (Multiple Days) start->habituation randomization Randomize Rats into Treatment Groups habituation->randomization drug_admin Administer Vehicle or LB-102 (p.o.) randomization->drug_admin pretreatment Pre-treatment Period (e.g., 60 min) drug_admin->pretreatment amphetamine_challenge Administer Amphetamine (i.p.) pretreatment->amphetamine_challenge data_collection Record Locomotor Activity (e.g., 90 min) amphetamine_challenge->data_collection data_analysis Quantify and Analyze Locomotor Data data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for the amphetamine-induced hyperactivity model.

Phase 2 (NOVA1) Clinical Trial Design

NOVA1_Trial_Design screening Screening and Baseline Assessment (PANSS, CGI-S) randomization Randomization (n=359) screening->randomization placebo Placebo (once daily) randomization->placebo lb102_50 LB-102 50 mg (once daily) randomization->lb102_50 lb102_75 LB-102 75 mg (once daily) randomization->lb102_75 lb102_100 LB-102 100 mg (once daily) randomization->lb102_100 endpoint Primary Endpoint Assessment (Day 28) Change in PANSS Total Score placebo->endpoint lb102_50->endpoint lb102_75->endpoint lb102_100->endpoint secondary_endpoint Secondary Endpoint Assessment (Day 28) Change in CGI-S, Safety endpoint->secondary_endpoint

Caption: Design of the Phase 2 (NOVA1) clinical trial for LB-102.

Future Directions and Conclusion

The promising efficacy and safety data from the Phase 2 NOVA1 trial support the continued development of LB-102 for the treatment of schizophrenia. LB Pharmaceuticals plans to advance LB-102 into Phase 3 clinical development and is also exploring its potential in other psychiatric indications, such as bipolar depression and for addressing the negative symptoms of schizophrenia.[1][9][11] Furthermore, the development of a long-acting injectable (LAI) formulation of LB-102 is underway to improve treatment adherence.[1][2]

References

Lipophilicity and Blood-Brain Barrier Permeability of N-Methyl Amisulpride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Amisulpride (B195569), also known as LB-102, is a novel benzamide (B126) antipsychotic developed as an N-methylated analog of amisulpride. A primary objective in the design of N-Methyl Amisulpride was to enhance its lipophilicity and, consequently, its ability to permeate the blood-brain barrier (BBB). Amisulpride itself exhibits low passive diffusion across the BBB, necessitating higher doses for central nervous system activity[1]. This technical guide provides a comprehensive overview of the lipophilicity and BBB permeability of this compound, presenting key data, experimental methodologies, and the underlying transport mechanisms.

Core Concepts: Lipophilicity and Blood-Brain Barrier Permeability

The ability of a drug to cross the blood-brain barrier is a critical determinant of its efficacy for treating central nervous system disorders. Two key physicochemical properties govern this process:

  • Lipophilicity: The affinity of a molecule for a lipid-rich environment. It is commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD) between an organic and an aqueous phase. Higher LogP/LogD values generally correlate with increased passive diffusion across the lipid bilayers of the BBB.

  • Blood-Brain Barrier Permeability: The rate at which a substance crosses the BBB. This can be measured using various in vitro and in vivo models, with the effective permeability coefficient (Pe) being a common quantitative measure.

In addition to passive diffusion, carrier-mediated transport systems, such as organic cation transporters (OCTs), can play a significant role in the transit of molecules across the BBB[2].

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacokinetic parameters for this compound and its parent compound, amisulpride.

Table 1: Lipophilicity Data

CompoundLogP (experimental)pKa
This compound (LB-102)1.72[3]9.36[3]
Amisulpride1.52[3]9.32[3]

Table 2: Blood-Brain Barrier Permeability Data

CompoundIn Vitro Permeability (Pe) (cm/s)Brain-to-Plasma RatioPrimary BBB Transport Mechanism
This compound (LB-102)Data not availableExpected to be higher than amisulprideEnhanced passive diffusion; likely substrate for Organic Cation Transporters
Amisulpride0.36 ± 0.1 × 10⁻⁶[2]< 0.1[2]Limited passive diffusion; Substrate for Organic Cation Transporters (OCT1, OCT2, OCT3, OCTN1, OCTN2)[2]

Note: While a specific experimental Pe value for this compound is not publicly available, preclinical studies demonstrating double the dopamine (B1211576) receptor occupancy in the brain compared to amisulpride at a given dose strongly suggest enhanced BBB penetration[4].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of lipophilicity and BBB permeability. Below are representative protocols for the key experiments cited.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution.

Protocol:

  • Preparation of Phases: Prepare a phosphate (B84403) buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Compound Addition: A known amount of the test compound (this compound or amisulpride) is dissolved in the pre-saturated aqueous or organic phase.

  • Equilibration: The mixture is placed in a flask and shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Blood-Brain Barrier Permeability Assay using hCMEC/D3 Cells (Transwell Model)

This assay utilizes a cell-based model to mimic the BBB and assess the permeability of compounds. The hCMEC/D3 cell line is a well-established model of human brain capillary endothelial cells.

Protocol:

  • Cell Culture: Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) are cultured to confluence on microporous membranes of Transwell® inserts.

  • Barrier Integrity Assessment: The integrity of the endothelial cell monolayer is confirmed by measuring the Transendothelial Electrical Resistance (TEER) and the permeability of a known low-permeability marker (e.g., Lucifer Yellow or a fluorescently labeled dextran).

  • Compound Application: The test compound (this compound or amisulpride) is added to the apical (blood side) chamber of the Transwell® system.

  • Sampling: At various time points, samples are taken from the basolateral (brain side) chamber.

  • Concentration Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of compound appearance in the basolateral chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the apical chamber.

Visualizations

Experimental Workflow for LogP Determination

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated n-Octanol & Buffer prep_compound Dissolve Compound prep_phases->prep_compound Add to shake Shake to Equilibrate prep_compound->shake separate Separate Phases shake->separate analyze Analyze Concentration (HPLC) separate->analyze calculate Calculate LogP analyze->calculate BBB_Permeability_Workflow cluster_model Model Setup cluster_assay Permeability Assay cluster_quant Quantification & Analysis culture_cells Culture hCMEC/D3 cells on Transwell insert check_integrity Assess Barrier Integrity (TEER, Lucifer Yellow) culture_cells->check_integrity add_compound Add Compound to Apical Chamber check_integrity->add_compound incubate Incubate add_compound->incubate sample Sample from Basolateral Chamber incubate->sample analyze_conc Quantify Concentration (LC-MS/MS) sample->analyze_conc calculate_papp Calculate Papp analyze_conc->calculate_papp BBB_Transport_Signaling cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain NMA_blood This compound PassiveDiffusion Passive Diffusion (Enhanced by Lipophilicity) NMA_blood->PassiveDiffusion Crosses via OCT Organic Cation Transporters (OCTs) NMA_blood->OCT Transported by NMA_brain This compound PassiveDiffusion->NMA_brain OCT->NMA_brain D2D3_receptor Dopamine D2/D3 Receptors NMA_brain->D2D3_receptor Antagonizes HT7_receptor Serotonin 5-HT7 Receptors NMA_brain->HT7_receptor Antagonizes

References

N-Methyl Amisulpride: A Technical Guide to a Novel Benzamide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Amisulpride (B195569), also known as LB-102, is a novel, second-generation antipsychotic currently under investigation for the treatment of schizophrenia and other psychiatric disorders.[1][2] As a substituted benzamide (B126) derivative, it represents a targeted evolution of its parent compound, amisulpride, engineered to enhance its pharmacokinetic profile and therapeutic window.[2][3] This technical guide provides an in-depth examination of N-Methyl Amisulpride's chemical properties, mechanism of action, pharmacological data, and relevant experimental methodologies. By structurally modifying amisulpride through N-methylation, LB-102 achieves greater lipophilicity, leading to improved permeability across the blood-brain barrier.[3][4] This key modification allows for significantly lower dosing to achieve therapeutic dopamine (B1211576) receptor occupancy, potentially reducing peripheral side effects associated with amisulpride, such as QT prolongation.[4] This document consolidates current knowledge, presenting quantitative data in structured tables and visualizing complex biological and chemical processes through detailed diagrams to support ongoing research and development in neuropsychopharmacology.

Introduction to this compound (LB-102)

This compound is the N-methylated analogue of amisulpride, a well-established benzamide antipsychotic used in many countries for treating schizophrenia.[2][4] Both compounds belong to the substituted benzamide class of chemicals, characterized by a specific chemical scaffold.[3] The primary innovation of this compound lies in a single methyl group addition, a subtle but critical modification that enhances its ability to cross the blood-brain barrier while preserving the parent drug's high affinity and selectivity for its target receptors.[2]

Developed by LB Pharmaceuticals, this compound (LB-102) is being evaluated in oral and parenteral formulations and has reached Phase 2 clinical trials for schizophrenia.[4][5] Its development aims to provide a first-in-class benzamide treatment option in the United States with an improved safety and tolerability profile compared to its predecessor.[2][6]

Chemical Structure and Physicochemical Properties

The foundational structure of this compound is the benzamide core. Amisulpride is chemically defined as 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide.[3] this compound modifies this structure, resulting in the IUPAC name N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-(methylamino)benzamide.[4]

This N-methylation significantly increases the compound's lipophilicity.[3] Enhanced lipophilicity facilitates improved passive diffusion across biological membranes, most notably the blood-brain barrier.[4] This improved central nervous system (CNS) penetration is a key differentiator from amisulpride, which exhibits lower passive diffusion and thus requires higher systemic doses to achieve therapeutic effects in the brain.[4]

Mechanism of Action and Signaling Pathways

This compound is a multi-target agent with a distinct pharmacological profile. Its primary mechanism involves the potent antagonism of dopamine D2 and D3 receptors.[1][4] Additionally, it acts as an antagonist at serotonin (B10506) 5-HT7 and 5-HT2B receptors.[4][7] This multi-receptor activity is characteristic of many atypical antipsychotics.

The therapeutic effects for schizophrenia are primarily attributed to the blockade of postsynaptic D2 and D3 receptors in the limbic system, which helps to alleviate the positive symptoms of the disorder (e.g., hallucinations, delusions).[8][9][10] Like its parent compound, this compound is believed to address negative symptoms and depressive symptoms at lower doses by preferentially blocking presynaptic D2/D3 autoreceptors, which increases synaptic dopamine levels.[9][11] The antagonism of the 5-HT7 receptor may also contribute to its antidepressant effects.[7][12]

Benzamide antipsychotics like amisulpride and this compound are administered as racemates. Research has shown that the enantiomers exhibit stereoselectivity for different receptors: the S-enantiomer has a significantly higher affinity for D2 and D3 receptors, while the R-enantiomer preferentially binds to the 5-HT7 receptor.[7] This suggests that the racemic mixture is necessary to engage the full spectrum of pharmacological targets.[7]

N_Methyl_Amisulpride_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synapse D2_auto D2/D3 Autoreceptor DA Dopamine D2_post D2/D3 Receptor Downstream\nSignaling\n(Reduced) Downstream Signaling (Reduced) D2_post->Downstream\nSignaling\n(Reduced) HT7 5-HT7 Receptor DA->D2_auto Inhibits Release DA->D2_post Signal LB102 This compound (LB-102) LB102->D2_auto Blocks (Low Dose) LB102->D2_post Blocks (High Dose) LB102->HT7 Blocks caption This compound Receptor Antagonism Benzamide_Synthesis_Workflow sub_benzoic_acid Substituted Benzoic Acid activation Activation (e.g., with SOCl₂) sub_benzoic_acid->activation acyl_chloride Acyl Chloride Intermediate activation->acyl_chloride condensation Condensation Reaction acyl_chloride->condensation amine Substituted Amine amine->condensation crude_product Crude Benzamide Derivative condensation->crude_product purification Purification (e.g., Recrystallization) crude_product->purification final_product Pure N-Methyl Amisulpride purification->final_product caption Generalized workflow for benzamide synthesis.

References

N-Methyl Amisulpride: A Technical Whitepaper on Early Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Amisulpride (B195569), also known as LB-102, is a novel benzamide (B126) derivative under development by LB Pharmaceuticals for the treatment of schizophrenia.[1] It is the N-methylated analog of amisulpride, a well-established atypical antipsychotic approved for use in Europe.[2][3] The primary rationale for the development of N-Methyl Amisulpride is its increased lipophilicity compared to its parent compound, which is anticipated to enhance its permeability across the blood-brain barrier.[3] This improved central nervous system penetration could potentially lead to therapeutic efficacy at lower doses, thereby reducing the risk of peripheral side effects associated with amisulpride.[3] This technical guide provides a comprehensive overview of the early preclinical data available for this compound, focusing on its pharmacodynamics, pharmacokinetics, and efficacy in animal models of schizophrenia.

Core Data Summary

In Vitro Receptor Binding Affinities

The foundational pharmacological characteristic of this compound is its interaction with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. Radioligand binding assays have been employed to determine its affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT7 receptors. The results indicate that this compound retains a binding profile comparable to that of amisulpride.

CompoundReceptorParameterValue (nM)
This compound (LB-102) Dopamine D2Ki~2.8[4]
Dopamine D3Ki~3.2[4]
Serotonin 5-HT7Ki~11.5
Amisulpride Dopamine D2Ki2.8[4]
Dopamine D3Ki3.2[4]
Serotonin 5-HT7Ki11.5

Note: Ki (inhibition constant) is a measure of binding affinity; a lower value indicates a higher affinity.

Physicochemical Properties

The key structural modification of this compound is the addition of a methyl group, which increases its lipophilicity. This is a critical factor for enhancing its ability to cross the blood-brain barrier.

CompoundPropertyValue
This compound (LB-102) Log P1.72
Amisulpride Log P1.52

Note: Log P is a measure of lipophilicity; a higher value indicates greater lipid solubility.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies in mice have been conducted to assess the in vivo target engagement of this compound in the brain. These studies provide crucial information on the relationship between administered dose and receptor occupancy.

CompoundAnimal ModelDoseReceptor Occupancy (%)
This compound (LB-102) Mouse100 mg/kg (oral)68[4]
Amisulpride Mouse100 mg/kg (oral)38[4]

Note: Receptor occupancy was measured in the striatum using [11C]raclopride PET.

Preclinical Efficacy in Animal Models

This compound has been evaluated in several well-established rodent models of schizophrenia to assess its potential antipsychotic-like activity. These models aim to replicate certain behavioral abnormalities observed in the disorder.

Animal ModelSpeciesEffect of this compound (LB-102)
Amphetamine-Induced HyperactivityRatStatistically superior to amphetamine; 30 mg/kg dose statistically superior to 30 mg/kg amisulpride.[4]
Novel Object Recognition (PCP-induced deficit)RatShowed a trend towards significance (p < 0.1) in reversing the deficit.[4]
Apomorphine-Induced ClimbingMouseSignificantly reduced climbing behavior; statistically indistinguishable from amisulpride.[4]
Pharmacokinetic Profile

Preclinical pharmacokinetic studies in rodents have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.

SpeciesKey Finding
RatFollowing oral administration, there is an initial burst of demethylation to amisulpride, followed by a steady state with equal proportions of this compound and amisulpride.[4]
Toxicology

A preliminary toxicology study has been conducted in rats to establish the safety profile of this compound.

SpeciesStudy DurationNo-Observed-Adverse-Effect Level (NOAEL)
Rat14 days200 mg/kg/day[4]

Experimental Protocols

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, D3, and serotonin 5-HT7 receptors.

General Methodology:

  • Membrane Preparation: Cell lines stably expressing the human recombinant D2, D3, or 5-HT7 receptors are cultured and harvested. The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80°C until use.

  • Binding Assay: Competition binding assays are performed in a 96-well plate format. A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2/D3 receptors or [3H]-5-CT for 5-HT7 receptors) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

  • Detection: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cluster_0 In Vitro Binding Assay Workflow prep Membrane Preparation assay Competition Binding Assay Setup prep->assay Cell Membranes incubate Incubation assay->incubate Radioligand + this compound filter Filtration incubate->filter Equilibrated Mixture detect Scintillation Counting filter->detect Bound Radioligand analyze Data Analysis (IC50 -> Ki) detect->analyze Radioactivity Counts

Workflow for In Vitro Radioligand Binding Assays.
In Vivo Positron Emission Tomography (PET) in Mice

Objective: To determine the in vivo dopamine D2/D3 receptor occupancy of this compound.

Methodology:

  • Animal Model: Male BALB/c mice are used for the study.

  • Drug Administration: A cohort of mice is administered this compound (100 mg/kg) via oral gavage. A control group receives a vehicle.

  • Radiotracer Injection: Approximately 140 minutes after drug administration, the mice are injected intravenously with the D2/D3 receptor radioligand [11C]raclopride.

  • PET Imaging: Static PET images are acquired for a defined period (e.g., 20-50 minutes) post-tracer injection using a microPET scanner.

  • Image Analysis: The striatum is identified as the region of interest, and the cerebellum is used as a reference region to estimate non-specific binding. The specific binding of [11C]raclopride in the striatum is calculated.

  • Receptor Occupancy Calculation: The percentage of receptor occupancy is calculated by comparing the specific binding in the drug-treated group to that in the vehicle-treated control group.

cluster_1 In Vivo PET Study Workflow drug_admin Oral Administration of this compound tracer_injection IV Injection of [11C]raclopride drug_admin->tracer_injection 140 min post-dose pet_scan MicroPET Imaging tracer_injection->pet_scan image_analysis Image Analysis (Striatum vs. Cerebellum) pet_scan->image_analysis ro_calc Receptor Occupancy Calculation image_analysis->ro_calc

Workflow for In Vivo PET Imaging Study in Mice.
Amphetamine-Induced Hyperactivity in Rats

Objective: To evaluate the potential of this compound to attenuate dopamine-mediated hyperlocomotion, a model for the positive symptoms of schizophrenia.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: Rats are pre-treated with either vehicle, this compound, or amisulpride at various doses via oral gavage.

  • Induction of Hyperactivity: After a specified pre-treatment time (e.g., 60 minutes), rats are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotor activity.

  • Behavioral Assessment: Immediately following amphetamine administration, the rats are placed in open-field arenas equipped with automated activity monitoring systems. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes).

  • Data Analysis: The locomotor activity data are analyzed to compare the effects of this compound and amisulpride treatment to the vehicle control group.

Novel Object Recognition (NOR) in Rats

Objective: To assess the ability of this compound to reverse cognitive deficits, a core feature of schizophrenia, in a PCP-induced model.

Methodology:

  • Animal Model: Male Lister hooded rats are used.

  • Induction of Cognitive Deficit: Rats are treated with sub-chronic phencyclidine (PCP) (e.g., 2 mg/kg, i.p., twice daily for 7 days) followed by a washout period (e.g., 7 days) to induce a cognitive deficit.

  • Habituation: On the day of the test, rats are individually habituated to an open-field arena.

  • Familiarization Phase (T1): The rats are placed back in the arena with two identical objects and allowed to explore them for a set period (e.g., 3-5 minutes).

  • Test Phase (T2): After a retention interval (e.g., 1 hour), the rats are returned to the arena where one of the familiar objects has been replaced with a novel object. Exploration of both objects is recorded for a set duration.

  • Drug Treatment: this compound or vehicle is administered before the familiarization phase.

  • Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.

Apomorphine-Induced Climbing in Mice

Objective: To evaluate the D2/D3 receptor antagonist properties of this compound in vivo.

Methodology:

  • Animal Model: Male CD-1 mice are used.

  • Drug Administration: Mice are pre-treated with either vehicle or this compound at various doses.

  • Induction of Climbing: After a pre-treatment period, mice are administered the dopamine agonist apomorphine (B128758) (e.g., 1.5 mg/kg, s.c.) to induce climbing behavior.

  • Behavioral Assessment: The mice are placed in cylindrical cages with wire mesh walls, and the time spent climbing is scored at regular intervals for a defined observation period (e.g., 30 minutes).

  • Data Analysis: The total climbing time is calculated for each treatment group and compared to the vehicle control group.

Pharmacokinetic Analysis in Rats

Objective: To characterize the plasma concentration-time profile of this compound and its primary metabolite, amisulpride.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: A single oral dose of this compound is administered.

  • Blood Sampling: Blood samples are collected via a cannulated vessel at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and amisulpride are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Signaling Pathways and Logical Relationships

cluster_0 This compound Mechanism of Action NMA This compound D2R Dopamine D2 Receptor NMA->D2R Antagonist D3R Dopamine D3 Receptor NMA->D3R Antagonist HT7R Serotonin 5-HT7 Receptor NMA->HT7R Antagonist Antipsychotic Antipsychotic Effects (Positive Symptoms) D2R->Antipsychotic Cognitive Cognitive & Negative Symptom Improvement D3R->Cognitive HT7R->Cognitive

Postulated Signaling Pathway of this compound.

cluster_0 Rationale for this compound Development Amisulpride Amisulpride LowLipo Low Lipophilicity Amisulpride->LowLipo PoorBBB Poor BBB Penetration LowLipo->PoorBBB HighDose High Therapeutic Dose PoorBBB->HighDose SideEffects Peripheral Side Effects HighDose->SideEffects NMA This compound HighLipo Increased Lipophilicity NMA->HighLipo ImprovedBBB Improved BBB Penetration HighLipo->ImprovedBBB LowerDose Lower Therapeutic Dose ImprovedBBB->LowerDose ReducedSE Reduced Side Effects LowerDose->ReducedSE

Logical Relationship in the Development of this compound.

Conclusion

The early preclinical data for this compound (LB-102) are promising and support its continued development as a potential treatment for schizophrenia. Its comparable in vitro receptor binding profile to amisulpride, combined with its increased lipophilicity and superior in vivo dopamine receptor occupancy in mice, suggests that it may achieve therapeutic efficacy at lower doses. The preclinical data from animal models of schizophrenia further indicate that this compound has the potential to be at least as effective as, and possibly superior to, amisulpride in addressing the positive and cognitive symptoms of the disorder. Further clinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of this compound in patients with schizophrenia.

References

Methodological & Application

Application Notes and Protocols: Radiolabeling of N-Methyl Amisulpride with Carbon-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the radiolabeling of N-methyl amisulpride (B195569) with Carbon-11 ([¹¹C]N-methyl amisulpride), a promising positron emission tomography (PET) tracer for imaging dopamine (B1211576) D2/D3 receptors in the brain. This compound, also known as LB-102, is an analogue of the atypical antipsychotic amisulpride with enhanced lipophilicity, potentially leading to improved brain penetration.[1] The protocol described herein is based on the well-established method of N-methylation of the corresponding desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This application note includes a detailed experimental protocol, data on expected outcomes, and diagrams illustrating the synthesis workflow and the relevant biological signaling pathway.

Introduction

Amisulpride is a selective dopamine D2 and D3 receptor antagonist used in the treatment of schizophrenia.[2] Its N-methylated analog, this compound, is being investigated as a novel therapeutic agent.[1][2] Radiolabeling this compound with the short-lived positron emitter Carbon-11 (t½ ≈ 20.4 min) allows for the non-invasive in vivo quantification of dopamine D2/D3 receptor density and occupancy using PET.[3] This can provide valuable information in drug development, dose-finding studies, and understanding the pathophysiology of neuropsychiatric disorders.

The radiosynthesis of [¹¹C]this compound is achieved through the N-methylation of its desmethyl precursor, 4-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide. This reaction is typically carried out using a high-specific-activity ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), in an automated synthesis module.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the radiosynthesis of [¹¹C]this compound, based on typical results for similar ¹¹C-methylation reactions.

Table 1: Radiosynthesis Parameters

ParameterTypical Value
Precursor (Desmethyl-amisulpride) Amount0.5 - 1.0 mg
Radiolabeling Agent[¹¹C]CH₃I or [¹¹C]CH₃OTf
Reaction SolventDimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
BaseSodium hydroxide (B78521) (NaOH) or Sodium hydride (NaH)
Reaction Temperature80 - 120 °C
Reaction Time3 - 5 min

Table 2: Product Quality Control

ParameterSpecification
Radiochemical Yield (decay-corrected)20 - 40%
Radiochemical Purity> 95%
Molar Activity> 37 GBq/µmol (> 1 Ci/µmol) at end of synthesis
Total Synthesis Time30 - 40 min

Experimental Protocol

This protocol outlines the automated synthesis of [¹¹C]this compound.

1. Production of [¹¹C]Methyl Iodide

[¹¹C]Carbon dioxide ([¹¹C]CO₂) is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [¹¹C]CO₂ is then converted to [¹¹C]methane ([¹¹C]CH₄) by reduction with hydrogen over a nickel catalyst. Subsequently, [¹¹C]CH₄ is reacted with iodine vapor at high temperature to produce [¹¹C]methyl iodide ([¹¹C]CH₃I). The [¹¹C]CH₃I is then trapped and purified. For higher reactivity, [¹¹C]CH₃I can be converted to [¹¹C]methyl triflate ([¹¹C]CH₃OTf) by passing it through a column containing silver triflate.

2. Radiolabeling Reaction

  • Prepare a solution of the desmethyl-amisulpride precursor (0.5 - 1.0 mg) in 300 µL of DMF or DMSO in a reaction vessel.

  • Add 2-3 µL of 2M NaOH in water to the precursor solution.

  • The trapped [¹¹C]CH₃I is released and bubbled through the precursor solution at 80-120 °C for 3-5 minutes.

  • After the reaction, the solvent is evaporated under a stream of nitrogen or under vacuum.

3. Purification by High-Performance Liquid Chromatography (HPLC)

  • The crude reaction mixture is redissolved in the HPLC mobile phase and injected into a semi-preparative reverse-phase C18 HPLC column.

  • A typical mobile phase is a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) formate). The exact gradient and flow rate should be optimized to achieve good separation of [¹¹C]this compound from the unreacted precursor and any radiolabeled byproducts.

  • The fraction containing the purified [¹¹C]this compound is collected.

4. Formulation

  • The collected HPLC fraction, which contains acetonitrile and buffer, is diluted with sterile water.

  • The solution is then passed through a C18 Sep-Pak cartridge to trap the [¹¹C]this compound.

  • The cartridge is washed with sterile water to remove the HPLC solvents.

  • The final product is eluted from the cartridge with a small volume of ethanol (B145695) and then diluted with sterile saline for injection.

  • The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

5. Quality Control

  • Radiochemical Purity: An aliquot of the final product is analyzed by analytical HPLC with a radioactivity detector to determine the radiochemical purity.

  • Molar Activity: The molar activity is calculated by measuring the radioactivity of the sample and quantifying the mass of this compound using a calibrated UV detector in the analytical HPLC.

  • Residual Solvents: Gas chromatography may be used to test for residual solvents like acetonitrile and ethanol to ensure they are within acceptable limits.

  • pH: The pH of the final formulation should be checked to be within a physiologically acceptable range (typically 5.5 - 7.5).

  • Sterility and Endotoxin (B1171834) Testing: For clinical applications, sterility and endotoxin tests must be performed.

Visualizations

Radiosynthesis Workflow

Radiosynthesis_Workflow cluster_cyclotron Cyclotron & Targetry cluster_synthesis_module Automated Synthesis Module cluster_purification Purification & Formulation N14 ¹⁴N C11CO2 [¹¹C]CO₂ N14->C11CO2 (p,α) p Protons p->N14 C11CH4 [¹¹C]CH₄ C11CO2->C11CH4 Reduction (H₂/Ni) C11CH3I [¹¹C]CH₃I C11CH4->C11CH3I Iodination (I₂) Reaction Radiolabeling Reaction C11CH3I->Reaction Precursor Desmethyl-amisulpride Precursor->Reaction Crude Crude Product Reaction->Crude HPLC Semi-preparative HPLC Crude->HPLC Purified Purified [¹¹C]this compound HPLC->Purified Formulation Formulation Purified->Formulation FinalProduct Final Product for Injection Formulation->FinalProduct

Caption: Automated radiosynthesis workflow for [¹¹C]this compound.

Dopamine D2/D3 Receptor Signaling Pathway

D2_D3_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D₂/D₃ Receptor Gi Gᵢ Protein D2R->Gi Activates Amisulpride This compound (Antagonist) Amisulpride->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Binds to AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates targets

Caption: Antagonism of the Dopamine D2/D3 receptor signaling pathway by this compound.

References

Application Notes and Protocols for N-Methyl Amisulpride in PET Imaging of Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Amisulpride (B195569), also known as LB-102, is a novel benzamide (B126) antipsychotic that acts as a selective antagonist for dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT7 receptors.[1][2][3][4][5] Its structural similarity to amisulpride, a clinically effective antipsychotic, but with the addition of a methyl group, suggests potential for altered pharmacokinetic and pharmacodynamic properties, such as improved brain permeability.[6] Positron Emission Tomography (PET) is a powerful in vivo imaging technique that enables the non-invasive quantification of receptor density and occupancy in the brain. This document provides detailed application notes and protocols for the use of N-Methyl Amisulpride in PET imaging studies targeting dopamine receptors. While clinical studies have utilized [¹¹C]raclopride to measure the receptor occupancy of unlabeled this compound, this document will also provide a generalized protocol for the synthesis and use of [¹¹C]this compound as a PET radiotracer, based on established radiolabeling methodologies for similar compounds.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor, amisulpride, relevant to PET imaging of dopamine receptors.

Table 1: Receptor Binding Affinity

CompoundReceptorKᵢ (nM)Notes
AmisulprideDopamine D22.8In vitro studies indicate that this compound and amisulpride have equivalent binding affinities for dopamine and 5-HT7 receptors.[1][3]
Dopamine D33.2
Serotonin 5-HT722
This compound (LB-102)Dopamine D2/D3< 1Stated to be a strong inhibitor.[7]
Serotonin 5-HT7~30Stated to be a moderate inhibitor.[7]

Table 2: In Vivo Dopamine Receptor Occupancy (RO) of this compound (LB-102) in Humans (measured with [¹¹C]raclopride PET)

Oral Dose of this compoundBrain RegionReceptor Occupancy (%)Study Population
50 mg (steady-state, once daily)Striatum60 - 80%Healthy Volunteers[3][4][5][8]
75 - 100 mg (single dose)Striatum60 - 75%Healthy Volunteers[7]
300 - 400 mg Amisulpride (for comparison)Striatum~70%Schizophrenia Patients[1][3]

Table 3: In Vivo Dopamine Receptor Occupancy in Mice (measured with [¹¹C]raclopride PET)

CompoundOral DoseReceptor Occupancy (%)
This compound (LB-102)100 mg/kg68%[7]
Amisulpride100 mg/kg38%[7]

Signaling Pathways

Dopamine_D2_D3_Signaling

Serotonin_5HT7_Signaling

Experimental Protocols

Radiosynthesis of [¹¹C]this compound

Note: A specific published protocol for the radiosynthesis of [¹¹C]this compound was not identified. The following is a generalized protocol based on the well-established N-methylation of secondary amines (in this case, the precursor amisulpride) using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[1][9]

Precursor: Amisulpride Radiolabeling Agent: [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)

  • Production of [¹¹C]CH₃I or [¹¹C]CH₃OTf:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

    • Convert [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf using a commercial or custom-built automated synthesis module. This typically involves the reduction of [¹¹C]CO₂ to [¹¹C]CH₄, followed by iodination, or conversion to [¹¹C]CH₃I and subsequent reaction with silver triflate.[10]

  • ¹¹C-Methylation Reaction:

    • Dissolve 0.5-1.0 mg of amisulpride precursor in a suitable solvent (e.g., dimethylformamide - DMF).

    • Add a suitable base (e.g., sodium hydride or a strong, non-nucleophilic organic base) to deprotonate the secondary amine.

    • Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture in a sealed reaction vessel.

    • Heat the reaction vessel (e.g., 80-120°C) for a short duration (e.g., 3-5 minutes) to facilitate the methylation reaction.

  • Purification:

    • Quench the reaction with a suitable solvent, such as a mixture of water and acetonitrile.

    • Inject the crude reaction mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., C18 column) to separate [¹¹C]this compound from unreacted precursor and other byproducts.

    • Collect the fraction corresponding to the radiolabeled product.

  • Formulation:

    • Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.

    • Formulate the purified [¹¹C]N-Methyl Amisululpride in a sterile, pyrogen-free solution for injection (e.g., physiological saline with a small percentage of ethanol (B145695) to ensure solubility).

    • Perform quality control tests for radiochemical purity, specific activity, pH, and sterility before administration.

Radiosynthesis_Workflow Cyclotron Cyclotron (¹⁴N(p,α)¹¹C) CO2 [¹¹C]CO₂ Cyclotron->CO2 SynthModule Synthesis Module CO2->SynthModule MeI [¹¹C]CH₃I or [¹¹C]CH₃OTf SynthModule->MeI Reaction Methylation Reaction Vessel MeI->Reaction Precursor Amisulpride (Precursor) + Base Precursor->Reaction HPLC HPLC Purification Reaction->HPLC Formulation Formulation HPLC->Formulation QC Quality Control Formulation->QC FinalProduct [¹¹C]this compound for Injection QC->FinalProduct

Preclinical In Vivo PET Imaging Protocol (Generalized)

This protocol is a general guideline for preclinical PET imaging in small animals (e.g., rodents) using a ¹¹C-labeled radiotracer.

  • Animal Preparation:

    • Species: Male Wistar rats (250-350 g) or C57BL/6 mice (25-30 g).

    • Acclimatization: House animals in a controlled environment for at least one week prior to imaging.

    • Fasting: A 4-6 hour fast is recommended to reduce metabolic variability.

    • Anesthesia: Anesthetize the animal with isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. Monitor vital signs throughout the procedure.

    • Catheterization: Place a catheter in the lateral tail vein for radiotracer administration.

  • Radiotracer Administration:

    • Dose: Administer a bolus injection of [¹¹C]this compound intravenously. The injected dose is typically in the range of 3.7-7.4 MBq (100-200 µCi) for mice and 18.5-37 MBq (500-1000 µCi) for rats, but should be optimized based on scanner sensitivity.

    • Mass Dose: Ensure the injected mass of this compound is in the tracer range (<1 µg/kg) to avoid pharmacological effects and receptor saturation.

    • Volume: Keep the injection volume low (< 0.2 mL for mice, < 0.5 mL for rats) and follow with a saline flush.

  • PET/CT Imaging:

    • Scanner: A dedicated small-animal PET/CT scanner.

    • Positioning: Place the anesthetized animal on the scanner bed with the head centered in the field of view.

    • Attenuation Correction: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

    • PET Acquisition: Begin a dynamic PET scan simultaneously with the radiotracer injection and acquire data for 60-90 minutes.

    • Framing: Reconstruct the dynamic data into a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 8 x 5min, 4 x 10min).

  • Data Analysis:

    • Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

    • Image Analysis: Co-register PET images to the anatomical CT images. Define regions of interest (ROIs) on dopamine-rich areas (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).

    • Quantification: Generate time-activity curves (TACs) for each ROI. Use kinetic modeling (e.g., simplified reference tissue model) to estimate binding parameters such as the binding potential (BP_ND).

Human In Vivo PET Imaging Protocol (Receptor Occupancy Study)

This protocol is based on the clinical trial methodology for determining the dopamine receptor occupancy of orally administered, unlabeled this compound (LB-102) using [¹¹C]raclopride PET.[3][7]

  • Subject Preparation:

    • Informed Consent: Obtain written informed consent from all participants.

    • Inclusion/Exclusion Criteria: Adhere to specific criteria for subject enrollment (e.g., healthy volunteers).

    • Fasting: Subjects should fast for at least 4-6 hours prior to the scan.

    • Drug Administration: Administer the oral dose of this compound at a specified time before the PET scan (e.g., 2.5 hours, 7.5 hours, 23.5 hours post-dose).[3]

    • Catheterization: Insert intravenous catheters for radiotracer injection and potentially for arterial blood sampling for more detailed kinetic modeling.

  • Radiotracer Administration:

    • Radiotracer: [¹¹C]raclopride.

    • Dose: Administer a bolus injection of approximately 370-555 MBq (10-15 mCi) of [¹¹C]raclopride intravenously.

  • PET/CT or PET/MR Imaging:

    • Scanner: A high-resolution PET/CT or PET/MR scanner.

    • Positioning: Position the subject comfortably on the scanner bed with their head immobilized.

    • Transmission/Attenuation Scan: Perform a CT or MR-based scan for attenuation correction.

    • PET Acquisition: Begin a dynamic PET acquisition at the time of [¹¹C]raclopride injection and continue for 60-90 minutes.

  • Data Analysis and Receptor Occupancy Calculation:

    • Baseline Scan: A baseline PET scan without this compound administration is required to determine the baseline binding potential (BP_ND_baseline).

    • Post-Dose Scan: A second PET scan is performed after this compound administration to determine the post-dose binding potential (BP_ND_post-dose).

    • Image Analysis: Define regions of interest (ROIs) on the striatum (caudate and putamen) and cerebellum (reference region).

    • Kinetic Modeling: Use a suitable kinetic model (e.g., simplified reference tissue model, SRTM) to calculate BP_ND for both scans.

    • Occupancy Calculation: Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100

RO_Study_Workflow cluster_baseline Baseline Visit cluster_drugadmin Drug Administration cluster_postdose Post-Dose Visit BaselineScan Baseline PET Scan with [¹¹C]raclopride CalcBaselineBP Calculate BP_ND_baseline BaselineScan->CalcBaselineBP AdministerNMA Administer Oral Dose of this compound CalcRO Calculate Receptor Occupancy (RO) CalcBaselineBP->CalcRO PostDoseScan Post-Dose PET Scan with [¹¹C]raclopride AdministerNMA->PostDoseScan CalcPostDoseBP Calculate BP_ND_post-dose PostDoseScan->CalcPostDoseBP CalcPostDoseBP->CalcRO

References

Application Notes and Protocols for N-Methyl Amisulpride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosage calculations and experimental protocols for the preclinical evaluation of N-Methyl Amisulpride (B195569) (also known as LB-102). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to guide researchers in their study design.

Introduction to N-Methyl Amisulpride

This compound is a novel benzamide (B126) derivative and an active metabolite of amisulpride, being developed as a treatment for schizophrenia and other psychiatric disorders.[1] Similar to its parent compound, this compound is a potent antagonist of dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT7 receptors. A key characteristic of this compound is its enhanced lipophilicity compared to amisulpride, which is expected to result in improved permeability across the blood-brain barrier. This increased brain concentration may allow for lower clinical dosages compared to amisulpride.

Quantitative Data Summary: Preclinical Dosages

The following table summarizes the reported dosages of this compound and its parent compound, amisulpride, used in various preclinical studies. Due to the limited publicly available data on this compound, dosages for amisulpride in relevant models are included to provide a basis for dose selection.

CompoundAnimal ModelStudy TypeDosesRoute of AdministrationKey Findings
This compound (LB-102) RatToxicology200 mg/kg/dayOral (p.o.)No-Observed-Adverse-Effect Level (NOAEL) over 14 days.
This compound (LB-102) RatAmphetamine-Induced Locomotor Activity30 mg/kgOral (p.o.)Statistically superior to amphetamine in reducing locomotor activity.
AmisulprideRatAntidepressant-like (Forced Swim Test)1 and 3 mg/kgNot SpecifiedReduced immobility time. Higher doses (10 and 30 mg/kg) were inactive.[2]
AmisulprideRatAntidepressant-like (Chronic Mild Stress)5 and 10 mg/kgNot SpecifiedReversed stress-induced decrease in sucrose (B13894) consumption.[2]
AmisulprideRatAntipsychotic-like (Ketamine-induced social withdrawal)3 mg/kgNot SpecifiedReversed ketamine-induced social withdrawal.[3]
AmisulprideMouseAntidepressant-like (Forced Swim Test)0.1 mg/kgIntraperitoneal (i.p.)Significantly reduced immobility time.
AmisulprideMouseAntidepressant-like (Tail Suspension Test)1 mg/kgIntraperitoneal (i.p.)Significantly reduced immobility time.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound. Where specific protocols for this compound are not available, protocols for amisulpride are provided as a reference.

Rodent Model of Schizophrenia (Ketamine-Induced Social Withdrawal)

This model assesses the efficacy of compounds in reversing the social interaction deficits induced by the NMDA receptor antagonist, ketamine.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline with a solubilizing agent)

  • Ketamine hydrochloride

  • Rodents (rats or mice)

  • Social interaction arena

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle at the desired dose and route (e.g., 30 mg/kg, p.o.).

    • After a specified pretreatment time (e.g., 30-60 minutes), administer ketamine (e.g., 25 mg/kg, i.p.) to induce social withdrawal.

  • Social Interaction Test:

    • Following the ketamine administration, place pairs of unfamiliar animals (from the same treatment group) in the social interaction arena.

    • Record the total time spent in active social interaction (e.g., sniffing, grooming, following) over a defined period (e.g., 10 minutes).

  • Data Analysis: Compare the social interaction times between the different treatment groups. A significant increase in interaction time in the this compound group compared to the ketamine-only group indicates efficacy.

Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used behavioral test to screen for potential antidepressant effects of a compound.

Materials:

  • This compound

  • Vehicle

  • Glass cylinders (25 cm height, 10 cm diameter)

  • Water at 24 ± 1 °C

Procedure:

  • Drug Administration: Administer this compound or vehicle at the desired doses (e.g., 1, 3, 5, 10, 30 mg/kg, i.p. or p.o.) 30-60 minutes before the test.

  • Test Session:

    • Place each mouse individually into a glass cylinder filled with water to a depth of 10 cm.[4]

    • The total duration of the test is 6 minutes.[4]

    • Record the duration of immobility during the last 4 minutes of the test.[4] Immobility is defined as the absence of movement except for small motions to keep the head above water.[4]

  • Data Analysis: Compare the immobility times across treatment groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Pharmacokinetic (PK) Studies

PK studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • This compound

  • Vehicle

  • Rodents (rats or mice) with cannulated vessels (for serial blood sampling)

  • Analytical equipment (e.g., LC-MS/MS) for drug concentration analysis

Procedure:

  • Drug Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 6, 8, 24 hours) post-dosing.

  • Sample Processing: Process blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound and its major metabolite (amisulpride) in plasma samples using a validated analytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Signaling Pathways and Experimental Workflows

The following diagrams visualize the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.

G cluster_0 This compound Signaling Pathway NMA This compound (LB-102) D2R Dopamine D2 Receptor NMA->D2R Antagonism D3R Dopamine D3 Receptor NMA->D3R Antagonism HT7R Serotonin 5-HT7 Receptor NMA->HT7R Antagonism Downstream Downstream Signaling (e.g., cAMP modulation) D2R->Downstream D3R->Downstream HT7R->Downstream Effect Antipsychotic & Antidepressant Effects Downstream->Effect

Caption: Proposed signaling pathway of this compound.

G cluster_1 Preclinical Evaluation Workflow Dose Dose Range Finding (Based on literature & toxicology) PK Pharmacokinetic Studies (ADME Profile) Dose->PK Behavior Behavioral Models (e.g., Schizophrenia, Depression) Dose->Behavior PK->Behavior Inform dose & timing Analysis Data Analysis & Interpretation PK->Analysis RO Receptor Occupancy Studies (PET or ex vivo) Behavior->RO Correlate with efficacy Behavior->Analysis RO->Analysis Tox Toxicology Studies (Acute & Chronic) Tox->Analysis

Caption: General workflow for preclinical studies.

References

Application Notes and Protocols for Cell Culture Assays Using N-Methyl Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Methyl Amisulpride (B195569) (also known as LB-102) in various cell culture assays. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

N-Methyl Amisulpride is the N-methylated analog of Amisulpride, a benzamide (B126) derivative known for its antipsychotic and antidepressant properties.[1] Like its parent compound, this compound functions primarily as a selective antagonist for dopamine (B1211576) D2 and D3 receptors, as well as the serotonin (B10506) 5-HT7 receptor.[1][2][3] Its enhanced lipophilicity suggests improved brain-to-plasma concentration ratios compared to Amisulpride.[1][3] These characteristics make this compound a valuable tool for in vitro studies of dopaminergic and serotonergic signaling pathways implicated in various neuropsychiatric disorders.

Mechanism of Action

This compound exhibits a multi-receptor antagonist profile. Its primary targets are:

  • Dopamine D2 and D3 Receptors: As an antagonist, it blocks the binding of dopamine to these Gi/o-coupled receptors. This action inhibits the downstream signaling cascade that normally leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Consequently, antagonism by this compound results in a disinhibition of adenylyl cyclase, leading to an increase in cAMP.

  • Serotonin 5-HT7 Receptors: Antagonism at this receptor is believed to contribute to the antidepressant effects of Amisulpride and, by extension, this compound.[2][6]

  • β-Arrestin Pathway: Blockade of the D2 receptor by Amisulpride has been shown to modulate the β-arrestin 2-mediated Akt/GSK-3β signaling pathway, which is involved in neuroprotection and neurite outgrowth.[7] It is plausible that this compound engages in similar signaling modulation.

Quantitative Data Summary

The following table summarizes the in vitro receptor binding affinities of racemic this compound and its parent compound, Amisulpride. Lower Ki and Kd values indicate higher binding affinity.

CompoundReceptorParameterValue (nM)Reference(s)
Racemic this compound (LB-102) Dopamine D2Kd0.82 ± 0.02[8]
Serotonin 5-HT7Kd31 ± 1[8]
Racemic Amisulpride Dopamine D2Ki2.8[4][5]
Dopamine D3Ki3.2[4][5]
Serotonin 5-HT7Ki44 ± 3[8]
Serotonin 5-HT7Kd11.4 ± 0.8[6]
(S)-Amisulpride Serotonin 5-HT7Kd900 ± 1300[8]
(R)-Amisulpride Serotonin 5-HT7Kd22 ± 1.5[8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

G_protein_signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits NMA This compound NMA->D2R Antagonizes ATP ATP ATP->AC beta_arrestin_signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor BetaArrestin β-Arrestin 2 D2R->BetaArrestin Recruits NMA This compound NMA->D2R Antagonizes PI3K PI3K BetaArrestin->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Neuroprotection Neuroprotection & Neurite Outgrowth GSK3b->Neuroprotection Promotes radioligand_workflow prep Prepare cell membranes expressing target receptor reagents Prepare radioligand and This compound dilutions prep->reagents incubation Incubate membranes, radioligand, and this compound reagents->incubation filtration Filter to separate bound and free radioligand incubation->filtration detection Measure radioactivity using a scintillation counter filtration->detection analysis Analyze data to determine Ki/Kd detection->analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for N-Methyl Amisulpride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity for N-Methyl Amisulpride (B195569), a known impurity and metabolite of Amisulpride.[1][2] The described method is adapted from validated stability-indicating methods for Amisulpride and is designed to be precise, accurate, and robust for the quantification of N-Methyl Amisulpride and the separation of its potential related substances. This application note provides comprehensive experimental protocols, system suitability criteria, and data presentation guidelines to ensure reliable and reproducible results in a research and quality control setting.

Introduction

This compound is identified as impurity H of Amisulpride, an atypical antipsychotic medication.[1] As with any active pharmaceutical ingredient (API) or related substance, ensuring its purity is critical for safety and efficacy in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the purity assessment of drug substances. This application note details a stability-indicating RP-HPLC method specifically tailored for the analysis of this compound. The method is designed to separate this compound from its parent compound, Amisulpride, and other potential process-related impurities and degradation products.

Principle and Method

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This setup allows for the separation of compounds based on their hydrophobicity. The analyte's retention time and peak area are used for identification and quantification, respectively. A UV detector is employed for the detection of this compound and its related substances. The method is designed to be stability-indicating, meaning it can resolve the main component from any potential degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light exposure.[3][4][5]

Experimental Protocols

Apparatus and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes.

  • HPLC vials.

  • Syringe filters (0.45 µm).

Reagents and Materials
  • This compound reference standard.

  • Amisulpride reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade).

  • Orthophosphoric acid (OPA) (Analytical grade).

  • Water (HPLC grade).

Chromatographic Conditions

Based on established methods for Amisulpride and its impurities, the following chromatographic conditions are recommended for the purity analysis of this compound.[3][6][7]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.02M KH2PO4 buffer (pH adjusted to 4.5 with OPA) B: Acetonitrile:Methanol (50:50, v/v)
Gradient Isocratic
Mobile Phase Ratio Buffer:Organic (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm[3][6]
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions
  • Buffer Preparation (0.02M KH2PO4, pH 4.5): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

  • Mobile Phase Preparation: Mix the prepared buffer and the organic phase (Acetonitrile:Methanol, 50:50) in a ratio of 75:25 (v/v). Sonicate for 15 minutes to degas.

  • Diluent: The mobile phase is used as the diluent.

  • Standard Stock Solution Preparation (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet the following system suitability criteria. Inject the standard solution six times and evaluate the parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution in duplicate.

  • Inject the sample solution in duplicate.

  • After the analysis, process the chromatograms and calculate the purity of the this compound sample.

Data Presentation

The purity of the this compound sample is calculated using the area normalization method. The percentage purity is calculated as follows:

% Purity = (Area of this compound peak / Total area of all peaks) x 100

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
6
Mean
%RSD

Table 2: Purity Analysis of this compound Sample

Sample IDPeak NameRetention Time (min)Peak Area% Area
Sample XImpurity 1
This compound
Impurity 2
Total 100.0

Visualizations

Experimental Workflow

experimental_workflow prep Preparation of Mobile Phase and Solutions system_prep HPLC System Equilibration prep->system_prep sst System Suitability Test (6 injections of Standard) system_prep->sst blank Blank Injection (Diluent) sst->blank If Passed standard Standard Injection (Duplicate) blank->standard sample Sample Injection (Duplicate) standard->sample data_acq Data Acquisition sample->data_acq processing Chromatogram Processing and Integration data_acq->processing calculation Purity Calculation (% Area Normalization) processing->calculation report Final Report calculation->report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Logical Relationship of Purity Analysis

purity_analysis_logic sample_prep Sample Preparation hplc_analysis HPLC Analysis sample_prep->hplc_analysis peak_detection Peak Detection & Integration hplc_analysis->peak_detection main_peak This compound Peak peak_detection->main_peak impurity_peaks Impurity Peaks peak_detection->impurity_peaks area_normalization Area Normalization Calculation main_peak->area_normalization impurity_peaks->area_normalization purity_result Purity Result (%) area_normalization->purity_result

Caption: Logical flow of this compound purity determination.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for determining the purity of this compound. The detailed protocol, system suitability criteria, and data analysis framework presented in this application note will enable researchers, scientists, and drug development professionals to accurately assess the quality of this compound, ensuring its suitability for further use. Adherence to these guidelines will facilitate consistent and reproducible results, which are essential in a regulated pharmaceutical environment.

References

Application Notes and Protocols: N-Methyl Amisulpride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Amisulpride (B195569), also known by its developmental code name LB-102, is a novel benzamide (B126) derivative investigated for the treatment of schizophrenia and other psychiatric disorders.[1][2][3] It functions as a potent antagonist for dopamine (B1211576) D2 and D3 receptors and the serotonin (B10506) 5-HT7 receptor.[1][2] As the N-methylated analogue of amisulpride, N-Methyl Amisulpride exhibits enhanced lipophilicity, which is expected to improve its ability to cross the blood-brain barrier.[1] This enhanced central nervous system (CNS) penetration may allow for lower doses to achieve therapeutic receptor occupancy, potentially reducing peripheral side effects associated with amisulpride.[1] These characteristics make this compound a valuable tool in neuroscience research for investigating the roles of the dopaminergic and serotonergic systems in neuropsychiatric conditions.

Mechanism of Action

This compound's pharmacological profile is defined by its selective antagonism of dopamine D2/D3 receptors and serotonin 5-HT7 receptors.[2] Like its parent compound, amisulpride, it is believed to exert its therapeutic effects through a dual-action mechanism dependent on the dosage.[4][5][6]

  • At higher doses , it blocks postsynaptic D2 and D3 receptors in brain regions like the limbic system, which is associated with alleviating the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[4][7]

  • At lower doses , it is thought to preferentially block presynaptic D2/D3 autoreceptors.[4][5] This action inhibits the negative feedback loop for dopamine release, thereby increasing dopaminergic neurotransmission. This effect is hypothesized to be beneficial for treating the negative and depressive symptoms of schizophrenia.[4][5][8]

  • 5-HT7 Receptor Antagonism : The blockade of 5-HT7 receptors is believed to contribute to its antidepressant effects.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (LB-102) and its parent compound, Amisulpride, for comparative purposes.

Table 1: In Vitro Receptor Binding Affinity
CompoundReceptorParameterValue (nM)
Racemic LB-102 Dopamine D2Kd0.82 ± 0.02[9]
Serotonin 5-HT7Kd31 ± 1[9]
Racemic Amisulpride Dopamine D2Kd1.1 ± 0.12[9]
Dopamine D3Ki3.2[9]
Serotonin 5-HT7Kd44 ± 3[9]
(R)-Amisulpride Serotonin 5-HT7Kd22 ± 1.5[9]
(S)-Amisulpride Serotonin 5-HT7Kd900 ± 1300[9]

Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; a lower value indicates higher affinity.

Table 2: In Vivo Dopamine D2 Receptor Occupancy (Human Studies)
CompoundDaily DoseStriatal D2 Receptor Occupancy (%)Study Tracer
This compound (LB-102) 50 mg60 - 80%[1][11C]raclopride[10]
Amisulpride 300 - 400 mg~70%[1]Not Specified
Amisulpride 630 - 910 mg70 - 80%[1]Not Specified
Amisulpride 400-800 mg/dPlasma levels 70-1960 ng/mLNot Specified[11]
Amisulpride Mean: 455 mg/dSignificant decrease in tracer binding[123I]IBZM SPET[12]

Signaling Pathway Overview

This compound acts as an antagonist at G-protein coupled receptors. D2/D3 receptors are coupled to Gαi, which inhibits adenylyl cyclase, reducing cAMP levels. 5-HT7 receptors are coupled to Gαs, which stimulates adenylyl cyclase. By blocking these receptors, this compound modulates these downstream signaling cascades.

G_Protein_Signaling cluster_D2 Dopamine D2/D3 Receptor cluster_5HT7 Serotonin 5-HT7 Receptor D2R D2/D3 Receptor G_i Gαi D2R->G_i Activates AC_neg Adenylyl Cyclase G_i->AC_neg Inhibits cAMP_neg cAMP ↓ AC_neg->cAMP_neg PKA_neg PKA Activity ↓ cAMP_neg->PKA_neg Response_neg Cellular Response (e.g., altered gene expression) PKA_neg->Response_neg SHT7R 5-HT7 Receptor G_s Gαs SHT7R->G_s Activates AC_pos Adenylyl Cyclase G_s->AC_pos Activates cAMP_pos cAMP ↑ AC_pos->cAMP_pos PKA_pos PKA Activity ↑ cAMP_pos->PKA_pos Response_pos Cellular Response (e.g., altered neuronal excitability) PKA_pos->Response_pos NMA This compound (Antagonist) NMA->D2R Blocks NMA->SHT7R Blocks

Caption: this compound antagonism of D2/D3 and 5-HT7 receptor signaling pathways.

Experimental Protocols

Protocol 1: In Vitro Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

1. Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2, D3, or serotonin 5-HT7 receptor.[9]

  • Radioligand: A high-affinity radioligand for the target receptor (e.g., [3H]Spiperone for D2, [3H]LSD for 5-HT7).[13][14]

  • Test Compound: this compound (LB-102).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[9]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand (e.g., Haloperidol for D2).

2. Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.[9]

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled ligand).

  • Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.[9]

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).[9]

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Binding_Assay_Workflow start Start: Prepare Reagents step1 Prepare cell membranes expressing target receptor start->step1 step2 Incubate membranes with radioligand and varying [this compound] step1->step2 step3 Separate bound & free ligand (Filtration) step2->step3 step4 Quantify radioactivity (Scintillation Counting) step3->step4 step5 Calculate Specific Binding step4->step5 step6 Plot competition curve & determine IC50 step5->step6 step7 Calculate Ki using Cheng-Prusoff equation step6->step7 end End: Affinity Value (Ki) step7->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo PET Imaging for Receptor Occupancy

This protocol outlines the use of Positron Emission Tomography (PET) with a suitable radiotracer (e.g., [11C]raclopride) to measure the occupancy of dopamine D2/D3 receptors by this compound in living subjects.[10]

1. Subject Preparation:

  • Screening: Subjects undergo a thorough medical and psychiatric screening to ensure they meet inclusion criteria. Obtain written informed consent.[15]

  • Drug Administration: Administer the desired oral dose of this compound or placebo. The timing of the PET scan relative to drug administration is critical and should be based on the drug's pharmacokinetic profile.[10]

  • Positioning: Position the subject comfortably in the PET scanner with their head immobilized to minimize motion artifacts.

2. Radiotracer Synthesis and Administration:

  • Synthesis: Synthesize a high-specific-activity radiotracer, such as [11C]raclopride, according to established radiochemistry protocols (see Protocol 3 for a general overview).

  • Administration: Administer a bolus intravenous (IV) injection of the radiotracer (e.g., 370-555 MBq).[15]

3. PET Scan Acquisition:

  • Dynamic Scan: Begin a dynamic PET scan immediately following radiotracer injection. Acquire data for 60-90 minutes.[16]

  • Anatomical Scan: Acquire a high-resolution structural MRI or CT scan for co-registration and anatomical localization of brain regions.[15]

4. Data Processing and Analysis:

  • Image Reconstruction: Reconstruct the dynamic PET data, correcting for attenuation, scatter, and radioactive decay.

  • Motion Correction & Co-registration: Correct for any head motion during the scan and co-register the PET images to the subject's anatomical scan.[15]

  • Region of Interest (ROI) Definition: Define ROIs on the anatomical scan for target areas (e.g., striatum, caudate, putamen) and a reference region devoid of specific binding (e.g., cerebellum).[15]

  • Time-Activity Curves (TACs): Generate TACs by plotting the radioactivity concentration in each ROI over time.[15]

  • Kinetic Modeling: Use a suitable kinetic model (e.g., simplified reference tissue model) to estimate the binding potential (BPND) in the target regions.

  • Receptor Occupancy (RO) Calculation: Calculate RO using the following formula: RO (%) = 100 * (BPND,placebo - BPND,drug) / BPND,placebo

PET_Workflow cluster_prep Subject Preparation cluster_scan Scan Acquisition cluster_analysis Data Analysis s1 Screening & Consent s2 Administer this compound (or Placebo) s1->s2 s3 Position Subject in Scanner s2->s3 s4 Inject [11C]Radiotracer s3->s4 s6 Acquire Anatomical Scan (MRI/CT) s3->s6 s5 Acquire Dynamic PET Data s4->s5 s7 Image Reconstruction & Co-registration s5->s7 s6->s7 s8 Define Regions of Interest (ROIs) s7->s8 s9 Generate Time-Activity Curves s8->s9 s10 Kinetic Modeling to get BP_ND s9->s10 s11 Calculate Receptor Occupancy (%) s10->s11

Caption: Experimental workflow for an in vivo PET receptor occupancy study.

Protocol 3: General Radiosynthesis of a [11C]-Labeled Tracer via Methylation

This protocol provides a generalized workflow for producing a Carbon-11 (B1219553) labeled PET tracer using [11C]methyl iodide or [11C]methyl triflate, common and versatile radiolabeling agents.[17][18] Carbon-11 has a short half-life of 20.4 minutes, requiring an on-site cyclotron and rapid, efficient synthesis.[18][19]

1. Production of 11C Precursors:

  • Cyclotron Target: Irradiate a target containing nitrogen gas (14N) with high-energy protons. The nuclear reaction 14N(p,α)11C produces Carbon-11.[17]

  • Primary Precursors: Depending on the trace gases in the target, [11C]carbon dioxide ([11C]CO2) or [11C]methane ([11C]CH4) is produced and transferred to a chemistry synthesis module.[18]

2. Synthesis of [11C]Methylating Agents:

  • From [11C]CO2: [11C]CO2 is trapped and reduced to [11C]CH4, which is then converted to [11C]methyl iodide ([11C]CH3I) via gas-phase iodination.

  • From [11C]CH4: [11C]CH4 is directly used in the gas-phase iodination reaction to produce [11C]CH3I.

  • [11C]Methyl Triflate: [11C]CH3I can be passed over a silver triflate column to produce the more reactive [11C]methyl triflate ([11C]CH3OTf).[17]

3. 11C-Methylation Reaction:

  • Precursor: Dissolve the desmethyl precursor of the target molecule in a suitable solvent (e.g., DMF, DMSO).

  • Reaction: Bubble the gaseous [11C]CH3I or [11C]CH3OTf through the precursor solution, often in the presence of a base (e.g., NaOH, K2CO3) to deprotonate the reaction site (typically an -OH or -NH group). Heat may be required to drive the reaction to completion quickly.

4. Purification and Formulation:

  • Purification: Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to isolate the desired [11C]-labeled product from unreacted precursors and byproducts.

  • Formulation: The collected HPLC fraction is reformulated into a sterile, injectable solution (typically saline with a small amount of ethanol) by solid-phase extraction (SPE).

  • Quality Control: Perform quality control tests to ensure radiochemical purity, chemical purity, specific activity, sterility, and apyrogenicity before release for human or animal injection.

Radiosynthesis_Workflow cluster_prod Production cluster_synth Synthesis cluster_purify Purification & QC p1 Cyclotron Production (14N(p,α)11C) p2 Generate [11C]CO2 or [11C]CH4 p1->p2 s1 Convert to [11C]CH3I or [11C]CH3OTf p2->s1 s2 React with Desmethyl Precursor s1->s2 q1 HPLC Purification s2->q1 q2 Formulation into Injectable Solution q1->q2 q3 Quality Control Checks q2->q3 end Final Radiotracer Product q3->end

References

Application Notes and Protocols: N-Methyl Amisulpride as a Research Tool for Studying Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Methyl Amisulpride (also known as LB-102) as a research tool in the study of schizophrenia. This document outlines the pharmacological profile of this compound, detailed protocols for key in vitro and in vivo experiments, and quantitative data to aid in experimental design and data interpretation.

Introduction

This compound is a novel benzamide (B126) antipsychotic agent and an N-methylated analog of amisulpride. It functions as a potent antagonist at dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT7 receptors.[1][2][3] This unique pharmacological profile makes it a valuable tool for investigating the complex neurobiology of schizophrenia. Like its parent compound, amisulpride, this compound exhibits a dose-dependent mechanism of action. At lower doses, it is believed to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopaminergic neurotransmission, which may be relevant for treating negative symptoms and cognitive deficits in schizophrenia.[4][5][6] At higher doses, it acts as a conventional antagonist at postsynaptic D2/D3 receptors, which is thought to mediate its antipsychotic effects on positive symptoms.[4][5][6] Its additional 5-HT7 receptor antagonism may contribute to its potential efficacy in treating cognitive and negative symptoms.[2][3]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and in vivo receptor occupancy of this compound and its parent compound, amisulpride.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptorParameterValue (nM)
Racemic this compound (LB-102) Dopamine D2Kd0.82 ± 0.02
Serotonin 5-HT7Kd31 ± 1
Racemic Amisulpride Dopamine D2Ki2.8
Dopamine D3Ki3.2
Serotonin 5-HT7Ki22
(S)-Amisulpride Dopamine D2LKi4.1 - 10.7
Rat Dopamine D3Ki3.1 - 3.2
Serotonin 5-HT7Kd900 ± 1300
(R)-Amisulpride Serotonin 5-HT7Kd22 ± 1.5

Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; a lower value indicates higher affinity. Data compiled from multiple sources.[2][3][7][8]

Table 2: In Vivo Dopamine D2/D3 Receptor Occupancy of this compound (LB-102) in Healthy Volunteers (PET with ¹¹C-raclopride)

Dose (Oral)Time Post-DoseBrain RegionReceptor Occupancy (%)
50 mg (single dose)2.5 hStriatum~40-50
50 mg (steady state)24 hStriatum60-80
75 mg (single dose)2.5 hStriatum~50-60
100 mg (single dose)2.5 hStriatum~60-70
100 mg (steady state)24 hStriatum~70-80

Data are approximate and summarized from a study in healthy volunteers.[1][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. In Vitro Radioligand Binding Assay

This protocol determines the binding affinity of this compound for dopamine D2/D3 and serotonin 5-HT7 receptors by measuring its ability to displace a specific radioligand.

a. Materials:

  • Cell membranes prepared from cell lines stably expressing human dopamine D2, D3, or serotonin 5-HT7 receptors (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-5-CT for 5-HT7 receptors).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • 96-well filter plates.

b. Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either vehicle or varying concentrations of this compound.

  • For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., haloperidol (B65202) for D2/D3, serotonin for 5-HT7).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro cAMP Functional Assay

This assay measures the functional antagonism of this compound at Gαi-coupled D2/D3 receptors by quantifying its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

a. Materials:

  • Cells stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).

  • Dopamine or a selective D2/D3 agonist (e.g., quinpirole).

  • Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

  • 96-well or 384-well cell culture plates.

b. Protocol:

  • Seed the cells in the culture plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of a dopamine agonist in the presence of forskolin.

  • Incubate for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Generate concentration-response curves for this compound's inhibition of the agonist effect.

  • Calculate the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

3. In Vivo Microdialysis for Dopamine Release

This protocol measures the effect of this compound on extracellular dopamine levels in specific brain regions of freely moving rodents.

a. Materials:

  • Adult male rats (e.g., Sprague-Dawley).

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Infusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound.

  • HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis.

b. Protocol:

  • Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens shell: AP +1.7 mm, ML ±0.8 mm, DV -7.8 mm from bregma). Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow a stabilization period of at least 2 hours. Collect baseline dialysate samples every 10-20 minutes.

  • Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired dose.

  • Post-Drug Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express dopamine levels as a percentage of the average baseline concentration.

4. Amphetamine-Induced Hyperlocomotion in Rats

This behavioral model assesses the potential of this compound to attenuate the psychostimulant-induced hyperactivity, a model for the positive symptoms of schizophrenia.

a. Materials:

  • Adult male rats.

  • Open-field activity chambers equipped with infrared beams.

  • d-amphetamine.

  • This compound.

b. Protocol:

  • Habituate the rats to the activity chambers for a set period (e.g., 60 minutes) for 2-3 days prior to testing.

  • On the test day, administer this compound or vehicle at a specified time before placing the rats in the chambers (e.g., 30-60 minutes).

  • Allow the rats to acclimate to the chambers for a baseline period (e.g., 30 minutes).

  • Administer d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) or saline.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for a subsequent period (e.g., 60-90 minutes).

  • Data Analysis: Compare the locomotor activity between treatment groups using ANOVA.

5. Prepulse Inhibition (PPI) of Acoustic Startle in Mice

This model evaluates the ability of this compound to reverse deficits in sensorimotor gating, a translational measure of information processing deficits observed in schizophrenia.

a. Materials:

  • Adult male mice.

  • Startle response system with acoustic stimulation capabilities.

  • This compound.

  • A psychotomimetic agent to induce PPI deficits (e.g., dizocilpine (B47880) (MK-801) or phencyclidine (PCP)).

b. Protocol:

  • Administer this compound or vehicle.

  • After a set pre-treatment time, administer the PPI-disrupting agent (e.g., MK-801).

  • Place the mouse in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

  • The test session consists of a series of trials:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 73, 76, 82 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • The startle response (whole-body flinch) is measured by a transducer in the platform.

  • Data Analysis: Calculate PPI as follows: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. Compare %PPI across treatment groups using ANOVA.

Visualization of Pathways and Workflows

Signaling Pathway of D2/D3 Receptor Antagonism

D2_D3_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicles Dopamine Vesicles Dopamine Dopamine Dopamine_vesicles->Dopamine Release D2_D3_autoreceptor D2/D3 Autoreceptor D2_D3_autoreceptor->Dopamine_vesicles Inhibits Release (Feedback) Dopamine->D2_D3_autoreceptor Binds D2_D3_receptor Postsynaptic D2/D3 Receptor Dopamine->D2_D3_receptor Binds G_protein Gαi/o D2_D3_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces NMA N-Methyl Amisulpride NMA->D2_D3_autoreceptor Blocks (Low Dose) NMA->D2_D3_receptor Blocks (High Dose)

Caption: this compound's dual action on pre- and postsynaptic D2/D3 receptors.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow A Surgery: Implant Guide Cannula in Nucleus Accumbens B Recovery Period (≥ 48 hours) A->B C Insert Microdialysis Probe & Perfuse with aCSF B->C D Stabilization Period (≥ 2 hours) C->D E Baseline Sample Collection (e.g., every 20 min) D->E F Administer this compound or Vehicle (i.p.) E->F G Post-Drug Sample Collection (≥ 3 hours) F->G H Dopamine Analysis (HPLC-ED) G->H I Data Analysis: % Change from Baseline H->I PPI_Logic cluster_treatment Treatment Groups Vehicle_Saline Vehicle + Saline Acclimation Place Animal in Chamber (5 min Acclimation) Vehicle_Saline->Acclimation Vehicle_MK801 Vehicle + MK-801 Vehicle_MK801->Acclimation NMA_MK801 This compound + MK-801 NMA_MK801->Acclimation Test_Session Present Acoustic Stimuli (Pulse, Prepulse+Pulse, No Stimulus) Acclimation->Test_Session Measure_Startle Measure Startle Response Test_Session->Measure_Startle Calculate_PPI Calculate %PPI Measure_Startle->Calculate_PPI Compare_Groups Compare %PPI Across Groups (ANOVA) Calculate_PPI->Compare_Groups

References

Application Notes and Protocols for Measuring N-Methyl Amisulpride Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Amisulpride, also known as LB-102, is a novel benzamide (B126) antipsychotic agent and an N-methylated analog of Amisulpride.[1][2] Like its parent compound, this compound exhibits a high affinity for dopamine (B1211576) D2 and D3 receptors and also interacts with serotonin (B10506) 5-HT7 receptors.[1][3] The therapeutic efficacy of antipsychotic drugs is often correlated with their ability to occupy specific neurotransmitter receptors in the brain. Therefore, accurately measuring the receptor occupancy of this compound is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and predicting both therapeutic efficacy and potential side effects.

These application notes provide detailed protocols for the primary techniques used to measure this compound receptor occupancy: in vitro competitive radioligand binding assays and in vivo Positron Emission Tomography (PET) imaging.

In Vitro Receptor Occupancy: Competitive Radioligand Binding Assays

In vitro radioligand binding assays are fundamental for determining the binding affinity of a compound to a specific receptor. This is achieved by measuring the ability of the test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Quantitative Data: In Vitro Binding Affinities

The following table summarizes the in vitro binding affinities (Kd and Ki) of racemic Amisulpride, its enantiomers, and racemic this compound (LB-102) for dopamine D2, D3, and serotonin 5-HT7 receptors. A lower Kd or Ki value indicates a higher binding affinity.

CompoundReceptorParameterValue (nM)
Racemic AmisulprideDopamine D2Kd1.1 ± 0.12[1]
Dopamine D3Ki3.2[1]
Serotonin 5-HT7Kd44 ± 3[1]
(S)-AmisulprideSerotonin 5-HT7Kd900 ± 1300[1]
(R)-AmisulprideSerotonin 5-HT7Kd22 ± 1.5[1]
Racemic LB-102 (this compound)Dopamine D2Kd0.82 ± 0.02[1]
Serotonin 5-HT7Kd31 ± 1[1]

Note: Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity.

Signaling Pathway of Dopamine D2/D3 Receptors

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gαi/o proteins. This coupling inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Amisulpride and this compound act as antagonists at these receptors, blocking the downstream signaling initiated by dopamine.[4]

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Amisulpride This compound (Antagonist) Amisulpride->D2R Blocks ATP ATP ATP->AC

Caption: Dopamine D2/D3 receptor signaling pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for Dopamine D2/D3 and Serotonin 5-HT7 receptors.

Materials:

  • Receptor Source: Cell membranes from stable cell lines (e.g., HEK293, CHO) expressing the recombinant human receptor of interest (D2, D3, or 5-HT7).[5]

  • Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]LSD for 5-HT7a receptors).[1][5]

  • Test Compound: this compound.

  • Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., haloperidol (B65202) or butaclamol for D2/D3).[1]

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Detection: Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest according to standard laboratory protocols.

  • Assay Setup: The assay is performed in a 96-well plate format.[1]

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, radioligand, the non-specific binding control, and the membrane preparation.

    • Competition Wells: Add assay buffer, radioligand, serial dilutions of this compound, and the membrane preparation.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[1]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.[1]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[1]

  • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.[1]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated using the Cheng-Prusoff equation.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare cell membranes expressing target receptor incubation Incubate membranes with radioligand and N-Methyl Amisulpride in 96-well plate prep_membranes->incubation prep_reagents Prepare assay buffer, radioligand, and N-Methyl Amisulpride dilutions prep_reagents->incubation filtration Filter mixture through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing detection Measure radioactivity with liquid scintillation counter washing->detection analysis Calculate specific binding, IC50, and Ki values detection->analysis

Caption: Workflow for in vitro radioligand binding assay.

In Vivo Receptor Occupancy: Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living human brain.[6] For this compound, PET studies typically use a radiotracer that binds to D2/D3 receptors, such as [¹¹C]raclopride, to measure the degree to which the drug occupies these receptors at therapeutic doses.[2][7]

Quantitative Data: In Vivo Receptor Occupancy

A clinical study with this compound (LB-102) demonstrated that a steady-state once-daily oral dose of 50 mg resulted in striatal dopamine receptor occupancy in the desired 60-80% range over a 24-hour period.[2][7]

DrugDoseRegionOccupancy (%)Radiotracer
This compound (LB-102)50 mg (steady state)Striatum60-80[2][7][¹¹C]raclopride
Amisulpride406 mg (mean)Striatum56[8][¹²³I]epidepride
Thalamus78[8][¹²³I]epidepride
Temporal Cortex82[8][¹²³I]epidepride
Experimental Protocol: In Vivo PET Imaging

Objective: To measure the dopamine D2/D3 receptor occupancy of this compound in the human brain.

Materials & Equipment:

  • PET Scanner

  • Radiotracer: e.g., [¹¹C]raclopride.[2]

  • Subjects: Healthy volunteers or patients.

  • Drug Administration: Oral this compound.

  • Data Analysis Software

Procedure:

  • Subject Recruitment and Screening: Recruit subjects who meet the inclusion criteria for the study. Perform medical and psychological screening.

  • Baseline PET Scan: Conduct a baseline PET scan before the administration of this compound to measure the baseline density of D2/D3 receptors.

    • The subject is positioned in the PET scanner.

    • The radiotracer (e.g., [¹¹C]raclopride) is injected intravenously.[9]

    • Dynamic PET data is acquired for a specified duration (e.g., 90-120 minutes).[9]

  • Drug Administration: Administer a single or multiple oral doses of this compound.[2]

  • Post-Dosing PET Scan: At a specified time point after drug administration, perform a second PET scan using the same procedure as the baseline scan.

  • Blood Sampling: In some studies, arterial blood samples may be taken to measure the plasma concentration of the radiotracer and this compound.[9]

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images.

    • Co-register the PET images with anatomical MRI scans for accurate delineation of brain regions of interest (e.g., striatum, caudate, putamen).[9]

    • Use kinetic modeling (e.g., simplified reference tissue model) to calculate the binding potential (BPND) of the radiotracer in the regions of interest for both the baseline and post-dosing scans.[8]

  • Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100

in_vivo_workflow cluster_subject Subject Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis recruit Recruit and screen subjects baseline_scan Perform baseline PET scan with [11C]raclopride recruit->baseline_scan drug_admin Administer oral This compound baseline_scan->drug_admin post_dose_scan Perform post-dosing PET scan drug_admin->post_dose_scan image_analysis Image reconstruction and co-registration with MRI post_dose_scan->image_analysis kinetic_modeling Kinetic modeling to determine binding potential image_analysis->kinetic_modeling ro_calc Calculate receptor occupancy (%) kinetic_modeling->ro_calc

Caption: Workflow for in vivo PET imaging study.

Conclusion

The combination of in vitro binding assays and in vivo PET imaging provides a comprehensive understanding of the receptor occupancy profile of this compound. The protocols and data presented in these application notes serve as a valuable resource for researchers and drug development professionals working to characterize the pharmacology of this promising new antipsychotic agent.

References

Application Notes and Protocols for N-Methyl Amisulpride (LB-102) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Amisulpride (B195569), also known as LB-102, is a novel benzamide (B126) derivative and the N-methylated analog of the atypical antipsychotic amisulpride.[1] It is under development for the treatment of schizophrenia.[1] Like its parent compound, N-Methyl Amisulpride exhibits high affinity for dopamine (B1211576) D2 and D3 receptors and also acts as an antagonist at serotonin (B10506) 5-HT7 receptors.[1][2] Preclinical studies suggest that this compound has enhanced lipophilicity and improved brain permeability compared to amisulpride, potentially leading to greater potency and a more favorable side-effect profile.[1]

These application notes provide detailed protocols for the administration of this compound in common rodent models of antipsychotic activity, including the Novel Object Recognition (NOR) test, amphetamine-induced locomotor activity, and apomorphine-induced climbing. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacological properties of this compound.

Data Presentation

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of this compound (LB-102) and its parent compound, amisulpride, for key dopamine and serotonin receptors. This data is crucial for understanding the compound's mechanism of action and for interpreting in vivo findings.

CompoundReceptorKᵢ (nM)SpeciesNotes
This compound (LB-102) Dopamine D2~1HumanRacemic form.[3]
Dopamine D3--Data not available, expected to be similar to D2.
Serotonin 5-HT7~31-32Human[3][4]
Amisulpride Dopamine D2~1.1HumanRacemic form.[3]
Dopamine D3~3.5Human[3]
Serotonin 5-HT7~44Human[3]
In Vivo Pharmacokinetics in Rats

The table below presents pharmacokinetic parameters of this compound (LB-102) in rats following a single oral administration. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is essential for designing effective dosing regimens.

CompoundDose (mg/kg, p.o.)Animal ModelKey Findings
This compound (LB-102) 3RatTotal plasma concentrations of benzamide (LB-102 and its metabolite amisulpride) were equivalent to those in amisulpride-treated rats.[4]
This compound (LB-102) -Mouse (PET study)Resulted in double the dopamine receptor occupancy compared to amisulpride, suggesting enhanced brain penetration.[5]

Experimental Protocols

General Preparation for Oral Administration

Vehicle Selection and Preparation:

A common and recommended vehicle for the oral administration of benzamide derivatives like this compound in rodents is a 0.5% (w/v) solution of methylcellulose (B11928114) in sterile water.

  • Preparation: To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose powder to 100 mL of sterile water while stirring continuously until a clear, homogeneous suspension is formed.

  • Compound Formulation: this compound should be finely ground and then suspended in the 0.5% methylcellulose vehicle to the desired concentration. The suspension should be vortexed thoroughly before each administration to ensure a uniform dose.

Route of Administration:

Oral gavage is the recommended route for precise oral dosing in rodents.[6]

  • Equipment: Use a stainless steel, curved gavage needle with a ball tip appropriate for the size of the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[6]

  • Procedure: Ensure proper training in oral gavage technique to minimize stress and potential injury to the animals. The volume administered should not exceed 10 mL/kg for mice and 20 mL/kg for rats.[6]

Protocol 1: Novel Object Recognition (NOR) Test in Rats

Objective: To assess the effects of this compound on recognition memory, a cognitive domain often impaired in schizophrenia.

Materials:

  • This compound (LB-102)

  • Vehicle (0.5% methylcellulose in sterile water)

  • Adult male Wistar or Sprague-Dawley rats

  • Open field arena (e.g., 50 x 50 x 50 cm)

  • Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size and material but differ in shape and appearance.

  • Video recording and analysis software

Experimental Workflow:

NOR_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Training (T1) cluster_Day3 Day 3: Testing (T2) Habituation Place each rat in the empty arena for 5-10 minutes Dosing Administer this compound or vehicle (p.o.) 30-60 minutes prior to T1 T1 Place rat in the arena with two identical objects for 5 minutes Dosing->T1 ITI Inter-Trial Interval (e.g., 1 hour or 24 hours) T1->ITI T2 Place rat back in the arena with one familiar and one novel object for 5 minutes ITI->T2 Analysis Analysis T2->Analysis Record and analyze exploration time for each object

Caption: Workflow for the Novel Object Recognition Test.

Procedure:

  • Habituation (Day 1): Individually place each rat in the empty open field arena for 5-10 minutes to acclimate them to the environment.

  • Drug Administration (Day 2): Administer this compound (suggested dose range: 1-30 mg/kg, p.o.) or vehicle to the rats 30-60 minutes before the training trial (T1).

  • Training Trial (T1, Day 2): Place the rat in the arena containing two identical objects and allow it to explore freely for 5 minutes. Record the session.

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Testing Trial (T2, Day 3): Place the rat back into the arena, which now contains one of the familiar objects from T1 and one novel object. Allow for 5 minutes of free exploration and record the session.

  • Data Analysis: Score the time spent exploring each object during T2. Exploration is defined as sniffing or touching the object with the nose. Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Protocol 2: Amphetamine-Induced Locomotor Activity in Rats

Objective: To evaluate the potential of this compound to antagonize dopamine-mediated hyperlocomotion, a model for the positive symptoms of schizophrenia.

Materials:

  • This compound (LB-102)

  • Vehicle (0.5% methylcellulose in sterile water)

  • d-amphetamine sulfate

  • Saline (0.9% NaCl)

  • Adult male Sprague-Dawley rats

  • Locomotor activity chambers equipped with infrared beams

Experimental Workflow:

LMA_Workflow Habituation Habituate rats to the locomotor activity chambers for 30-60 minutes Pretreatment Administer this compound or vehicle (p.o.) Habituation->Pretreatment Amphetamine After a pretreatment time (e.g., 60 minutes), administer d-amphetamine (i.p.) Pretreatment->Amphetamine Measurement Immediately place rats in chambers and record locomotor activity for 60-120 minutes Amphetamine->Measurement Analysis Analysis Measurement->Analysis Analyze total distance traveled, horizontal and vertical activity

Caption: Workflow for Amphetamine-Induced Locomotor Activity.

Procedure:

  • Habituation: Place the rats in the locomotor activity chambers and allow them to habituate for 30-60 minutes.

  • Pretreatment: Administer this compound (suggested dose range: 3-30 mg/kg, p.o.) or vehicle. Preclinical data suggests a dose of 30 mg/kg is effective.[3]

  • Amphetamine Challenge: After a pretreatment interval (e.g., 60 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to all groups except for a vehicle-saline control group.

  • Activity Monitoring: Immediately after the amphetamine injection, place the rats back into the activity chambers and record locomotor activity for 60 to 120 minutes.

  • Data Analysis: Analyze the data for parameters such as total distance traveled, horizontal beam breaks, and vertical beam breaks (rearing). Compare the activity of the this compound treated groups to the amphetamine-only group. A significant reduction in amphetamine-induced hyperactivity indicates antipsychotic-like potential.

Protocol 3: Apomorphine-Induced Climbing in Mice

Objective: To assess the dopamine D2/D3 receptor antagonist properties of this compound in vivo.

Materials:

  • This compound (LB-102)

  • Vehicle (0.5% methylcellulose in sterile water)

  • Apomorphine (B128758) hydrochloride

  • Saline (0.9% NaCl)

  • Male ICR or Swiss Webster mice

  • Climbing cages (wire mesh cages)

Experimental Workflow:

Climbing_Workflow Pretreatment Administer this compound or vehicle (p.o. or i.p.) Apomorphine After a pretreatment time (e.g., 30-60 minutes), administer apomorphine (s.c.) Pretreatment->Apomorphine Observation Immediately place mice in climbing cages and observe for 20-30 minutes Apomorphine->Observation Scoring Scoring Observation->Scoring Score climbing behavior at regular intervals

Caption: Workflow for Apomorphine-Induced Climbing Test.

Procedure:

  • Pretreatment: Administer this compound (suggested dose range: 1-20 mg/kg, p.o. or i.p.) or vehicle to the mice.

  • Apomorphine Administration: After a pretreatment period (e.g., 30-60 minutes), administer apomorphine (e.g., 1.5 mg/kg, s.c.).

  • Observation: Immediately place the mice individually into the wire mesh climbing cages.

  • Scoring: Observe the mice for a period of 20-30 minutes. At regular intervals (e.g., every 5 minutes), score the climbing behavior based on the position of the mouse's paws on the cage wall (e.g., 0 = four paws on the floor, 1 = one or two paws on the wall, 2 = all four paws on the wall). Alternatively, measure the total time spent climbing.

  • Data Analysis: Compare the climbing scores or duration of the this compound treated groups to the apomorphine-only control group. A dose-dependent reduction in climbing behavior suggests D2/D3 receptor antagonism.

Signaling Pathways

This compound, like amisulpride, exerts its effects primarily through the modulation of dopamine D2/D3 and serotonin 5-HT7 receptor signaling pathways.

Dopamine D2/D3 Receptor Antagonism

At therapeutic doses for positive symptoms of schizophrenia, this compound acts as an antagonist at postsynaptic D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family. This antagonism blocks the downstream signaling cascade initiated by dopamine.

D2_D3_Signaling cluster_downstream Downstream Signaling Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R activates NMA This compound NMA->D2R blocks Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC inhibition cAMP cAMP AC->cAMP inhibition PKA Protein Kinase A cAMP->PKA inhibition DARPP32 DARPP-32 PKA->DARPP32 inhibition CellularResponse Modulation of Neuronal Excitability and Gene Expression DARPP32->CellularResponse

Caption: this compound's antagonism of Dopamine D2/D3 receptor signaling.

Serotonin 5-HT7 Receptor Antagonism

The antidepressant effects of amisulpride, and likely this compound, are attributed to the antagonism of 5-HT7 receptors. These receptors are coupled to Gs proteins, and their blockade leads to a modulation of adenylyl cyclase activity and downstream signaling cascades.

Caption: this compound's antagonism of Serotonin 5-HT7 receptor signaling.

References

Application Notes and Protocols for N-Methyl Amisulpride in D2/D3 Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl Amisulpride (B195569) (also known as LB-102) is a synthetic benzamide (B126) derivative and an N-methylated analogue of the atypical antipsychotic, amisulpride.[1][2] It is characterized as a potent antagonist with high affinity for dopamine (B1211576) D2 and D3 receptors, and it also exhibits antagonist activity at the serotonin (B10506) 5-HT7 receptor.[3][4] This pharmacological profile makes N-Methyl Amisulpride a valuable research tool for investigating the complex roles of these receptors in neuropsychiatric disorders.

Amisulpride, the parent compound, is well-documented for its selective affinity for D2/D3 receptors, lacking significant interaction with D1, D4, serotonin (except 5-HT7), adrenergic, histaminergic, or cholinergic receptors.[5][6] It exhibits a dose-dependent mechanism: at low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, enhancing dopamine release, while at higher doses, it antagonizes postsynaptic receptors.[6][7][8] this compound is being developed to leverage and potentially refine this pharmacological activity for the treatment of conditions like schizophrenia and mood disorders.[3][9]

These application notes provide detailed protocols for utilizing this compound as a pharmacological tool in key in vitro and in vivo experimental paradigms to probe D2/D3 receptor function.

Quantitative Data Summary: Receptor Binding Affinities

The binding affinity of a compound is a critical parameter in pharmacology, typically represented by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the in vitro binding affinities for the parent compound, amisulpride, and its enantiomers, which provide a foundational reference for understanding the pharmacology of this compound.

Table 1: Binding Affinity (Kᵢ, nM) of Amisulpride for Human Dopamine Receptors

CompoundReceptorKᵢ (nM)Source(s)
AmisulprideHuman D₂2.8[10][11]
AmisulprideHuman D₃3.2[10][11]
(-)-S AmisulprideHuman D₂L4.1 - 10.7[5]
(-)-S AmisulprideRat D₃3.1 - 3.2[5]

Note: Kᵢ values can vary based on experimental conditions, such as the radioligand used ([³H]spiperone vs. [³H]nemonapride).[5]

Table 2: Stereoselective Binding Affinities (Kᵢ, nM) of Amisulpride Enantiomers

CompoundReceptorKᵢ (nM)Source(s)
Esamisulpride (S-enantiomer)Human D₂R4.43[9]
Aramisulpride (R-enantiomer)Human D₂R140[9]
Esamisulpride (S-enantiomer)Human 5-HT₇R1,860[9]
Aramisulpride (R-enantiomer)Human 5-HT₇R47[9]

Note: This stereoselectivity is crucial, as the esamisulpride (S-enantiomer) contributes the majority of D2 receptor binding, while the aramisulpride (R-enantiomer) is more potent at the 5-HT7 receptor.[9]

Signaling Pathways and Mechanism of Action

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.[5][12] this compound, like its parent compound, acts as a competitive antagonist at these receptors.[13] In addition to the canonical G-protein pathway, D2/D3 receptors can also signal through β-arrestin-dependent pathways.[14][15]

Dopamine D2/D3 Receptor Signaling Pathways

D2_D3_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R Dopamine D2/D3 Receptor G_protein Gαi/o Gβγ D2R->G_protein Couples Arrestin β-Arrestin D2R->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates NMA N-Methyl Amisulpride (Antagonist) NMA->D2R Blocks ATP ATP ATP->AC PKA PKA Activity (Decreased) cAMP->PKA Signaling G-protein Independent Signaling (e.g., ERK) Arrestin->Signaling Internalization Receptor Internalization Arrestin->Internalization

Caption: D2/D3 receptor signaling via G-protein and β-arrestin pathways.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for D2 and D3 receptors by measuring its ability to compete with a specific radioligand.[16]

Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prep 1. Membrane Preparation (Cells/tissue expressing D2/D3 receptors) start->prep incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]Spiperone) - this compound (varying conc.) prep->incubation filtration 3. Filtration (Rapidly separate bound and free radioligand) incubation->filtration wash 4. Washing (Remove non-specifically bound radioligand) filtration->wash counting 5. Scintillation Counting (Quantify bound radioactivity) wash->counting analysis 6. Data Analysis (Calculate IC₅₀ and Kᵢ values) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Membrane Source: CHO or HEK293 cells stably expressing human D2 or D3 receptors, or rat striatal tissue homogenates.[17]

  • Radioligand: [³H]Spiperone or a similar high-affinity D2/D3 antagonist radioligand.

  • Test Compound: this compound.

  • Non-specific Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[18]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), liquid scintillation counter, scintillation cocktail.[18]

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer, centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration using a BCA assay.[18]

  • Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:[18]

    • Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL radioligand.

    • Non-specific Binding: 150 µL membranes, 50 µL non-specific control, 50 µL radioligand.

    • Competition: 150 µL membranes, 50 µL this compound (at serial dilutions), 50 µL radioligand.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[18]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[16]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]

  • Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[16]

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[18]

Protocol 2: In Vitro cAMP Functional Assay

Objective: To quantify the functional antagonism of this compound at D2/D3 receptors by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.[5][12]

Materials:

  • Cell Line: A cell line stably expressing the human D2 or D3 receptor (e.g., CHO-K1, HEK293).[19][20]

  • Agonist: Dopamine or a selective D2/D3 agonist like Quinpirole.

  • Test Compound: this compound.

  • cAMP Stimulator: Forskolin (to elevate basal cAMP levels).

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or reporter gene-based).[12][21]

  • Equipment: 96- or 384-well cell culture plates, plate reader compatible with the detection kit.

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Antagonist Pre-incubation: Remove the culture medium and add this compound at various concentrations. Incubate for 15-30 minutes.[12]

  • Agonist Stimulation: Add a fixed concentration of a D2/D3 agonist (typically the EC₈₀ concentration) to all wells, except for the negative control. Forskolin is added concurrently to stimulate adenylyl cyclase.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.[12]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[12]

Data Analysis:

  • Normalize the data, setting the response with agonist alone as 0% inhibition and the basal level (no agonist) as 100% inhibition.

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Use non-linear regression to determine the IC₅₀ value, which represents the potency of this compound as a functional antagonist.

Protocol 3: In Vitro β-Arrestin Recruitment Assay

Objective: To determine if this compound affects the recruitment of β-arrestin2 to the D2 receptor, a key mechanism in receptor desensitization and G-protein-independent signaling.[14][22]

Materials:

  • Cell Line: HEK293 cells co-expressing the D2 receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin2 fused to a fluorescent acceptor (e.g., mVenus or YFP).[23]

  • Agonist: Dopamine or Quinpirole.

  • Test Compound: this compound.

  • Luciferase Substrate: Coelenterazine h.

  • Equipment: White, opaque 96-well plates, BRET-capable plate reader.

Procedure:

  • Cell Seeding: Seed the engineered cells into white, opaque 96-well plates and culture overnight.

  • Assay:

    • Wash cells with assay buffer.

    • Add this compound at various concentrations and incubate.

    • Add a fixed concentration of agonist (e.g., dopamine) to stimulate the receptor.

    • Immediately before reading, add the luciferase substrate.

  • BRET Measurement: Measure the light emission at the wavelengths corresponding to the donor (Rluc) and the acceptor (Venus/YFP). The BRET signal is calculated as the ratio of acceptor to donor emission.

Data Analysis:

  • Calculate the net BRET ratio by subtracting the background ratio (cells without agonist).

  • To test for antagonism, plot the BRET signal against the log concentration of this compound in the presence of a fixed concentration of agonist.

  • Determine the IC₅₀ value from the resulting inhibition curve. This assay can also reveal if this compound has any partial agonist activity in recruiting β-arrestin.[14]

Protocol 4: In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions (e.g., nucleus accumbens, striatum) of freely moving animals.[7][24]

In Vivo Microdialysis Experimental Workflow

Microdialysis_Workflow start Start surgery 1. Stereotaxic Surgery (Implant guide cannula above target brain region) start->surgery recovery 2. Animal Recovery (Allow 2-7 days for post-operative recovery) surgery->recovery probe 3. Probe Insertion & Perfusion (Insert microdialysis probe and perfuse with aCSF) recovery->probe baseline 4. Baseline Sample Collection (Collect 3-4 samples to establish stable baseline) probe->baseline admin 5. Drug Administration (Administer this compound, e.g., i.p., s.c.) baseline->admin collection 6. Post-Drug Sample Collection (Continue collecting samples to monitor effect) admin->collection analysis 7. Neurochemical Analysis (Quantify dopamine in dialysates via HPLC-ECD) collection->analysis histology 8. Histological Verification (Confirm probe placement) analysis->histology end End histology->end

Caption: Workflow for an in vivo microdialysis experiment.

Materials:

  • Animals: Male Wistar rats or C57BL/6 mice.[24]

  • Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical drill.

  • Microdialysis Equipment: Guide cannulae, microdialysis probes (2-4 mm membrane), syringe pump, fraction collector.[24]

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).[25]

  • Test Compound: this compound.

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[25][26]

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for several days.[26][27]

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.[7]

    • Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).[27]

    • Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine.[24]

    • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).[25]

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneal or subcutaneous injection).[24]

  • Sample Collection: Continue collecting dialysate samples at regular intervals for several hours to monitor the time-course of the drug's effect on dopamine levels.[24]

  • Sample Analysis: Inject a small volume of each dialysate sample into the HPLC-ECD system to separate and quantify dopamine.[25]

  • Histology: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.[24]

Data Analysis:

  • Calculate the basal dopamine concentration by averaging the values from the pre-injection samples.

  • Express the post-injection dopamine levels as a percentage of the basal level for each animal to normalize the data.[25]

  • Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine the significance of changes in dopamine release over time.[25]

References

Troubleshooting & Optimization

Technical Support Center: N-Methyl Amisulpride Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubilization of N-Methyl Amisulpride (B195569) for in vitro experiments. The following information is designed to address common challenges and provide clear protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving N-Methyl Amisulpride for in vitro assays?

A1: this compound, similar to its parent compound Amisulpride, is a weakly basic drug with low aqueous solubility at neutral pH. This characteristic can lead to precipitation when directly dissolved in standard aqueous buffers like phosphate-buffered saline (PBS) or cell culture media, making it challenging to achieve the desired concentrations for in vitro studies.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect solubility.

Q3: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do to prevent this?

A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally at or below 0.1%, and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.

  • Serial Dilution: Perform serial dilutions of your high-concentration stock solution in the cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming Medium: Use pre-warmed cell culture medium (typically 37°C) for dilutions, as solubility can be temperature-dependent.

  • Sonication: Gentle sonication of the final diluted solution in a water bath can sometimes help to redissolve fine precipitates.

Q4: Can I use other organic solvents to dissolve this compound?

A4: Yes, other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also be used. However, DMSO is generally preferred for cell culture applications due to its lower volatility and established use. The solubility of the parent compound, Amisulpride, is approximately 1 mg/mL in ethanol and 15 mg/mL in DMSO and DMF.[1][2] Given that this compound has enhanced lipophilicity, its solubility in these organic solvents is expected to be comparable or slightly better.[3]

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in the chosen solvent. Insufficient solvent volume or inappropriate solvent.Increase the solvent volume gradually. If solubility is still an issue, consider using a stronger organic solvent like DMSO or DMF. Gentle warming (to 37°C) and vortexing can also aid dissolution.[4]
A precipitate forms immediately upon adding the DMSO stock to the aqueous medium. The compound is "crashing out" of solution due to a rapid change in solvent polarity.Add the DMSO stock solution slowly and dropwise to the pre-warmed aqueous medium while continuously stirring or vortexing. Perform serial dilutions to minimize the shock of the solvent change.
The final solution is cloudy or hazy. Fine, undissolved particles are suspended in the medium.Try gentle sonication in a water bath for a few minutes. If the cloudiness persists, the concentration may be above the solubility limit in the final medium. Consider preparing a lower concentration.
Cells in the control group (vehicle only) are showing signs of toxicity. The final concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final DMSO concentration in the cell culture medium is non-toxic, typically ≤ 0.1%. Always include a vehicle control in your experiments to account for any solvent effects.[4]

Quantitative Solubility Data

Table 1: Solubility of Amisulpride

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM)Reference
DMSO15 - 5040.6 - 135.3[2][4]
DMF~15~40.6[1][2]
Ethanol~1~2.7[1][2]
WaterSparingly soluble / Insoluble-[4]
1:1 DMF:PBS (pH 7.2)~0.5~1.35[1]

Molar equivalents calculated based on the molecular weight of Amisulpride (369.48 g/mol ). The molecular weight of this compound is 383.51 g/mol .[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Methodology:

  • Weighing: Accurately weigh out 3.84 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be employed to aid dissolution if necessary.[4]

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. This minimizes waste and prevents degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Methodology:

  • Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment. It is advisable to perform a dose-response study to determine the optimal concentration range.

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution into the complete cell culture medium. It is critical to ensure that the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1%).

    • Example Calculation (for a final concentration of 10 µM): To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required. Add 1 µL of the 10 mM this compound stock to 999 µL of pre-warmed complete cell culture medium. The final DMSO concentration in this working solution will be 0.1%.

  • Vehicle Control: Always prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration working solution, but without this compound. This is essential to differentiate the effects of the drug from the effects of the solvent.[4]

  • Application to Cells: Mix the working solution gently by pipetting and immediately add the required volume to your cell culture plates. Aqueous solutions of Amisulpride are not recommended for storage beyond one day, and a similar precaution should be taken with this compound.[1][2]

Signaling Pathways and Experimental Workflows

This compound is an antagonist of the dopamine (B1211576) D2 and D3 receptors, as well as the serotonin (B10506) 5-HT7 receptor.[3][6] The following diagrams illustrate the general signaling pathways affected by this compound and a typical experimental workflow for its use in in vitro studies.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solutions in Medium thaw->dilute treat Treat Cells dilute->treat assay Perform In Vitro Assay (e.g., cell viability, receptor binding) treat->assay data Data Collection and Analysis assay->data

Figure 1. Experimental workflow for using this compound in vitro.

D2_receptor_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates NMA This compound (Antagonist) NMA->D2R Blocks Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., gene transcription) PKA->Downstream

Figure 2. Antagonism of the Dopamine D2 Receptor Signaling Pathway.

HT7_receptor_pathway cluster_membrane Cell Membrane HT7R Serotonin 5-HT7 Receptor Gs Gs Protein HT7R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Serotonin Serotonin Serotonin->HT7R Activates NMA This compound (Antagonist) NMA->HT7R Blocks Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., neuronal function) PKA->Downstream

Figure 3. Antagonism of the Serotonin 5-HT7 Receptor Signaling Pathway.

References

Optimizing N-Methyl Amisulpride dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing N-Methyl Amisulpride (B195569) (LB-102) dosage to minimize side effects during clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl Amisulpride (LB-102) and how does it differ from amisulpride?

This compound (LB-102) is a patented N-methylated analogue of amisulpride, a benzamide (B126) derivative used as an antipsychotic.[1][2] It is designed to have increased lipophilicity, which improves its ability to cross the blood-brain barrier.[2][3] This enhanced permeability is expected to result in higher brain-to-plasma concentration ratios, potentially allowing for lower therapeutic doses compared to amisulpride and, consequently, a reduced risk of peripheral side effects.[3][4]

Q2: What is the primary mechanism of action for this compound?

This compound is a selective dopamine (B1211576) D2/D3 receptor and serotonin (B10506) 5-HT7 receptor antagonist.[1][3] Its therapeutic effects in schizophrenia are believed to be mediated through the blockade of these receptors.

Q3: What are the most common dose-limiting side effects observed with this compound?

Based on Phase 1 clinical trial data, the most common dose-limiting side effects are extrapyramidal symptoms (EPS), specifically acute dystonia.[1][2] Other notable side effects include transient increases in prolactin levels and QT interval prolongation, particularly at higher doses.[1][2][5]

Q4: How can the risk of extrapyramidal symptoms (EPS) be minimized?

The incidence of EPS is dose-dependent.[1][2] In a Phase 1 study, instances of acute dystonia were reported at doses of 100 mg once daily (QD), 75 mg twice daily (BID), and two cases at 100 mg BID (totaling 200 mg/day).[1][2] The 200 mg/day dosing arm was discontinued (B1498344) due to these events.[1][2] Therefore, maintaining the total daily dose below 150 mg is recommended to minimize the risk of EPS.[4]

Q5: What is the relationship between this compound dosage and dopamine receptor occupancy?

A 50 mg daily dose of this compound has been shown to achieve 60-80% occupancy of the dopamine D2 receptor.[6] This is a clinically relevant target for antipsychotic efficacy. For comparison, amisulpride requires doses of 300-400 mg per day to achieve similar levels of receptor occupancy.[6]

Troubleshooting Guides

Managing Extrapyramidal Symptoms (EPS)

Issue: The subject is experiencing acute dystonia (e.g., muscle spasms, involuntary movements) after administration of this compound.

Troubleshooting Steps:

  • Dose Reduction: Immediately consider reducing the dosage or discontinuing the administration of this compound. The Phase 1 study indicated that EPS is more likely at total daily doses of 150 mg and above.[1][2][6]

  • Pharmacological Intervention: For acute management of dystonia, the administration of an anticholinergic agent, such as benztropine (B127874) or diphenhydramine, can be effective.

  • Monitoring: Closely monitor the subject for resolution of symptoms. If symptoms persist or worsen, medical intervention is required.

  • Future Dosing: If this compound is to be re-initiated, it should be at a significantly lower dose with slow titration and careful monitoring for any signs of EPS.

Addressing Hyperprolactinemia

Issue: The subject exhibits elevated prolactin levels in serum analysis.

Troubleshooting Steps:

  • Clinical Assessment: Evaluate for clinical signs of hyperprolactinemia, such as gynecomastia, galactorrhea, or menstrual irregularities. In the Phase 1 study, elevated prolactin levels were transient and did not result in clinical observations.[1][2][5]

  • Dose-Correlation: Assess if the increase in prolactin correlates with the administered dose of this compound.

  • Monitoring: Continue to monitor prolactin levels. If they remain persistently elevated or if clinical symptoms develop, a dose reduction or discontinuation should be considered.

Mitigating QT Interval Prolongation

Issue: ECG monitoring indicates a prolongation of the QT interval.

Troubleshooting Steps:

  • Dose Evaluation: Transient QT interval prolongation was observed at a 200 mg dose in the Phase 1 study.[1][2] If QT prolongation is detected, the dosage of this compound should be reviewed and likely reduced.

  • Concomitant Medications: Review all concomitant medications for any that are also known to prolong the QT interval. The combination of such drugs with this compound should be avoided.

  • Electrolyte Monitoring: Check serum potassium and magnesium levels, as imbalances can exacerbate QT prolongation.

  • Cardiology Consultation: If significant QT prolongation is observed, a consultation with a cardiologist is recommended.

Data Presentation

Table 1: Summary of Side Effects from Phase 1 Clinical Trial of this compound (LB-102)

Side EffectDoses Associated with OnsetSeverityNotes
Extrapyramidal Symptoms (Acute Dystonia) 100 mg QD, 75 mg BID, and 100 mg BID (200 mg/day total)[1][2]Mild to ModerateLed to discontinuation of the 200 mg/day cohort in the multiple ascending dose (MAD) study.[1][2]
Increased Prolactin Levels Observed across multiple doses.[1][2][5]MildTransient and not associated with clinical observations.[1][2][5]
QT Interval Prolongation Evidence of transient prolongation at the 200 mg dose.[1][2]MildDid not result in clinical observation or trigger stopping criteria in the Phase 1 study.[1][2]

Table 2: this compound (LB-102) vs. Amisulpride: Dosage and Receptor Occupancy

CompoundEffective Daily Dose for 60-80% D2 Receptor OccupancyReference
This compound (LB-102) 50 mg[6]
Amisulpride 300 - 400 mg[6]

Experimental Protocols

Phase 1 Clinical Trial Methodology for this compound (LB-102)

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[4][7]

Participants: 64 healthy adult volunteers aged 18-55 years.[5]

Dosage Regimens:

  • Single Ascending Dose (SAD): Doses ranged from 10 mg to 200 mg.[5] The initially planned higher doses were adjusted based on safety and pharmacokinetic data from lower dose cohorts.[7]

  • Multiple Ascending Dose (MAD): Dosing cohorts were evaluated, with adjustments made based on observed adverse events. The 100 mg BID (200 mg/day) cohort was discontinued due to the occurrence of EPS.[1][2][5]

Primary Endpoint: Safety and tolerability of this compound.[4]

Secondary Endpoint: Pharmacokinetics of this compound.[4]

Key Assessments:

  • Monitoring for adverse events, with a focus on EPS, prolactin levels, and ECG changes (QT interval).

  • Pharmacokinetic blood sampling to determine plasma concentrations of LB-102.[7]

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2/D3 Autoreceptor DA_release Dopamine Release D2_auto->DA_release Inhibits DA_synthesis Dopamine Synthesis DA_synthesis->DA_release DA_synapse Dopamine DA_release->DA_synapse D2_post Postsynaptic D2/D3 Receptor Signal Signal Transduction D2_post->Signal DA_synapse->D2_post NMA This compound (LB-102) NMA->D2_auto Antagonism (Low Dose) NMA->D2_post Antagonism (High Dose)

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) SAD_enroll Enroll Healthy Volunteers SAD_dose Administer Single Dose (10mg to 200mg) SAD_enroll->SAD_dose SAD_monitor Monitor Safety & PK SAD_dose->SAD_monitor dose_escalation Dose Escalation Decision SAD_monitor->dose_escalation MAD_enroll Enroll Healthy Volunteers MAD_dose Administer Multiple Doses MAD_enroll->MAD_dose MAD_monitor Monitor Safety & PK MAD_dose->MAD_monitor data_analysis Analyze Safety & PK Data MAD_monitor->data_analysis start Phase 1 Study Initiation start->SAD_enroll stop_arm Discontinue High-Dose Arm (e.g., 200mg/day) data_analysis->stop_arm EPS Observed end Determine Max Tolerated Dose data_analysis->end Optimal Dose Identified dose_escalation->MAD_enroll Safe Dose_Response cluster_dose This compound Daily Dose cluster_effects Observed Effects low_dose Low Dose (< 150mg) efficacy Therapeutic Efficacy (D2 Receptor Occupancy) low_dose->efficacy high_dose High Dose (≥ 150mg) high_dose->efficacy eps Increased Risk of EPS high_dose->eps prolactin Transient Hyperprolactinemia high_dose->prolactin qt Potential QT Prolongation high_dose->qt

References

Troubleshooting off-target binding of N-Methyl Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl Amisulpride (B195569) (LB-102). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl Amisulpride and what are its primary targets?

A1: this compound, also known as LB-102, is the N-methylated analog of amisulpride. It is an antagonist with high affinity for Dopamine D2 and D3 receptors, as well as the Serotonin (B10506) 5-HT7 receptor.[1][2][3][4] Due to its increased lipophilicity compared to amisulpride, this compound exhibits enhanced permeability across the blood-brain barrier.[1]

Q2: How does the stereochemistry of this compound affect its binding profile?

A2: The stereochemistry of benzamide (B126) antipsychotics like this compound plays a crucial role in their receptor affinity. For the parent compound, amisulpride, the S-enantiomer binds to D2/D3 receptors with an almost 40-fold higher potency than the R-enantiomer.[2][5] Conversely, the 5-HT7 receptor shows a greater than 50-fold preference for the R-enantiomer.[2][5] This suggests that racemic this compound is necessary to engage both target classes.

Q3: Are there any known off-target interactions for this compound?

A3: While comprehensive off-target screening data for this compound is not publicly available, information on its parent compound, amisulpride, can provide insights. Amisulpride has been shown to have weaker affinities for other receptors, including adrenergic α2A and α2B receptors, and serotonin 5-HT2A and 5-HT2B receptors.[6] It is plausible that this compound may exhibit a similar, though not identical, off-target profile.

Q4: What are the potential clinical implications of this compound's receptor binding profile?

A4: The dual antagonism of D2/D3 and 5-HT7 receptors is being investigated for the treatment of schizophrenia and bipolar disorder.[4][7] The improved brain penetration of this compound may allow for lower dosing compared to amisulpride, potentially reducing peripheral side effects.[1][8] Phase 2 clinical trial results for LB-102 in schizophrenia have shown a significant reduction in symptom severity with a favorable safety profile, including a low incidence of extrapyramidal symptoms.[4][7]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in a cell-based assay.

Q: My experimental results with this compound are variable or do not align with its known pharmacology. Could off-target binding be the cause?

A: Yes, unexpected results can sometimes be attributed to off-target effects. Here’s a systematic approach to troubleshoot this issue:

Step 1: Confirm On-Target Engagement

Before investigating off-targets, it is crucial to verify that this compound is engaging its intended targets (D2, D3, 5-HT7) in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Experimental Protocol: A detailed protocol for CETSA is provided in the "Experimental Protocols" section below.

Step 2: Assess Potential Off-Target Liabilities

If on-target engagement is confirmed, consider the possibility of interactions with other proteins. While a full screening panel for this compound is not available, data from amisulpride can guide your investigation.

Potential Off-Targets for Investigation (based on Amisulpride data):

  • Adrenergic receptors (α2A, α2B)

  • Serotonin receptors (5-HT2A, 5-HT2B)

Step 3: Secondary Assays to Confirm Off-Target Effects

If you suspect binding to a specific off-target, you can perform secondary assays, such as radioligand displacement assays, using cell lines that express the receptor of interest.

  • Experimental Protocol: A general protocol for a radioligand displacement assay is provided in the "Experimental Protocols" section.

dot

Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: High background or non-specific binding in a radioligand binding assay.

Q: I am performing a radioligand displacement assay to determine the Ki of this compound for the D2 receptor, but I am observing high non-specific binding. How can I resolve this?

A: High non-specific binding (NSB) can obscure your specific signal and lead to inaccurate affinity measurements. Here are some common causes and solutions:

Problem Possible Cause Solution
High Non-Specific Binding Radioligand is sticking to filters or plates.Pre-soak filters in 0.5% polyethyleneimine (PEI). Consider using alternative filter types. Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer.
Insufficient washing.Increase the number and volume of washes with ice-cold wash buffer. Ensure rapid filtration and washing to minimize dissociation of the radioligand from the receptor.
Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value for the receptor.
Poor quality of membrane preparation.Ensure membranes are properly washed to remove endogenous ligands. Titrate the amount of membrane protein used in the assay to find the optimal signal-to-noise ratio.

dot

Caption: Relationship between total, specific, and non-specific binding.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of Amisulpride and this compound for their primary targets.

Compound Target Binding Affinity (Ki, nM)
Amisulpride (racemic) Dopamine D21.1 ± 0.12
5-HT744 ± 3
(S)-Amisulpride 5-HT7900 ± 1300
(R)-Amisulpride 5-HT722 ± 1.5
This compound (LB-102) Dopamine D20.82 ± 0.02
5-HT731 ± 1

Data sourced from ACS Omega 2019, 4(9), 15372-15378.[2][5]

Experimental Protocols

Protocol 1: Radioligand Displacement Assay for Dopamine D2 Receptor

This protocol is adapted for determining the binding affinity (Ki) of this compound for the human Dopamine D2 receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% PEI).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL [³H]-Spiperone (at a concentration near its Kd), and 50 µL of D2 receptor-containing membranes.

    • Non-Specific Binding (NSB): 25 µL of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol), 25 µL [³H]-Spiperone, and 50 µL of membranes.

    • Displacement: 25 µL of each this compound dilution, 25 µL [³H]-Spiperone, and 50 µL of membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

RadioligandAssay Prep Prepare Reagents (Membranes, Radioligand, NMA) Setup Set up Assay Plate (Total, NSB, Displacement) Prep->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate FilterWash Harvest, Filter, and Wash Incubate->FilterWash Count Scintillation Counting FilterWash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze CETSA_Workflow Treat Treat Cells with NMA or Vehicle Heat Apply Temperature Gradient Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble and Aggregated Proteins Lyse->Separate Analyze Analyze Soluble Fraction (e.g., Western Blot) Separate->Analyze Result Assess Thermal Stabilization Analyze->Result

References

How to prevent degradation of N-Methyl Amisulpride in solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of N-Methyl Amisulpride (B195569) in solution is critical for the validity and reproducibility of experimental results. This technical support center provides a comprehensive guide to preventing the degradation of N-Methyl Amisulpride, including frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Disclaimer: Limited stability data is currently available for this compound. Much of the information provided is based on studies of its parent compound, Amisulpride. Researchers should use this information as a guideline and perform their own stability studies for this compound in their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: While specific solubility data for this compound is not extensively published, information on the related compound Amisulpride suggests solubility in organic solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1][2]

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: Solid this compound powder should be stored at -20°C and is expected to be stable for at least three years.[3] Stock solutions in organic solvents should be stored at -80°C and are likely stable for up to one year.[3] It is important to keep the compound away from moisture and direct sunlight.[3] Based on data for Amisulpride, aqueous solutions are not recommended for storage for more than one day.[1][2]

Q3: What are the known factors that can cause the degradation of this compound in solution?

A3: Based on forced degradation studies of the closely related compound Amisulpride, this compound is likely susceptible to degradation under the following conditions:

  • Acidic and Alkaline Conditions: Exposure to both acidic and basic environments can lead to hydrolysis.

  • Oxidation: Oxidizing agents can cause degradation.

  • Light (Photodegradation): Exposure to light can induce degradation.

  • Heat (Thermal Degradation): Elevated temperatures can accelerate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous solution This compound, similar to Amisulpride, likely has low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO or DMF) first. Then, dilute with the aqueous buffer to the desired final concentration. Ensure the final concentration does not exceed its solubility limit in the mixed solvent system.
Discolored or cloudy solution This may indicate degradation of the compound.Prepare fresh solutions. Minimize exposure to light and elevated temperatures during handling and storage.
Inconsistent experimental results This could be due to the degradation of this compound in the experimental solution.Prepare fresh solutions for each experiment. If solutions need to be stored, even for a short period, protect them from light and keep them refrigerated or frozen. Conduct stability tests under your specific experimental conditions to determine the acceptable usage window for your solutions.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

Form Storage Temperature Reported Stability
Solid Powder-20°C≥ 3 years[3]
In Solvent-80°C≥ 1 year[3]
Aqueous Solution2-8°CNot recommended for > 24 hours[1][2]

Table 2: Solubility of Amisulpride (as a reference for this compound)

Solvent Approximate Solubility
Ethanol~1 mg/mL[1][2]
DMSO~15 mg/mL[1][2]
DMF~15 mg/mL[1][2]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from forced degradation studies performed on Amisulpride and can be used to assess the stability of this compound.[4][5]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60°C) for a specified period (e.g., 8 hours).[4] Dissolve the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for a specified period (e.g., 12 hours).[4]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general HPLC method adapted from the analysis of Amisulpride that can be optimized for this compound.[4][5]

Objective: To separate and quantify this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized. For example, Acetonitrile:Water (60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of this compound (Amisulpride is often detected at 226 nm or 280 nm).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare a standard stock solution of this compound in the mobile phase or a suitable solvent.

  • Prepare working standard solutions by diluting the stock solution.

  • Prepare samples from the forced degradation study (Protocol 1) by diluting them to an appropriate concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks, which may correspond to degradation products. The peak area of this compound can be used to quantify its degradation.

Visualizations

Degradation_Pathway NMA This compound Acid_Base Acid/Base Hydrolysis NMA->Acid_Base Oxidation Oxidation NMA->Oxidation Light_Heat Light/Heat NMA->Light_Heat Deg1 Hydrolytic Degradants Acid_Base->Deg1 Deg2 Oxidative Degradants (e.g., N-oxide) Oxidation->Deg2 Deg3 Photolytic/Thermal Degradants Light_Heat->Deg3

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare this compound Solution Stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Prep->Stress HPLC HPLC Analysis Stress->HPLC Data Data Interpretation (Identify Degradants, Quantify Degradation) HPLC->Data

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Refining PET Imaging Protocols with N-Methyl Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methyl Amisulpride (B195569) in Positron Emission Tomography (PET) imaging studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl Amisulpride and why is it used in PET imaging?

This compound (also known as LB-102) is a novel dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT7 receptor antagonist.[1][2] In PET imaging, it is labeled with a positron-emitting radionuclide, typically Carbon-11 ([¹¹C]), to serve as a radiotracer. This allows for the in vivo visualization and quantification of dopamine D2/D3 receptor occupancy in the brain.[3][4][5] This is particularly valuable in schizophrenia research and the development of new antipsychotic drugs.[3][4]

Q2: What is the precursor for the radiosynthesis of [¹¹C]this compound?

The direct precursor for the N-methylation reaction is Amisulpride itself. The synthesis involves the N-methylation of the secondary amine on the amisulpride molecule.

Q3: What are the expected quality control parameters for [¹¹C]this compound?

For clinical use, the radiochemical purity of the final product should be greater than 99%.[6][7] The specific activity should be high to minimize the injected mass and avoid pharmacological effects, typically greater than 900 mCi/μmol at the time of injection.[7]

Q4: What is a typical injected dose of a ¹¹C-labeled radiotracer for a human PET scan?

The injected dose can vary, but for many ¹¹C-labeled brain receptor ligands, a nominal dose of around 370 MBq (10 mCi) is common.[8] In a clinical study of this compound (LB-102), the mean injected activity of the competing radiotracer, [¹¹C]raclopride, was 14.1 ± 0.31 mCi.[3]

Troubleshooting Guides

Radiosynthesis of [¹¹C]this compound

This section addresses common issues encountered during the radiolabeling of this compound with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Problem Potential Cause Recommended Solution
Low Radiochemical Yield (RCY) 1. Inefficient trapping of [¹¹C]CH₃I/[¹¹C]CH₃OTf: The gaseous radiolabeling agent is not effectively captured in the reaction mixture. 2. Suboptimal reaction conditions: Incorrect temperature, reaction time, or choice of base can hinder the methylation reaction.[9] 3. Precursor quality: Impurities in the amisulpride precursor can interfere with the reaction.1. Optimize trapping: Use a high-efficiency trapping loop or vial setup. Ensure the gas flow rate is optimal for trapping. 2. Optimize reaction conditions:    - Temperature: Typically, heating is required (e.g., 80-120°C) to drive the reaction.[9]    - Base: A strong, non-nucleophilic base is necessary to deprotonate the amine.    - Solvent: Aprotic polar solvents like DMF or DMSO are commonly used.[9] 3. Use high-purity precursor: Ensure the amisulpride precursor is of high chemical purity.
Low Specific Activity 1. Contamination with stable Carbon-12: Presence of non-radioactive carbon in the target, reagents, or reaction system. 2. Long synthesis time: The short half-life of Carbon-11 (20.4 minutes) leads to significant decay.[9]1. Minimize Carbon-12 contamination: Use high-purity reagents and solvents. Thoroughly clean the synthesis module and lines. 2. Streamline the synthesis: Optimize the reaction and purification steps to minimize the overall synthesis time. Automated synthesis modules can help ensure reproducibility and speed.
Impure Final Product 1. Incomplete reaction: Unreacted amisulpride precursor remains in the final product. 2. Formation of byproducts: Side reactions can lead to the formation of radiolabeled and non-radiolabeled impurities. 3. Inefficient purification: The HPLC method is not adequately separating the desired product from impurities.1. Drive reaction to completion: Optimize reaction time and temperature. 2. Investigate side products: Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions to minimize their formation. 3. Optimize HPLC purification: Adjust the mobile phase composition, flow rate, and column type to achieve better separation.
PET Image Acquisition and Analysis

This section provides guidance on troubleshooting common issues during PET scanning and subsequent data analysis.

Problem Potential Cause Recommended Solution
Image Artifacts (Hot or Cold Spots) 1. Patient motion: Movement during the scan can cause misregistration between the PET and CT/MR images, leading to artifacts.[10][11][12] 2. Attenuation correction errors: Metal implants, contrast agents, or truncation of the body in the CT scan can lead to incorrect attenuation correction and artificial hot or cold spots in the PET image.[10][11][13] 3. Respiratory motion: Breathing can cause blurring and misregistration of uptake in the chest and upper abdomen.[10][12]1. Minimize patient motion: Use head restraints and ensure the patient is comfortable. Monitor for movement during the scan.[11] 2. Address attenuation issues:    - Metal: Note the location of any metal implants. Use artifact reduction software if available.[11]    - Contrast: If possible, perform the CT for attenuation correction before administering IV contrast.[13]    - Truncation: Ensure the patient is positioned correctly so that the entire region of interest is within the scanner's field of view.[10] 3. Manage respiratory motion: Instruct the patient to breathe shallowly. Respiratory gating can be used if available.[12]
High Variability in Receptor Occupancy Measurements 1. Inconsistent scan timing: The timing of the PET scan relative to the administration of a competing drug is critical for occupancy studies. 2. Inaccurate definition of regions of interest (ROIs): Incorrectly drawn ROIs can lead to variability in the measured radiotracer uptake. 3. Inappropriate kinetic model: The chosen model for analyzing the dynamic PET data may not accurately reflect the tracer's behavior.1. Standardize scan timing: Adhere strictly to the planned uptake and scan times for all subjects in a study. 2. Standardize ROI definition: Use a validated, standardized protocol for drawing ROIs, preferably on co-registered MR images. Automated ROI definition methods can improve consistency. 3. Select an appropriate kinetic model: The choice of model (e.g., simplified reference tissue model) should be justified based on the radiotracer's properties.
Low Signal-to-Noise Ratio 1. Insufficient injected dose: A lower than intended dose will result in fewer counts and noisier images. 2. Short scan duration: Inadequate acquisition time per bed position can lead to poor image quality. 3. Patient size: Larger patients will have greater attenuation of the PET signal.1. Ensure accurate dose administration: Calibrate the dose calibrator regularly and verify the injected activity. 2. Optimize scan duration: While keeping the total scan time reasonable, ensure sufficient acquisition time for each bed position to achieve adequate counting statistics. 3. Adjust for patient size: For larger patients, consider increasing the injected dose or scan duration per bed position, within acceptable radiation safety limits.

Experimental Protocols

Radiosynthesis of [¹¹C]this compound (General Procedure)

This is a generalized protocol based on the N-methylation of secondary amines with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • Production of [¹¹C]Methyl Iodide/[¹¹C]Methyl Triflate: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I.[14] For [¹¹C]methyl triflate, the [¹¹C]CH₃I is passed over a heated silver triflate column.[15]

  • Radiolabeling Reaction: The [¹¹C]CH₃I or [¹¹C]CH₃OTf is trapped in a reaction vessel containing the amisulpride precursor and a suitable base in an aprotic polar solvent (e.g., DMF or DMSO).[9] The reaction mixture is heated to facilitate the methylation.

  • Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the [¹¹C]this compound from unreacted precursor and other impurities.[2]

  • Formulation: The collected HPLC fraction containing the product is reformulated into a sterile, injectable solution, typically using a solid-phase extraction (SPE) cartridge to remove the HPLC solvents.[2]

  • Quality Control: The final product is tested for radiochemical purity (by analytical HPLC), specific activity, pH, and sterility before administration.

PET Scan Acquisition Protocol (Example from LB-102 Study)

The following is an example of a human PET imaging protocol for a dopamine receptor occupancy study using a ¹¹C-labeled radiotracer.

  • Subject Preparation: Subjects are typically required to fast for a certain period before the scan.

  • Radiotracer Administration: A bolus injection of the ¹¹C-labeled radiotracer (e.g., ~14 mCi) is administered intravenously.[3]

  • Dynamic PET Scan: A dynamic PET scan is acquired over a period of, for example, 90 minutes.[3] The acquisition can be divided into multiple frames of increasing duration (e.g., 4x15s, 4x30s, 3x1min, 2x2min, 5x4min, 12x5min).[3]

  • Anatomical Imaging: A high-resolution T1-weighted MRI scan is acquired for co-registration with the PET data to allow for accurate anatomical localization and ROI definition.

  • Image Reconstruction: PET images are reconstructed using an appropriate algorithm (e.g., OSEM) and corrected for attenuation, scatter, and decay.

Data Presentation

Quantitative Data Summary
ParameterTypical Value/RangeReference
Radiochemical Purity > 99%[6][7]
Specific Activity > 900 mCi/μmol (>33 GBq/μmol)[7]
Injected Dose (Human) ~370 MBq (10 mCi)[8]
PET Scan Duration (Dynamic) 90 minutes[3]
Dopamine D2 Receptor Occupancy (for effective antipsychotic treatment) 60-80%[3][4]

Visualizations

experimental_workflow cluster_synthesis Radiosynthesis cluster_imaging PET Imaging cluster_analysis Data Analysis Cyclotron [11C]CO2 Production Methylation [11C]Methylation Cyclotron->Methylation [11C]CH3I / [11C]CH3OTf Purification HPLC Purification Methylation->Purification QC Quality Control Purification->QC Injection Radiotracer Injection QC->Injection Release Criteria Met Scan Dynamic PET Scan Injection->Scan Reconstruction Image Reconstruction Scan->Reconstruction MRI Anatomical MRI Coregistration PET-MRI Coregistration MRI->Coregistration Reconstruction->Coregistration Modeling Kinetic Modeling Coregistration->Modeling Occupancy Receptor Occupancy Calculation Modeling->Occupancy

Caption: Experimental workflow for this compound PET imaging.

dopamine_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2/D3 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered neuronal excitability) PKA->Response Phosphorylates targets leading to Dopamine Dopamine Dopamine->D2R Agonist NMA This compound NMA->D2R Antagonist

Caption: Dopamine D2/D3 receptor signaling pathway antagonism.

serotonin_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol HT7R Serotonin 5-HT7 Receptor Gs Gs Protein HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., neuronal development, mood regulation) PKA->Response Phosphorylates targets leading to Serotonin Serotonin Serotonin->HT7R Agonist NMA This compound NMA->HT7R Antagonist

Caption: Serotonin 5-HT7 receptor signaling pathway antagonism.

References

Addressing variability in N-Methyl Amisulpride experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving N-Methyl Amisulpride (B195569) (LB-102).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for N-Methyl Amisulpride?

This compound is the N-methylated analogue of amisulpride and functions as a potent antagonist for dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT2B and 5-HT7 receptors.[1][2] Its therapeutic effects in treating conditions like schizophrenia are attributed to its ability to modulate dopaminergic and serotonergic signaling pathways.[1][3] The methylation enhances its lipophilicity compared to amisulpride, which is expected to improve its ability to cross the blood-brain barrier.[1]

N_Methyl_Amisulpride_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_release Dopamine Release D2_auto->DA_release Inhibits D3_auto D3 Autoreceptor D3_auto->DA_release Inhibits D2_post D2 Receptor Signal Downstream Signaling D2_post->Signal D3_post D3 Receptor D3_post->Signal 5HT7 5-HT7 Receptor 5HT7->Signal NMA N-Methyl Amisulpride NMA->D2_auto Antagonist NMA->D3_auto Antagonist NMA->D2_post Antagonist NMA->D3_post Antagonist NMA->5HT7 Antagonist

Caption: this compound's antagonist activity on dopamine and serotonin receptors.

Q2: My experimental results (e.g., IC50, Ki) for this compound are inconsistent. What are the common causes of variability?

Variability in in-vitro assays is a common challenge. Key factors that can contribute to inconsistent results include:

  • Cell-Based Factors: Cell line integrity, passage number, cell density, and overall cell health can significantly impact how cells respond to a compound.[4][5] Different cell lines or primary cells from different donors can also introduce variability.[4][5]

  • Reagent Quality and Handling: Lot-to-lot inconsistencies in critical reagents like antibodies, media, or serum can lead to performance shifts.[6] Improper storage and handling of this compound and other reagents can also affect their stability and potency.

  • Compound Solubility and Stability: Amisulpride, the parent compound, has low aqueous solubility.[7][8] this compound is more lipophilic, but ensuring it is fully dissolved and stable in your assay buffer is critical.[1] Precipitation of the compound will lead to inaccurate concentration and variable results.

  • Protocol Adherence: Minor deviations in incubation times, temperatures, liquid handling techniques, and instrumentation can introduce significant variability.[9]

Q3: What are the recommended solvent and storage conditions for this compound?

While specific data for this compound is limited, recommendations for the parent compound, amisulpride, provide a good starting point. Amisulpride is soluble in organic solvents like DMSO and DMF (approx. 15 mg/ml) and sparingly soluble in ethanol (B145695) (approx. 1 mg/ml).[7][8] It is sparingly soluble in aqueous buffers, and for aqueous solutions, it's recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer.[7][8] Aqueous solutions should not be stored for more than one day.[7][8] For long-term storage, amisulpride supplied as a solid should be kept at -20°C, where it is stable for at least two years.[7]

Q4: I'm observing high background noise in my receptor binding assay. How can I reduce it?

High background in a receptor binding assay can be caused by non-specific binding of the radioligand to filters, wells, or other components. Here are some troubleshooting steps:

  • Filter Pre-treatment: Pre-soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce non-specific binding of positively charged radioligands.[10]

  • Blocking Agents: Including a blocking agent in your assay buffer, such as bovine serum albumin (BSA), can help to reduce non-specific binding.

  • Washing Steps: Ensure your washing steps are rapid and efficient to remove unbound radioligand without causing significant dissociation from the receptor. Use ice-cold wash buffer.

  • Define Non-Specific Binding Correctly: Use a high concentration of a known, unlabeled ligand that binds to the same receptor to accurately determine the level of non-specific binding. For D2-like receptors, a compound like (+)-butaclamol is often used.[10]

Section 2: Troubleshooting Guides

Guide 1: Investigating Inconsistent Bioassay Results

If you are experiencing high variability in your experimental outcomes, use the following logical workflow to identify the potential source of the issue.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity & Solubility Start->Check_Compound Check_Reagents Step 2: Assess Critical Reagent Quality Check_Compound->Check_Reagents Compound OK Compound_Sub Compound_Sub Check_Compound->Compound_Sub Check_Cells Step 3: Evaluate Cell Health & Culture Check_Reagents->Check_Cells Reagents OK Reagents_Sub Q: Are reagents from a new lot? Q: Have controls performed as expected? Check_Reagents->Reagents_Sub Check_Protocol Step 4: Review Assay Protocol & Execution Check_Cells->Check_Protocol Cells OK Cells_Sub Q: Are cells within the ideal passage number range? Q: Is viability >95%? Check_Cells->Cells_Sub Result_OK Problem Resolved Check_Protocol->Result_OK Protocol OK Protocol_Sub Q: Were incubation times consistent? Q: Was pipetting accurate? Check_Protocol->Protocol_Sub

Caption: A stepwise workflow for troubleshooting inconsistent experimental results.

Section 3: Data & Protocols

Data Presentation

The following tables summarize key quantitative data for this compound and its parent compound, amisulpride.

Table 1: Reported Binding Affinities (Ki) for Amisulpride

ReceptorKi (nM)Source
Dopamine D22.8[7][11]
Dopamine D33.2[7][11]
Serotonin 5-HT711.5[12]
Serotonin 5-HT2B13[7]

Table 2: Clinically Studied Oral Doses of this compound (LB-102)

Study TypeDose(s)OutcomeSource
Phase 1 (Single Dose)50, 75, 100 mgAssessed dopamine receptor occupancy[3][13]
Phase 1 (Multiple Dose)50, 100 mgAssessed dopamine receptor occupancy[3][13]
Phase 1 (MAD)10 - 200 mgAssessed safety and pharmacokinetics[12]

Note: Doses used in clinical studies may not directly translate to concentrations for in-vitro experiments but can provide context for the compound's potency.

Key Experimental Protocols

Protocol 1: General Dopamine D2 Receptor Competitive Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the D2 receptor.

Binding_Assay_Workflow Step1 1. Prepare Reagents - D2 Receptor Membranes - Radioligand (e.g., [3H]Spiperone) - this compound dilutions - Assay Buffer Step2 2. Set up Assay Plate - Total Binding Wells - Non-Specific Binding Wells - Experimental Wells Step1->Step2 Step3 3. Add Components to Wells - Buffer, Membranes, Radioligand - Add NMA or vehicle Step2->Step3 Step4 4. Incubate - Typically 60-120 min at RT (Optimize for your system) Step3->Step4 Step5 5. Terminate & Filter - Rapidly filter through GF/C filters - Wash with ice-cold buffer Step4->Step5 Step6 6. Count & Analyze - Add scintillation cocktail - Count radioactivity - Calculate Ki from IC50 Step5->Step6

Caption: A standard workflow for a competitive receptor binding assay.

Methodology:

  • Membrane Preparation: Use commercially available membranes from cells expressing the human dopamine D2 receptor or prepare them from cultured cells.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[10]

    • Radioligand: Prepare a solution of a D2-selective radioligand (e.g., [³H]Spiperone) in assay buffer at a concentration close to its Kd.

    • Test Compound: Prepare serial dilutions of this compound.

    • Non-Specific Binding (NSB): Prepare a high concentration (e.g., 10 µM) of an unlabeled D2 antagonist like (+)-butaclamol.[10]

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, the diluted test compound (or vehicle for total binding, or NSB compound), and the membrane preparation.

    • Initiate the binding reaction by adding the radioligand to all wells.

    • Incubate the plate, typically with gentle agitation, for a predetermined time at room temperature to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.[10] The filter will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

    • Convert the IC50 value to a Ki (inhibitory constant) using the Cheng-Prusoff equation.

References

Strategies to enhance the yield of N-Methyl Amisulpride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies to enhance the yield and purity of N-Methyl Amisulpride synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am observing a low yield in the final N-methylation step. What are the potential causes and solutions?

A1: Low yields in the N-methylation of the Amisulpride precursor can stem from several factors. Incomplete deprotonation of the amide nitrogen is a common issue. Ensure that the base used is strong enough and that the reaction is conducted under strictly anhydrous conditions, as moisture can quench the base. Another potential issue is the choice of methylating agent. Some agents, like methyl iodide, can be highly reactive but may also lead to side reactions if the conditions are not optimized.

Troubleshooting Steps:

  • Base Selection: Ensure the use of a suitable non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK). The base should be freshly dried before use.

  • Solvent Purity: Use anhydrous solvents. DMF or toluene (B28343) are common choices and should be dried over molecular sieves prior to use.

  • Methylating Agent: Consider using a less volatile and more selective methylating agent like phenyl trimethylammonium iodide (PhMe₃NI), which has been shown to be effective for monomethylation of amides.

  • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. A typical starting point is 120°C for N-methylation with PhMe₃NI in toluene.

Q2: My final product is contaminated with an O-methylated impurity. How can I prevent this side reaction?

A2: The formation of the O-methylated regioisomer is a known side reaction in the alkylation of amides. The ratio of N- to O-alkylation can be influenced by the reaction conditions.

Preventative Measures:

  • Counter-ion Effect: The choice of base and solvent can influence the site of methylation. Using a combination like cesium carbonate can favor N-alkylation.

  • Silyl Protection: An alternative strategy involves a two-step, one-pot procedure where the amide is first silylated, followed by an intramolecular alkylation. This method has been shown to be highly selective for N-methylation.

  • Purification: If O-methylation still occurs, the isomers can often be separated by column chromatography. However, optimizing the reaction to favor N-methylation is the preferred approach to maximize yield.

Q3: The initial synthesis of the Amisulpride precursor, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, is resulting in low purity. What are the key parameters to control?

A3: The synthesis of this precursor involves multiple steps, and purity can be affected at each stage. A common route involves the oxidation of 4-amino-2-methoxy-5-ethylthiobenzoic acid.

Key Purity Control Points:

  • Oxidation Step: The oxidation with hydrogen peroxide should be carefully controlled. The use of a catalyst like sodium tungstate (B81510) can improve the reaction's efficiency and selectivity. It is crucial to maintain the reaction temperature, typically between 40-45°C, to avoid over-oxidation or decomposition.

  • Work-up Procedure: After oxidation, quenching the excess oxidizing agent with a solution of sodium thiosulfate (B1220275) is a critical step. The subsequent pH adjustment to precipitate the product should be done slowly to ensure proper crystallization and minimize the trapping of impurities.

  • Recrystallization: The crude product should be recrystallized to achieve high purity. A common solvent for this is acetone (B3395972).

Q4: I am having difficulty with the purification of the final this compound product. What are the recommended methods?

A4: Purification of the final product is crucial for obtaining a high-purity compound. The basic nature of the pyrrolidine (B122466) ring and the amide functionality can sometimes complicate purification by standard silica (B1680970) gel chromatography.

Purification Strategies:

  • Column Chromatography: If using silica gel chromatography, it is advisable to deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (B128534) (1-2%) to the eluent. This will prevent the product from streaking or irreversibly binding to the acidic silica gel.

  • Recrystallization: Recrystallization is a highly effective method for purifying benzamides. Suitable solvents include ethanol, methanol, or a mixture of ethyl acetate (B1210297) and hexanes. The choice of solvent will depend on the polarity of the impurities to be removed.

  • Acid-Base Extraction: An acidic wash (e.g., with dilute HCl) during the workup can remove any unreacted basic starting materials.

Frequently Asked Questions (FAQs)

Q: What is the most critical step for maximizing the overall yield of this compound?

A: The N-methylation step is often the most challenging in terms of achieving high selectivity and yield. Optimizing the base, methylating agent, and reaction conditions for this step will have the most significant impact on the overall yield and purity of the final product.

Q: Are there any green chemistry approaches to consider for this synthesis?

A: Yes, researchers are exploring more environmentally friendly methods. For the N-methylation step, using formic acid as a methylating agent over a heterogeneous catalyst like Pd/In₂O₃ is a greener alternative to traditional toxic methylating agents. Additionally, optimizing reaction conditions to minimize solvent usage and waste generation is always a good practice.

Q: How can I monitor the progress of the reactions?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and a buffered aqueous solution is typically used for analyzing benzamide (B126) derivatives.

Q: What are the key safety precautions to take during the synthesis of this compound?

A: Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Many of the reagents used, such as methylating agents and strong bases, are toxic and/or corrosive and should be handled with care.

Data Presentation

The following tables summarize quantitative data for key steps in the synthesis of this compound, compiled from various sources.

Table 1: Comparison of Oxidation Conditions for the Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

Oxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
30% H₂O₂Sodium TungstateIsopropanol (B130326)40-453-48299
30% H₂O₂Acetic Acid-40-4522Low87.6[1]
Sodium Perborate Tetrahydrate--40-45-60-

Table 2: Comparison of N-Methylation Conditions for Secondary Amides

Methylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenyl trimethylammonium iodide (PhMe₃NI)Cs₂CO₃Toluene12018up to 85
Methyl Trifluoroacetate (MTFA)t-BuOKDMFRoom Temp10-
Formic AcidPd/In₂O₃---Good to Excellent
Methyl Iodide (MeI)-DMSO60--

Experimental Protocols

Protocol 1: Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

  • To a solution of 4-amino-2-methoxy-5-ethylthiomethyl benzoate (B1203000) (1.21 kg) in isopropanol (4.84 L), add a catalytic amount of sodium tungstate (0.0082 kg).

  • Slowly add 30% hydrogen peroxide to the mixture at ambient temperature.

  • Heat the reaction mixture to 40-45°C and stir for 3-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 5-10°C.

  • Add a 5% aqueous solution of sodium thiosulfate to quench the excess peroxide and continue stirring for 60 minutes.

  • Add a solution of sodium hydroxide (B78521) (1.00 kg in 10 L of water) to the reaction mixture and heat to 60-65°C for 2-3 hours to hydrolyze the ester.

  • Cool the reaction mixture and adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.

  • Isolate the product by filtration, wash with water, and dry to yield 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.[2]

  • The crude product can be recrystallized from acetone to improve purity.

Protocol 2: Synthesis of this compound (via Amide Coupling and N-Methylation)

Step A: Synthesis of Amisulpride Precursor

  • To a stirring mixture of 4-amino-2-methoxy-5-ethyl sulphonyl benzoic acid and acetone at 0-5°C, add triethylamine followed by ethyl chloroformate.

  • Add N-ethyl-2-amino methyl pyrrolidine to the reaction mass at 5-10°C.

  • Raise the temperature of the reaction mass to 25-30°C and stir for 120 minutes.

  • After completion of the reaction, add water to precipitate the crude Amisulpride precursor.

  • Filter the product, wash with water, and dry.

Step B: N-Methylation of Amisulpride Precursor

  • In an oven-dried flask under an argon atmosphere, combine the Amisulpride precursor (1 equiv), phenyl trimethylammonium iodide (PhMe₃NI, 2.5 equiv), and cesium carbonate (Cs₂CO₃, 2 equiv).

  • Add anhydrous toluene (0.23 M) via syringe.

  • Heat the reaction mixture to 120°C and stir for 18 hours.

  • Monitor the reaction by TLC or HPLC.

  • After cooling to room temperature, add deionized water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine) or by recrystallization.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_coupling Amide Coupling cluster_methylation N-Methylation start 4-amino-2-methoxy- 5-ethylthiomethyl benzoate oxidation Oxidation (H₂O₂, Na₂WO₄) start->oxidation hydrolysis Ester Hydrolysis (NaOH) oxidation->hydrolysis precipitation Acidification & Precipitation (HCl) hydrolysis->precipitation precursor 4-amino-5-(ethylsulfonyl) -2-methoxybenzoic acid precipitation->precursor coupling Amide Coupling (EDC/HOBt or similar) precursor->coupling amine N-ethyl-2-amino methyl pyrrolidine amine->coupling amisulpride Amisulpride Precursor coupling->amisulpride methylation N-Methylation (PhMe₃NI, Cs₂CO₃) amisulpride->methylation purification Purification (Chromatography/ Recrystallization) methylation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield in N-Methylation Step check_base Is the base strong enough and anhydrous? start->check_base check_solvent Is the solvent strictly anhydrous? check_base->check_solvent Yes sol_base Use freshly dried Cs₂CO₃ or t-BuOK. check_base->sol_base No check_reagent Is the methylating agent optimal? check_solvent->check_reagent Yes sol_solvent Dry solvent over molecular sieves. check_solvent->sol_solvent No check_temp Is the reaction temperature optimized? check_reagent->check_temp Yes sol_reagent Consider using PhMe₃NI for selectivity. check_reagent->sol_reagent No sol_temp Experiment with a range of temperatures (e.g., 100-140°C). check_temp->sol_temp No

Caption: Troubleshooting flowchart for low yield in the N-methylation step.

References

Minimizing extrapyramidal symptoms with N-Methyl Amisulpride analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working with N-Methyl Amisulpride (B195569) analogs to minimize extrapyramidal symptoms (EPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for developing N-Methyl Amisulpride analogs?

A1: The primary rationale is to improve the physicochemical properties of amisulpride, a well-established dopamine (B1211576) D2/D3 receptor antagonist.[1] Selective N-methylation of amisulpride can decrease hydrophilicity, which is intended to enhance blood-brain barrier (BBB) permeability.[1] This modification may lead to increased brain exposure and potentially allow for lower plasma concentrations and dosing, which could improve the side effect profile.[1] An N-methylated analog, LB-102, was specifically designed for this purpose.[2][3]

Q2: How does the dopamine D2/D3 receptor profile of these analogs relate to the risk of extrapyramidal symptoms (EPS)?

A2: Extrapyramidal symptoms are strongly linked to the blockade of D2 receptors in the nigrostriatal dopamine pathway.[4][5] Amisulpride's atypical profile and lower risk of EPS at therapeutic doses are attributed to its selective affinity for dopamine receptors in the limbic system over the striatum.[6][7] However, as the dose increases, this selectivity can diminish, leading to greater striatal D2 blockade and a higher risk of EPS.[8] this compound analogs like LB-102 are designed to retain the D2/D3 binding profile of amisulpride, with the goal of achieving therapeutic efficacy at lower doses that result in modest striatal D2 occupancy, thereby minimizing EPS liability.[1][9]

Q3: What is the expected mechanism of action for this compound analogs?

A3: Like amisulpride, this compound analogs are expected to act as selective antagonists at dopamine D2 and D3 receptors.[7][10] These are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[11][12] Antagonism of these receptors inhibits the downstream signaling pathway, which involves the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.[11] Some analogs, such as LB-102, have also been shown to have antagonist activity at the serotonin (B10506) 5-HT7 receptor, which may contribute to antidepressant effects.[13][14]

Q4: Are there established in vivo models to assess the EPS liability of new analogs?

A4: Yes, catalepsy in rodents is a widely used and suitable model for predicting the EPS liability of antipsychotic drugs in humans.[15] This test measures the failure of an animal to correct an externally imposed posture. Compounds with a high potential for inducing EPS, like haloperidol, produce dose-dependent catalepsy, whereas compounds with low EPS risk, like clozapine, do not.[15] Studies with LB-102 have used catalepsy tests in rats, where it was shown to be indistinguishable from amisulpride and did not induce catalepsy, suggesting a low EPS potential.[1]

Troubleshooting Guides

This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

In Vitro Assays

Q1: My radioligand binding assay for an this compound analog shows excessively high non-specific binding (NSB). What are the likely causes and how can I reduce it?

A1: High non-specific binding can obscure the specific binding signal, making data interpretation difficult.[16][17] Ideally, NSB should be less than 50% of total binding.[16][17]

  • Potential Cause: Radioligand Properties.

    • Solution: N-Methylated analogs may be more hydrophobic than the parent compound, which can increase NSB.[17] If possible, select a radioligand with lower hydrophobicity. Always ensure the radiochemical purity of your ligand is high (>90%), as impurities are a major contributor to NSB.[16][17]

  • Potential Cause: Assay Conditions.

    • Solution: Optimize blocking agents by incorporating Bovine Serum Albumin (BSA) in the assay buffer to coat surfaces.[16] Adjust incubation time and temperature; shorter times and lower temperatures can sometimes reduce NSB, but you must ensure the reaction still reaches equilibrium.[16][17]

  • Potential Cause: Filtration Apparatus.

    • Solution: Pre-soak filter mats in a buffer containing an agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.[16]

  • Potential Cause: Receptor Preparation.

    • Solution: Titrate the concentration of your cell membrane preparation. Using the lowest amount that provides a robust signal (typically 100-500 µg of membrane protein) can reduce NSB.[16][17]

Q2: In my cell-based functional assay (e.g., cAMP inhibition), I'm seeing a very low signal window or no response to my this compound analog. What could be the issue?

A2: A poor signal window in a functional assay can result from several factors related to the cells, the receptor, or the assay conditions.

  • Potential Cause: Low Receptor Expression.

    • Solution: Verify the expression of the D2 or D3 receptor in your cell line (e.g., HEK293, CHO) using a positive control agonist like dopamine or quinpirole (B1680403) to ensure the cells are responsive.[18] Negative results could be due to non-optimal recombinant expression.[18]

  • Potential Cause: Incorrect G-Protein Coupling.

    • Solution: D2 and D3 receptors are Gαi/o-coupled, leading to an inhibition of adenylyl cyclase.[11] Ensure your assay is designed to measure this inhibition (e.g., by stimulating with forskolin (B1673556) to produce cAMP and then measuring the antagonist's ability to block that production).

  • Potential Cause: Cell Health and Density.

    • Solution: Ensure cells are healthy and were plated at the correct density. Over-confluent or unhealthy cells will not respond optimally. Perform a cell viability check.

  • Potential Cause: Assay Conditions.

    • Solution: Optimize the concentration of the stimulating agent (e.g., forskolin) and the incubation time. Ensure all reagents are correctly prepared and have not degraded.

In Vivo Experiments

Q3: I am not observing the expected anti-cataleptic (low EPS) effect in my rodent model. The analog appears to be inducing catalepsy similar to a typical antipsychotic.

A3: This could be related to dosing, pharmacokinetics, or the specific animal model.

  • Potential Cause: Dose is too high.

    • Solution: The low-EPS profile of amisulpride and its analogs is dose-dependent.[8] High doses can lead to high striatal D2 receptor occupancy, losing limbic selectivity and causing EPS.[9] Perform a full dose-response study to identify the therapeutic window. A striatal D2 receptor occupancy of 70-80% is often considered optimal for antipsychotic effects, while occupancy above 85% is associated with pronounced EPS.[19]

  • Potential Cause: Pharmacokinetics of the Analog.

    • Solution: The N-methylation is designed to alter BBB penetration.[1] It's crucial to have pharmacokinetic data for your specific analog in the species being tested. The analog may have a different half-life or metabolism profile than expected. For instance, LB-102 is known to undergo demethylation back to amisulpride in vivo.[1] The observed effect could be due to the parent compound, the metabolite, or a combination.

  • Potential Cause: Animal Model Sensitivity.

    • Solution: While catalepsy is a robust model, strain and species differences can exist.[15] Ensure your protocol (e.g., bar test, grid test) is validated in your lab with known positive (haloperidol) and negative (clozapine) controls.[15]

Quantitative Data Summary

The in vitro potency of amisulpride and its N-methylated analog, LB-102, is characterized by their binding affinity to key dopamine and serotonin receptors.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundD2 ReceptorD3 Receptor5-HT7 Receptor
Amisulpride2.83.211.5
LB-102 (this compound)~2.8~3.2Data not specified

Data compiled from preclinical studies.[1][14] Both compounds show high and nearly equivalent affinity for D2 and D3 receptors.[1]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the inhibitory constant (Ki) of an this compound analog by measuring its ability to compete with a known radioligand for D2/D3 receptors.

Materials:

  • Membranes: CHO or HEK293 cells stably expressing human D2 or D3 receptors.[20]

  • Radioligand: [³H]-Spiperone or another suitable D2/D3 antagonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Determinate: 10 µM Haloperidol or unlabeled Spiperone.

  • Apparatus: 96-well plates, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% PEI), cell harvester, liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled this compound analog test compound.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation to designated wells.

    • Non-specific Binding: Add assay buffer, radioligand, non-specific determinate (e.g., 10 µM Haloperidol), and membrane preparation.

    • Competition: Add assay buffer, radioligand, serial dilutions of the test analog, and membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 37°C to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer.[21]

  • Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[21]

  • Data Analysis:

    • Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the log concentration of the test analog.

    • Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based D2/D3 Functional Assay (cAMP Inhibition)

This protocol measures the ability of an this compound analog to function as an antagonist at Gαi/o-coupled D2/D3 receptors.

Materials:

  • Cells: HEK293 or CHO cells stably expressing human D2 or D3 receptors.

  • Agonist: Dopamine or Quinpirole.

  • Stimulant: Forskolin.

  • Assay Kit: A suitable cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

Procedure:

  • Cell Plating: Plate cells in 96- or 384-well plates and grow to 80-90% confluency.

  • Preparation: Prepare serial dilutions of the this compound analog (antagonist) and a fixed concentration of the agonist (e.g., Dopamine at its EC80).

  • Antagonist Incubation: Remove culture medium, wash cells with assay buffer, and add the serial dilutions of the test analog. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add the fixed concentration of agonist (e.g., Dopamine) plus a stimulant (e.g., 10 µM Forskolin) to all wells except the negative control. Incubate for 30 minutes at 37°C. Forskolin directly activates adenylyl cyclase, and the agonist will inhibit this activation; the antagonist will reverse that inhibition.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Normalize the data to the control wells (forskolin only = 100% signal; forskolin + agonist = 0% signal).

    • Plot the normalized response against the log concentration of the antagonist analog.

    • Use non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP signal to 50% of the maximum.

Protocol 3: In Vivo Catalepsy Assessment in Rats

This protocol assesses the potential of an this compound analog to induce extrapyramidal side effects.

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250g).

  • Test Compounds: Vehicle, positive control (e.g., Haloperidol 1-2 mg/kg), and the this compound analog at various doses.

  • Apparatus: A horizontal metal bar (e.g., 1 cm diameter) raised approximately 9 cm above a surface.

Procedure:

  • Acclimation: Acclimate animals to the testing room and handling for several days prior to the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral gavage).

  • Testing: At specified time points post-dosing (e.g., 30, 60, 90, 120 minutes), assess for catalepsy.

  • Bar Test:

    • Gently place the rat's front paws on the horizontal bar.

    • Start a stopwatch and measure the time until the rat removes both paws and returns to a normal posture.

    • A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire period, it is recorded as the cut-off time.

  • Data Analysis:

    • Analyze the latency to descend from the bar for each dose group at each time point.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the analog-treated groups to the vehicle and positive control groups. A significant increase in descent latency compared to vehicle indicates cataleptic activity.

Visualizations

Dopamine_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gαi/o Protein (Inactive) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds Analog Amisulpride Analog Analog->D2R Blocks ATP ATP ATP->AC Response Reduced Neuronal Excitability cAMP->Response Leads to

Caption: D2/D3 receptor antagonist signaling pathway.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Testing cluster_2 Outcome Synthesis Analog Synthesis (N-Methylation) Binding Radioligand Binding Assay (Determine Ki at D2/D3) Synthesis->Binding Functional Functional Assay (Confirm Antagonism) Binding->Functional High Affinity Analogs PK Pharmacokinetics Study (BBB Penetration, Metabolism) Functional->PK Potent Antagonists Efficacy Behavioral Models (e.g., Conditioned Avoidance) PK->Efficacy EPS Catalepsy Test (Assess EPS Liability) Efficacy->EPS Efficacious Analogs Lead Lead Candidate Selection EPS->Lead Low EPS Liability

Caption: Workflow for screening this compound analogs.

EPS_Logic_Diagram cluster_goal Therapeutic Goal Dose Antipsychotic Dose Occupancy Striatal D2 Receptor Occupancy Dose->Occupancy Limbic Limbic D2/D3 Occupancy Dose->Limbic EPS Risk of Extrapyramidal Symptoms (EPS) Occupancy->EPS High Occupancy (>80%) Increases Risk Efficacy Antipsychotic Efficacy Limbic->Efficacy Sufficient Occupancy Leads to Efficacy Goal_Efficacy Achieve Efficacy Efficacy->Goal_Efficacy Goal_EPS Minimize EPS EPS->Goal_EPS Low Risk Achieves Goal

References

Validation & Comparative

A Comparative Guide to Dopamine Receptor Occupancy: N-Methyl Amisulpride vs. Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Methyl Amisulpride (also known as LB-102) and its parent compound, Amisulpride, focusing on their dopamine (B1211576) D2/D3 receptor occupancy. The information presented herein is synthesized from peer-reviewed clinical and preclinical studies to support research and drug development efforts in neuropsychopharmacology.

Executive Summary

Amisulpride is an established atypical antipsychotic with a well-characterized profile of high affinity for dopamine D2 and D3 receptors.[1][2][3][4] this compound (LB-102) is a novel investigational compound, an N-methylated analog of Amisulpride, also demonstrating potent D2/D3 receptor antagonism.[5][6][7][8] Emerging clinical data indicates that this compound can achieve therapeutic dopamine receptor occupancy levels at significantly lower doses compared to Amisulpride.[8] This guide presents a detailed comparison of their receptor occupancy profiles, supported by experimental data, to elucidate the potential advantages and differences of the N-methylated analog.

Quantitative Data Comparison: Dopamine Receptor Occupancy

The following tables summarize the dopamine D2/D3 receptor occupancy data for this compound and Amisulpride from human Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) studies.

Table 1: this compound (LB-102) Striatal D2/D3 Receptor Occupancy

Daily Dose (mg)Brain RegionOccupancy (%)Imaging MethodRadioligandStudy Population
50 (single dose)Striatum60-80%PET[11C]racloprideHealthy Volunteers
75 (single dose)StriatumNot explicitly stated, but within therapeutic rangePET[11C]racloprideHealthy Volunteers
100 (single dose)StriatumNot explicitly stated, but within therapeutic rangePET[11C]racloprideHealthy Volunteers
50 (multiple doses)Striatum~70% (sustained over 24h)PET[11C]racloprideHealthy Volunteers
100 (multiple doses)StriatumNot explicitly stated, but within therapeutic rangePET[11C]racloprideHealthy Volunteers

Data extracted from a Phase 1 clinical study (NCT04588129).[5][6][7][8]

Table 2: Amisulpride Striatal and Extrastriatal D2/D3 Receptor Occupancy

Daily Dose (mg)Brain RegionOccupancy (%)Imaging MethodRadioligandStudy Population
100Striatum12-25%PET[76Br]-bromolisurideSchizophrenia Patients
200Striatum38-52%PET[76Br]-bromolisurideSchizophrenia Patients
200-600Striatum16-46%PET[76Br]-FLB 457Schizophrenia Patients
200-1200Striatum43-85% (Putamen), 67-90% (Caudate)PET[18F]desmethoxyfallyprideSchizophrenia Patients
406 (mean)Striatum56%SPECT[123I]epideprideSchizophrenia Patients
500Striatum60%PET[76Br]-bromolisurideSchizophrenia Patients
200-600Thalamus51-82%PET[76Br]-FLB 457Schizophrenia Patients
406 (mean)Thalamus78%SPECT[123I]epideprideSchizophrenia Patients
200-600Temporal Cortex53-93%PET[76Br]-FLB 457Schizophrenia Patients
406 (mean)Temporal Cortex82%SPECT[123I]epideprideSchizophrenia Patients

Data compiled from multiple independent studies.[1][9][10]

Key Findings and Comparative Analysis

  • Potency: A key finding is that this compound (LB-102) at a 50 mg daily dose achieves a striatal dopamine receptor occupancy of 60-80%.[5][6][8] This is a therapeutically relevant range that is achieved with much higher doses of Amisulpride (typically 400-800 mg for acute psychosis).[11] For instance, a mean dose of 406 mg of Amisulpride resulted in a striatal occupancy of 56%.[1][2]

  • Dosing Regimen: The sustained receptor occupancy of this compound over a 24-hour period with once-daily dosing suggests a potential for a more convenient dosing regimen compared to Amisulpride, which is often administered twice daily.[8]

  • Regional Selectivity: Amisulpride has been shown to exhibit preferential occupancy of extrastriatal D2/D3 receptors (e.g., in the thalamus and temporal cortex) compared to the striatum, a characteristic of some atypical antipsychotics.[1][2] Data on the extrastriatal occupancy of this compound is not yet as extensively published.

  • Pharmacokinetics and Pharmacodynamics: A notable observation for this compound is the significant lag between maximum plasma concentration and maximum dopamine receptor occupancy, with the latter showing less variability at steady state.[5][6]

Experimental Protocols

The determination of dopamine receptor occupancy for both this compound and Amisulpride relies on in vivo molecular imaging techniques, primarily PET and SPECT.

Positron Emission Tomography (PET) Imaging for Receptor Occupancy

Objective: To quantify the in vivo binding of a drug to its target receptor.

Protocol Outline:

  • Subject Selection: Participants (healthy volunteers or patients) are recruited. For patient studies, a washout period from other antipsychotic medications may be required, if ethically feasible.

  • Radioligand Selection: A specific radioligand with high affinity for the target receptor is chosen. For D2/D3 receptors, common radioligands include [11C]raclopride, [76Br]-bromolisuride, [76Br]-FLB 457, and [18F]desmethoxyfallypride.[1][5][9]

  • Baseline Scan (Drug-naïve): A baseline PET scan is performed to measure the receptor density (binding potential, BPND) in the absence of the drug. This often involves a bolus injection of the radioligand followed by dynamic imaging for 60-90 minutes.

  • Drug Administration: The subject is administered the drug (this compound or Amisulpride) at a specific dose and for a specified duration to reach steady-state plasma concentrations.

  • Post-treatment Scan: A second PET scan is conducted while the subject is on medication to measure the receptor availability in the presence of the drug.

  • Image Analysis:

    • Dynamic PET data is reconstructed and corrected for attenuation and scatter.

    • Regions of interest (ROIs) are drawn on co-registered magnetic resonance imaging (MRI) scans for anatomical reference (e.g., striatum, caudate, putamen, thalamus, temporal cortex).

    • A reference region devoid of the target receptors (e.g., cerebellum) is used to estimate non-specific binding.

    • Kinetic modeling (e.g., simplified reference tissue model - SRTM) is applied to the time-activity curves of the ROIs to calculate the binding potential (BPND) at baseline and post-treatment.[2]

  • Occupancy Calculation: Receptor occupancy (RO) is calculated as the percentage reduction in binding potential from baseline: RO (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] x 100.[12]

Single-Photon Emission Computed Tomography (SPECT) Imaging

SPECT is another imaging modality used for receptor occupancy studies, often employing iodine-123 labeled radioligands such as [123I]epidepride or [123I]IBZM.[1][2][13] The principles of baseline and post-treatment scans, ROI analysis, and occupancy calculation are analogous to those in PET studies.

Visualizations

ComparisonFlow Logical Flow for Comparing this compound and Amisulpride cluster_compounds Compounds cluster_properties Properties for Comparison cluster_methods Methodology cluster_outcome Comparative Outcome Amisulpride Amisulpride Dose Dose Amisulpride->Dose NMA This compound (LB-102) NMA->Dose Occupancy D2/D3 Receptor Occupancy (%) Dose->Occupancy BrainRegion Brain Region Occupancy->BrainRegion PK_PD Pharmacokinetics/Pharmacodynamics BrainRegion->PK_PD Comparison Comparative Efficacy & Dosing Profile PK_PD->Comparison PET PET Imaging PET->Occupancy SPECT SPECT Imaging SPECT->Occupancy

Caption: Comparison of this compound and Amisulpride.

ExperimentalWorkflow Experimental Workflow for a Receptor Occupancy Study cluster_preparation Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis cluster_result Result SubjectRecruitment Subject Recruitment BaselineScan Baseline Scan (Drug-free) SubjectRecruitment->BaselineScan RadioligandSelection Radioligand Selection RadioligandSelection->BaselineScan DrugAdmin Drug Administration BaselineScan->DrugAdmin PostTreatmentScan Post-Treatment Scan DrugAdmin->PostTreatmentScan ImageAnalysis Image Analysis (ROI, Kinetic Modeling) PostTreatmentScan->ImageAnalysis OccupancyCalc Occupancy Calculation ImageAnalysis->OccupancyCalc FinalOccupancy Receptor Occupancy (%) OccupancyCalc->FinalOccupancy

Caption: Workflow for a typical receptor occupancy study.

References

Comparative analysis of N-Methyl Amisulpride and Raclopride for PET

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N-Methyl Amisulpride and Raclopride for Positron Emission Tomography (PET) Applications

Introduction

In the field of neuroreceptor imaging, the selection of an appropriate radioligand is critical for the accurate quantification of target receptors. This guide provides a comparative analysis of this compound (also known as LB-102) and Raclopride, two prominent ligands for the dopamine (B1211576) D2/D3 receptors. While both molecules are selective for these receptors, their application in Positron Emission Tomography (PET) is distinct. [11C]Raclopride is a well-established PET radiotracer used to image and quantify D2/D3 receptors. In contrast, this compound is a novel therapeutic drug candidate for schizophrenia, and its engagement with D2/D3 receptors is evaluated using [11C]Raclopride PET in receptor occupancy studies.[1][2] This guide will compare their properties as D2/D3 receptor ligands and their respective roles in PET imaging.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and [11C]Raclopride, highlighting their distinct pharmacological and imaging characteristics.

Table 1: Receptor Binding and Pharmacodynamic Properties

ParameterThis compound (LB-102)Raclopride
Primary Targets Dopamine D2/D3, Serotonin 5-HT7 Receptors[1][3][4]Dopamine D2/D3 Receptors[5][6]
Receptor Occupancy 60-80% striatal D2/D3 occupancy at a 50 mg daily oral dose.[1][3][4]High specific binding in dopamine-rich areas like the putamen and caudate.[7][8]
Selectivity Preferential binding in the limbic system over the striatum (based on parent compound Amisulpride).[9]High selectivity for striatal D2 receptors over cortical and cerebellar regions.[10]
Potency Appears to have greater clinical potency than its parent compound, amisulpride, due to improved blood-brain barrier permeability.[4]Bmax: 28 ± 6.9 pmol/ml; Kdapp: 9.1 ± 1.9 pmol/ml in healthy subjects.[8]

Table 2: Radiotracer and Pharmacokinetic Properties for PET

ParameterThis compound (as a drug)[11C]Raclopride (as a PET tracer)
Application in PET Therapeutic drug; target engagement measured by displacement of [11C]Raclopride.[1][3]PET radiotracer for quantifying D2/D3 receptor density and occupancy.[6][11]
Radiolabel Not typically radiolabeled for direct imaging in the cited studies.Carbon-11 (11C)[5][12]
Blood-Brain Barrier Enhanced lipophilicity and improved passive diffusion compared to amisulpride.[4]Readily crosses the blood-brain barrier.
Pharmacokinetics Maximum dopamine receptor occupancy significantly lags maximum plasma concentration.[1][2]Rapid achievement of equilibrium in the brain, suitable for kinetic modeling.[13]
Plasma Protein Binding Data not available in search results.~86%[5]

Signaling Pathways

Both this compound and Raclopride act as antagonists at the Dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. D2 receptors can also signal through β-arrestin dependent pathways and form heteromers with other receptors, such as Adenosine A2A and Dopamine D1 receptors, creating more complex signaling cascades.[14][[“]][16][17]

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Ligands This compound or Raclopride (Antagonists) Ligands->D2R Blocks ATP ATP ATP->AC PKA PKA Activity (decreased) cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream PET_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SubjectPrep Subject Preparation (Consent, IV lines) BaselineScan Baseline [11C]Raclopride PET Scan SubjectPrep->BaselineScan DrugAdmin Drug Administration (e.g., this compound) PostDrugScan Post-Drug [11C]Raclopride PET Scan DrugAdmin->PostDrugScan Uptake Period BaselineScan->DrugAdmin Washout Period Transmission Transmission Scan (Attenuation Correction) Injection [11C]Raclopride Injection Transmission->Injection Emission Dynamic Emission Scan (60-90 min) Injection->Emission Reconstruction Image Reconstruction Emission->Reconstruction ROI Region of Interest (ROI) Definition Reconstruction->ROI TAC Time-Activity Curve (TAC) Generation ROI->TAC Modeling Kinetic Modeling (e.g., SRTM) TAC->Modeling BP Calculate Binding Potential (BP_ND_) Modeling->BP Occupancy Calculate Receptor Occupancy (%) BP->Occupancy

References

N-Methyl Amisulpride: A Comparative Analysis of its Selectivity for Dopamine D2 and D3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide validating the selectivity of N-Methyl Amisulpride (B195569) for D2/D3 receptors, with objective comparisons to alternative compounds and supporting experimental data.

N-Methyl Amisulpride, also known as LB-102, is an investigational antipsychotic agent that acts as a selective antagonist of dopamine (B1211576) D2 and D3 receptors, as well as the serotonin (B10506) 7 (5-HT7) receptor.[1][2][3][4] As the N-methylated analog of the established antipsychotic amisulpride, this compound was designed with enhanced lipophilicity to improve its permeability across the blood-brain barrier.[1] This guide provides a detailed comparison of this compound's binding affinity and functional selectivity for D2 and D3 receptors against its parent compound, amisulpride, and other commonly used antipsychotic medications.

Quantitative Comparison of Receptor Binding Affinities

The selectivity of a compound for its target receptors is a critical determinant of its therapeutic efficacy and side-effect profile. The binding affinity, typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), indicates the concentration of a drug required to occupy 50% of the receptors. A lower value signifies a higher binding affinity.

The available data demonstrates that this compound retains a high affinity for the D2 receptor, comparable to its parent compound, amisulpride. One key study reported a Kd of 0.82 ± 0.02 nM for racemic this compound at the D2 receptor, while racemic amisulpride exhibited a Kd of 1.1 ± 0.12 nM at the same receptor.[5]

While specific Ki values for this compound at the D3 receptor are not yet publicly available, the consistent classification of the compound as a D2/D3 antagonist and the binding profile of its parent compound, amisulpride, suggest a high affinity for the D3 receptor as well. Amisulpride has demonstrated high and nearly equivalent affinity for both D2 and D3 receptors, with reported Ki values of approximately 2.8 nM for D2 and 3.2 nM for D3.[3]

For a broader perspective, the following table compares the binding affinities (Ki in nM) of several antipsychotic agents for D2 and D3 receptors.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D3 Selectivity Ratio
This compound (racemic) 0.82 (Kd) [5]Not Reported Not Calculable
Amisulpride2.83.2[3]0.88
Aripiprazole0.340.80.43
Olanzapine11490.22
Risperidone3.3140.24
Quetiapine1603400.47
Ziprasidone4.87.20.67
Clozapine125492.55

Dopamine D2/D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are members of the D2-like family of G protein-coupled receptors (GPCRs). Their primary signaling mechanism involves coupling to inhibitory G proteins (Gi/o). Upon activation by an agonist, such as dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

D2_D3_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi_o Gi/o Protein D2R->Gi_o D3R D3 Receptor D3R->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Dopamine->D3R Activates NMA This compound NMA->D2R Blocks NMA->D3R Blocks ATP ATP ATP->AC Response Cellular Response (e.g., altered neuronal excitability) cAMP->Response Modulates

Figure 1. Simplified signaling pathway of D2 and D3 receptors and the antagonistic action of this compound.

Experimental Protocols

The validation of this compound's selectivity for D2 and D3 receptors relies on established in vitro experimental methodologies, including radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the receptor.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cells expressing D2 or D3 receptors homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Isolated Membranes centrifugation->membrane_pellet incubation Incubate Membranes with: - Radioligand - this compound (or other competitor) membrane_pellet->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting competition_curve Generate Competition Curve counting->competition_curve ki_calculation Calculate Ki Value competition_curve->ki_calculation

Figure 2. General workflow for a radioligand binding assay to determine receptor affinity.

Methodology:

  • Membrane Preparation:

    • Cells stably expressing human D2 or D3 receptors are cultured and harvested.

    • The cells are lysed and homogenized in a cold buffer solution.

    • The homogenate is centrifuged at high speed to pellet the cell membranes, which are then washed and resuspended.

  • Competitive Binding Assay:

    • The prepared membranes are incubated in the presence of a known concentration of a radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).

    • The reaction is allowed to reach equilibrium.

    • The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The amount of radioligand bound at each concentration of the test compound is plotted to generate a competition curve.

    • The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Assay)

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For Gi/o-coupled receptors like D2 and D3, a common functional assay measures the inhibition of cAMP production.

Methodology:

  • Cell Culture and Treatment:

    • Cells expressing D2 or D3 receptors are cultured in multi-well plates.

    • The cells are pre-treated with varying concentrations of the antagonist (this compound).

    • A known concentration of an agonist (e.g., dopamine) is then added to stimulate the receptors in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • cAMP Measurement:

    • After incubation, the cells are lysed, and the intracellular cAMP levels are measured. This can be done using various methods, such as competitive immunoassays (e.g., HTRF or ELISA).

  • Data Analysis:

    • The level of cAMP inhibition is plotted against the concentration of the antagonist.

    • The IC50 value, representing the concentration of the antagonist that causes 50% of the maximal inhibition of the agonist response, is determined.

Conclusion

The available evidence strongly supports the characterization of this compound as a high-affinity antagonist for the dopamine D2 receptor, with a potency comparable to its parent compound, amisulpride. While direct quantitative data for its D3 receptor affinity is pending, the established profile of amisulpride suggests that this compound is likely to exhibit high affinity for the D3 receptor as well, consistent with its designation as a D2/D3 antagonist. A comprehensive understanding of its D2 versus D3 selectivity awaits the publication of its D3 receptor binding affinity. The improved pharmacokinetic profile of this compound, coupled with its potent D2/D3 receptor antagonism, underscores its potential as a novel therapeutic agent for schizophrenia and other psychotic disorders. Further comparative studies, including functional assays and in vivo receptor occupancy studies, will continue to elucidate the precise selectivity and clinical implications of this promising compound.

References

N-Methyl Amisulpride: A Head-to-Head Comparison with Other Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Methyl Amisulpride (B195569) (LB-102), a novel benzamide (B126) derivative, with other commonly used atypical antipsychotics. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to be a valuable resource for researchers and professionals in the field of neuropsychopharmacology.

Introduction to N-Methyl Amisulpride

This compound (also known as LB-102) is a novel dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT7 receptor antagonist currently under development for the treatment of schizophrenia.[1][2] It is the N-methylated analogue of amisulpride, an atypical antipsychotic approved for schizophrenia in many countries outside of the United States.[2] The addition of a methyl group is intended to improve brain permeability while retaining the therapeutic receptor binding profile of the parent compound.[2]

Mechanism of Action and Receptor Binding Profiles

The therapeutic effects of atypical antipsychotics are primarily mediated by their interaction with dopamine and serotonin receptors in the brain. This compound, like its parent compound amisulpride, exhibits a unique receptor binding profile characterized by high affinity for D2 and D3 receptors and a notable affinity for the 5-HT7 receptor.[2][3]

Dopaminergic and Serotonergic Signaling Pathways

The diagram below illustrates the primary signaling pathways affected by this compound and other atypical antipsychotics. Blockade of postsynaptic D2 receptors in the mesolimbic pathway is associated with a reduction in positive symptoms of schizophrenia, while actions at D3 and 5-HT7 receptors may contribute to effects on negative symptoms and mood.

Antipsychotic_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Antipsychotic Action DA_synthesis Tyrosine -> L-DOPA -> Dopamine VMAT2 VMAT2 DA_synthesis->VMAT2 DA_release Dopamine Release VMAT2->DA_release D2_auto D2 Autoreceptor DA_release->D2_auto Negative Feedback D2_post D2 Receptor DA_release->D2_post D3_post D3 Receptor DA_release->D3_post AC Adenylyl Cyclase D2_post->AC 5HT7_post 5-HT7 Receptor 5HT7_post->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Gene_expression Gene Expression (Neuronal Function) DARPP32->Gene_expression NMA This compound (Amisulpride) NMA->D2_post High Affinity Antagonist NMA->D3_post High Affinity Antagonist NMA->5HT7_post Antagonist Other_Atypicals Other Atypicals (Risperidone, Olanzapine (B1677200), Aripiprazole) Other_Atypicals->D2_post Other_Atypicals->5HT7_post

Caption: Dopaminergic and serotonergic pathways targeted by this compound.

Quantitative Receptor Binding Data

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound's parent compound, amisulpride, and other atypical antipsychotics for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity. Preclinical in vitro studies have shown that this compound (LB-102) and amisulpride have similar binding profiles for dopamine and 5-HT7 receptors.[4]

ReceptorAmisulprideRisperidone (B510)OlanzapineAripiprazole (B633)
Dopamine D2 2.83.11.10.34
Dopamine D3 3.28.02.20.8
Serotonin 5-HT7 11.51.41.93.9

Note: Data for amisulpride is presented as a proxy for this compound due to the limited availability of direct comparative data for the latter. Data is compiled from various preclinical studies.

Head-to-Head Comparison: Efficacy and Side Effects

Direct comparative clinical trial data for this compound is not yet available. Therefore, this section presents data from head-to-head studies of its parent compound, amisulpride, against other widely used atypical antipsychotics.

Clinical Efficacy

Clinical efficacy is often assessed using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS).

Amisulpride vs. Risperidone:

  • In a 6-week double-blind study, amisulpride (400-800 mg/day) and risperidone (4-8 mg/day) showed no significant difference in the reduction of PANSS total scores, as well as positive and negative subscale scores.[5]

  • Another 8-week study found comparable improvements in BPRS total scores between amisulpride (800 mg/day) and risperidone (8 mg/day), with a trend towards greater improvement in negative symptoms with amisulpride.[6]

Amisulpride vs. Olanzapine:

  • A one-year study indicated that patients taking amisulpride had a greater reduction in total PANSS scores compared to those on olanzapine (32.7 vs. 23.3 points).[7]

  • However, a 12-week trial in Indian patients found that olanzapine led to a lower final BPRS score and a greater reduction in positive symptoms (SAPS score) compared to amisulpride.[8][9]

  • A two-month study showed equivalent efficacy in improving BPRS scores for both drugs in patients with acute psychotic exacerbations.[10]

Amisulpride vs. Aripiprazole:

  • A one-year study reported a superior reduction in total PANSS scores for amisulpride compared to aripiprazole (32.7 vs. 21.9 points).[7]

  • A study on first-episode psychosis patients found that aripiprazole treatment led to an improvement in negative symptoms, which was not observed in the amisulpride group.[11][12]

  • Conversely, another comparative study concluded that amisulpride was more efficacious than aripiprazole in improving both positive and negative symptoms.[13]

Table 1: Summary of Comparative Clinical Efficacy (PANSS/BPRS Score Reduction)

ComparatorOutcome
Risperidone Comparable efficacy in reducing overall, positive, and negative symptoms.[5][14]
Olanzapine Mixed results, with one study favoring amisulpride for overall symptom reduction[7] and another favoring olanzapine for positive symptoms.[8][9]
Aripiprazole Conflicting results, with some studies suggesting amisulpride is more effective overall[7][13] and another indicating aripiprazole's superiority for negative symptoms.[11]
Side Effect Profile

The side effect profiles of atypical antipsychotics are a critical factor in treatment selection and patient adherence.

Weight Gain:

  • Amisulpride vs. Risperidone: Studies consistently show that risperidone is associated with significantly more weight gain than amisulpride.[6][14]

  • Amisulpride vs. Olanzapine: Olanzapine consistently leads to more significant weight gain compared to amisulpride.[8][9][10]

  • Amisulpride vs. Aripiprazole: One study found no significant difference in weight gain between the two drugs.[13]

Extrapyramidal Symptoms (EPS):

  • Amisulpride vs. Risperidone: The incidence of EPS is generally comparable between the two drugs.[5][14]

  • Amisulpride vs. Olanzapine: Both drugs have a low incidence of EPS.[10]

  • Amisulpride vs. Aripiprazole: Both medications are associated with a low risk of EPS.[13]

Other Side Effects:

  • Amisulpride: More frequently associated with insomnia and tremor compared to olanzapine.[8][9]

  • Olanzapine: More frequently associated with sedation compared to amisulpride.[8][9]

Table 2: Summary of Comparative Side Effect Profiles

Side EffectAmisulpride vs. RisperidoneAmisulpride vs. OlanzapineAmisulpride vs. Aripiprazole
Weight Gain Less weight gain with amisulpride.[6][14]Less weight gain with amisulpride.[8][9][10]No significant difference.[13]
EPS Comparable.[5][14]Comparable (low incidence).[10]Comparable (low incidence).[13]
Sedation Not directly compared.Less sedation with amisulpride.[8][9]Not directly compared.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development and comparison of antipsychotic drugs.

Receptor Binding Assay

This assay determines the affinity of a drug for a specific receptor.

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Cell_culture Cell Culture (Expressing target receptor, e.g., 5-HT7) Membrane_prep Membrane Preparation (Homogenization & Centrifugation) Cell_culture->Membrane_prep Incubation Incubation (Membranes + Radioligand + Test Drug) Membrane_prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Radioligand Radioligand (e.g., [3H]5-CT for 5-HT7) Radioligand->Incubation Test_drug Test Drug (e.g., this compound) Test_drug->Incubation Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_analysis Data Analysis (Calculation of Ki value) Scintillation->Data_analysis PET_Scan_Workflow Subject_prep Subject Preparation (Consent, Screening, IV line insertion) Baseline_scan Baseline PET Scan (Injection of radiotracer, e.g., [11C]raclopride) Subject_prep->Baseline_scan Drug_admin Administration of Test Drug (e.g., this compound) Baseline_scan->Drug_admin Image_acq Image Acquisition & Reconstruction Baseline_scan->Image_acq Post_drug_scan Post-Drug PET Scan (Repeat radiotracer injection and scan) Drug_admin->Post_drug_scan Post_drug_scan->Image_acq Data_analysis Data Analysis (Quantification of receptor occupancy) Image_acq->Data_analysis

References

A Comparative Guide to N-Methyl Amisulpride Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro binding affinity of N-methyl amisulpride (B195569) (also known as LB-102), a key metabolite of the atypical antipsychotic amisulpride. The focus is on its interaction with primary pharmacological targets: the dopamine (B1211576) D2 and D3 receptors, and the serotonin (B10506) 5-HT7 receptor. By presenting available experimental data and detailed methodologies, this document aims to offer a clear perspective on the current understanding of N-methyl amisulpride's receptor binding profile and the factors crucial for the reproducibility of such studies.

Comparative Analysis of Binding Affinity

This compound demonstrates a high affinity for dopamine D2 and D3 receptors, comparable to its parent compound, amisulpride. The available data from in vitro studies are summarized below. It is important to note that direct reproducibility assessment is challenging due to the limited number of independent studies reporting quantitative binding data for this compound. The data presented here is primarily from a study by Grattan et al. (2019), with comparative data for amisulpride from other key studies.

Table 1: Comparative in vitro Receptor Binding Affinities of this compound and Amisulpride

CompoundReceptorParameterValue (nM)Source(s)
This compound (LB-102) Dopamine D2Kd0.82 ± 0.02[1]
Dopamine D3KiNot explicitly reported, but expected to be similar to Amisulpride
Serotonin 5-HT7Kd31 ± 1[1]
Racemic Amisulpride Dopamine D2Kd1.1 ± 0.12[1]
Dopamine D2Ki3 ± 1[2]
Dopamine D3Ki3.2
Dopamine D3Ki3.5 ± 0.5[2]
Serotonin 5-HT7Kd44 ± 3[1]
Serotonin 5-HT7aKi11.5 ± 0.7[2]
(S)-Amisulpride Serotonin 5-HT7Kd900 ± 1300[1]
(R)-Amisulpride Serotonin 5-HT7Kd22 ± 1.5[1]

Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; a lower value indicates higher affinity.

Methodological Considerations for Reproducibility

The reproducibility of binding affinity studies is contingent on meticulous adherence to and detailed reporting of experimental protocols. Variations in methodology can lead to discrepancies in reported affinity values. Below is a representative experimental protocol for a competitive radioligand binding assay, a gold standard for determining binding affinities.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for dopamine D2/D3 receptors.

1. Membrane Preparation:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 or D3 receptor are cultured to near confluency.

  • Homogenization: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.[3]

2. Competitive Binding Assay:

  • Reaction Mixture: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.[3]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

3. Data Acquisition and Analysis:

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved, the following diagrams illustrate a typical workflow for a competitive binding assay and the signaling pathways of the dopamine D2/D3 receptors.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (Labeled Ligand) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound) Compound_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Workflow of a competitive radioligand binding assay.

G Dopamine Dopamine or This compound (Antagonist) D2_D3_Receptor Dopamine D2/D3 Receptor Dopamine->D2_D3_Receptor G_Protein Gi/o Protein D2_D3_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability and Gene Expression PKA->Downstream

Simplified signaling pathway of Dopamine D2/D3 receptors.

References

N-Methyl Amisulpride vs. First-Generation Antipsychotics: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of N-Methyl Amisulpride, a second-generation antipsychotic, and first-generation antipsychotics (FGAs), also known as typical antipsychotics. The following sections present a comprehensive overview of their mechanisms of action, supported by quantitative data from head-to-head clinical trials and detailed experimental protocols.

Mechanism of Action: A Tale of Two Dopamine (B1211576) Blockades

The primary mechanism of action for both this compound and first-generation antipsychotics involves the antagonism of dopamine D2 receptors in the brain. However, their receptor binding profiles and downstream signaling effects exhibit key differences that are thought to underlie their distinct efficacy and side-effect profiles.

This compound is a selective antagonist of dopamine D2 and D3 receptors.[1] Its therapeutic efficacy is attributed to a dose-dependent mechanism. At higher doses (400-800 mg/day), it predominantly blocks postsynaptic D2/D3 receptors in the limbic system, which is associated with the alleviation of positive symptoms of schizophrenia such as hallucinations and delusions.[2][3] In contrast, at lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and subsequent improvement in negative symptoms like apathy and social withdrawal.[1]

First-generation antipsychotics , such as haloperidol (B65202) and fluphenazine, are potent antagonists of dopamine D2 receptors.[4] Their antipsychotic effect is primarily achieved by blocking these receptors in the mesolimbic pathway.[5] However, their lack of receptor selectivity often leads to the blockade of D2 receptors in other dopamine pathways, such as the nigrostriatal and tuberoinfundibular pathways, which can result in extrapyramidal symptoms (EPS) and hyperprolactinemia, respectively.[5]

Signaling Pathways

The differential receptor interactions of this compound and first-generation antipsychotics initiate distinct downstream signaling cascades.

cluster_Amisulpride This compound Signaling Amisulpride This compound D2_D3 Dopamine D2/D3 Receptor Amisulpride->D2_D3 Antagonizes Gi Gi Protein beta_arrestin β-Arrestin 2 D2_D3->beta_arrestin Modulates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Akt_GSK3b ↑ Akt/GSK-3β Signaling beta_arrestin->Akt_GSK3b Neuroprotection Neuroprotection & Neurite Outgrowth Akt_GSK3b->Neuroprotection

This compound's dual action on G-protein and β-arrestin pathways.

cluster_FGA First-Generation Antipsychotic Signaling FGA First-Generation Antipsychotic (e.g., Haloperidol) D2 Dopamine D2 Receptor FGA->D2 Strongly Antagonizes Gi Gi Protein D2->Gi Side_Effects Extrapyramidal Side Effects D2->Side_Effects Blockade in Nigrostriatal Pathway AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Therapeutic_Effect Antipsychotic Effect PKA->Therapeutic_Effect

FGA's primary mechanism through potent D2 receptor antagonism.

Head-to-Head Clinical Efficacy Data

The following tables summarize the quantitative data from randomized, double-blind clinical trials directly comparing the efficacy of this compound with first-generation antipsychotics.

Table 1: this compound vs. Haloperidol in Acute Exacerbations of Schizophrenia [3][6]

Efficacy MeasureThis compound (800 mg/day)Haloperidol (20 mg/day)p-value
BPRS Total Score (% improvement) 48%38%NS
PANSS Negative Subscale (% improvement) 37%24%0.038
CGI Responders (%) 62%44%0.014

BPRS: Brief Psychiatric Rating Scale; PANSS: Positive and Negative Syndrome Scale; CGI: Clinical Global Impression; NS: Not Significant.

Table 2: this compound vs. Flupentixol in Schizophrenia with Positive Symptoms [7]

Efficacy MeasureThis compound (1000 mg/day)Flupentixol (25 mg/day)Finding
BPRS Total Score (% reduction) 42%32%More pronounced under Amisulpride
SAPS Total Score (% reduction) 78%65%More pronounced under Amisulpride
CGI Responders (%) 62%62%No significant difference

BPRS: Brief Psychiatric Rating Scale; SAPS: Scale for the Assessment of Positive Symptoms; CGI: Clinical Global Impression.

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this guide.

Amisulpride vs. Haloperidol in Acute Schizophrenia[3][6]
  • Study Design: A multicenter, double-blind, randomized, parallel-group study conducted over 6 weeks.

  • Patient Population: 191 patients with a diagnosis of schizophrenia experiencing an acute exacerbation.

  • Intervention:

    • This compound: 800 mg/day

    • Haloperidol: 20 mg/day

  • Primary Efficacy Measures:

    • Change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score.

  • Secondary Efficacy Measures:

    • Change from baseline in the Positive and Negative Syndrome Scale (PANSS) scores, particularly the negative subscale.

    • Clinical Global Impression (CGI) scale.

  • Statistical Analysis: Efficacy analyses were performed on the intent-to-treat population. The primary comparison was based on the mean percentage improvement in BPRS total score. T-tests and chi-squared tests were used for continuous and categorical variables, respectively.

cluster_protocol1 Experimental Workflow: Amisulpride vs. Haloperidol Start Patient Recruitment (n=191, Acute Schizophrenia) Washout 1-7 Day Washout Start->Washout Randomization Randomization Washout->Randomization GroupA Amisulpride (800 mg/day) (n=95) Randomization->GroupA GroupB Haloperidol (20 mg/day) (n=96) Randomization->GroupB Treatment 6-Week Double-Blind Treatment GroupA->Treatment GroupB->Treatment Assessment Efficacy Assessment (BPRS, PANSS, CGI) Treatment->Assessment Analysis Statistical Analysis Assessment->Analysis

References

A Comparative Analysis of the Safety and Tolerability Profiles of N-Methyl Amisulpride and Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profiles of N-Methyl Amisulpride (B195569) (also known as LB-102) and its parent compound, Amisulpride. The information herein is compiled from available clinical trial data and scientific literature to assist researchers, scientists, and drug development professionals in understanding the key differences between these two antipsychotic agents.

Introduction to N-Methyl Amisulpride and Amisulpride

Amisulpride is an atypical antipsychotic agent that selectively blocks dopamine (B1211576) D2 and D3 receptors.[1] Its therapeutic efficacy in treating both the positive and negative symptoms of schizophrenia is well-established.[2] The mechanism of action is dose-dependent: at lower doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which is thought to alleviate negative and depressive symptoms.[3] At higher doses, it acts on postsynaptic receptors, mitigating the positive symptoms of schizophrenia.[3]

This compound (LB-102) is an N-methylated analog of Amisulpride currently under development for the treatment of schizophrenia.[4][5] It is designed to have similar receptor binding characteristics to Amisulpride while potentially offering an improved pharmacokinetic and safety profile.[4]

Safety and Tolerability Profile: A Comparative Overview

The following tables summarize the available quantitative data on the safety and tolerability of this compound and Amisulpride. It is important to note that the data for this compound is primarily from Phase 1 and 2 clinical trials, while the data for Amisulpride is derived from a broader range of studies, including extensive post-marketing surveillance. Direct head-to-head comparative trials are not yet available.

Table 1: Incidence of Key Adverse Events
Adverse EventThis compound (LB-102)Amisulpride
Extrapyramidal Symptoms (EPS) Low incidence reported in a Phase 2 trial.[6] Four instances of acute dystonia were observed in a Phase 1 trial at doses of 100 mg QD, 75 mg BID, and 100 mg BID.[5]Low incidence compared to conventional antipsychotics.[2] Some studies report EPS even at lower doses.[1][7]
Prolactin Elevation Transiently elevated in the majority of subjects in a Phase 1 study, with no associated clinical observations.[5] Limited clinical adverse events associated with elevated prolactin in a Phase 2 trial.[6]Pronounced prolactin-elevating effect, independent of dosage and duration.[3] Hyperprolactinemia is rapidly reversible upon discontinuation.[3]
Weight Gain Average placebo-adjusted weight gain of 2 kg in a Phase 2 trial.[6][8]Generally associated with low weight gain compared to other atypical antipsychotics.[9][10] One analysis showed a mean weight gain of 0.8 kg at 10 weeks.[9] However, clinically relevant weight gain (≥7% of baseline) can occur in about one-fifth of patients.[11]
QT Interval Prolongation Minimal QT interval (QTcF) prolongation reported in a Phase 2 trial.[6] Evidence of transient QT interval prolongation at a 200 mg dose in a Phase 1 study, which did not trigger stopping criteria.[5]Has a plasma concentration-dependent effect on the QTc interval.[12] Overdoses are associated with a risk of torsades de pointes.[13] At therapeutic doses for PONV (5 mg and 10 mg IV), it does not have a clinically significant effect on the QT interval.[14]
Sedation Only one case of sedation was reported across 251 dosed participants in a Phase 2 trial.[6][8]Rarely leads to sedation, with an incidence comparable to placebo.[15]

Methodology of Key Experiments

The assessment of safety and tolerability in the clinical trials of both this compound and Amisulpride involves standardized procedures and rating scales.

Assessment of Extrapyramidal Symptoms (EPS)

In clinical trials for Amisulpride and other antipsychotics, EPS is typically monitored using validated rating scales such as:

  • Simpson-Angus Scale (SAS): To assess parkinsonism.

  • Barnes Akathisia Rating Scale (BARS): To assess akathisia.

  • Abnormal Involuntary Movement Scale (AIMS): To assess for tardive dyskinesia.

Prolactin Level Monitoring

Plasma prolactin levels are measured at baseline and at various time points during the treatment period. Blood samples are collected, and prolactin concentrations are determined using standard laboratory immunoassays. For Amisulpride, studies have assessed prolactin levels during treatment and after discontinuation to establish the reversibility of hyperprolactinemia.[3]

Cardiovascular Monitoring (QTc Interval)

The effect on the QT interval is a critical safety assessment. The methodology involves:

  • Electrocardiogram (ECG) Recordings: 12-lead ECGs are performed at baseline and throughout the study.

  • QTc Correction: The QT interval is corrected for heart rate using formulas such as Bazett's (QTcB) or Fridericia's (QTcF) to provide the QTc interval. The Frederica formula is recommended for heart rates below 60 bpm or above 100 bpm.[16]

  • Thorough QT (TQT) Studies: For a definitive assessment, dedicated TQT studies are conducted, as was done for intravenous Amisulpride, to evaluate the drug's effect on the QTc interval at therapeutic and supratherapeutic doses in a controlled setting.[12] In the Phase 1 trial for LB-102, ECGs were used to monitor for QT interval prolongation.[17]

Visualizing Mechanisms and Workflows

Dose-Dependent Mechanism of Action of Amisulpride and this compound

Amisulpride_Mechanism cluster_low_dose Low Dose cluster_high_dose High Dose LowDose Low Dose Amisulpride / this compound Block_Pre Blocks Presynaptic D2/D3 Autoreceptors LowDose->Block_Pre Increase_DA Increases Dopamine Release Block_Pre->Increase_DA Alleviate_Neg Alleviation of Negative Symptoms Increase_DA->Alleviate_Neg HighDose High Dose Amisulpride / this compound Block_Post Blocks Postsynaptic D2/D3 Receptors HighDose->Block_Post Reduce_DA Reduces Dopaminergic Hyperactivity Block_Post->Reduce_DA Alleviate_Pos Alleviation of Positive Symptoms Reduce_DA->Alleviate_Pos

Caption: Dose-dependent dual mechanism of Amisulpride and this compound.

This compound (LB-102) Phase 1 Clinical Trial Workflow

LB102_Phase1_Workflow cluster_SAD Part A: Single Ascending Dose (SAD) cluster_MAD Part B: Multiple Ascending Dose (MAD) Start Healthy Volunteers (n=64) Randomization Randomization (6:2 ratio) Start->Randomization SAD_Dosing Single Dose of LB-102 or Placebo Randomization->SAD_Dosing SAD Cohorts MAD_Dosing Multiple Doses of LB-102 or Placebo Randomization->MAD_Dosing MAD Cohorts SAD_Assess Safety, Tolerability, and Pharmacokinetic Assessments SAD_Dosing->SAD_Assess SRC_Review Safety Review Committee (SRC) Review of Blinded Data SAD_Assess->SRC_Review MAD_Assess Safety, Tolerability, and Pharmacokinetic Assessments MAD_Dosing->MAD_Assess MAD_Assess->SRC_Review Dose_Escalation Decision on Dose Escalation SRC_Review->Dose_Escalation Dose_Escalation->SAD_Dosing Next SAD Cohort Dose_Escalation->MAD_Dosing Next MAD Cohort End End of Study Dose_Escalation->End Study Completion

Caption: Workflow of the Phase 1, randomized, double-blind, placebo-controlled study for LB-102.

Conclusion

Based on the currently available data, both Amisulpride and its N-methylated analog, this compound (LB-102), demonstrate profiles of atypical antipsychotics with a generally favorable safety and tolerability profile compared to older agents.

Amisulpride's safety profile is well-characterized, with hyperprolactinemia being a notable side effect, though it is reversible. The risk of EPS is lower than with conventional antipsychotics, and it is associated with minimal weight gain and sedation.

This compound (LB-102) appears to maintain a favorable safety profile in early-phase clinical trials. The data suggests a low incidence of EPS and sedation, with manageable weight gain and transient prolactin elevation. The emerging safety profile of LB-102 is considered favorable to that of Amisulpride.[6][8]

For researchers and drug development professionals, this compound represents a promising evolution of the Amisulpride molecule. Future head-to-head comparative studies will be crucial to definitively delineate the safety and tolerability advantages of this compound over Amisulpride. Continued monitoring of adverse event profiles in ongoing and future clinical trials will provide a more complete picture of its long-term safety.

References

In Vivo Target Engagement of N-Methyl Amisulpride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target engagement of N-Methyl Amisulpride (B195569) (LB-102), a novel psychotropic agent, with its parent compound, Amisulpride. The information presented is based on clinical trial data and is intended to inform research and development in the field of neuropsychopharmacology.

N-Methyl Amisulpride is a dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT7 receptor antagonist.[1][2] Its enhanced lipophilicity compared to Amisulpride is designed to improve its permeability across the blood-brain barrier, potentially leading to higher brain concentrations and greater clinical potency at lower doses.[2][3] In vivo validation of its target engagement has been primarily conducted through Positron Emission Tomography (PET) imaging studies.[1][4]

Comparative Analysis of Dopamine D2/D3 Receptor Occupancy

The primary method for in vivo validation of this compound's target engagement is PET imaging, which allows for the quantification of dopamine D2/D3 receptor occupancy in the brain.[5] The following tables summarize the key findings from clinical studies of this compound (LB-102) and compare them to data available for Amisulpride.

Table 1: this compound (LB-102) Striatal D2/D3 Receptor Occupancy (Healthy Volunteers)

Dose (Oral)Time Post-DoseMean Striatal D2/D3 Receptor Occupancy (%)Study Identifier
50 mg (single dose)2.5 hours~50%NCT04588129[1][6]
50 mg (steady state)24 hours60-80%NCT04588129[1][4][6]
75 mg (single dose)2.5 hours~65%NCT04588129[1]
100 mg (single dose)2.5 hours~75%NCT04588129[1]

Table 2: Amisulpride Striatal D2/D3 Receptor Occupancy (Patients with Schizophrenia)

Daily Dose (Oral)Mean Striatal D2/D3 Receptor Occupancy (%)Study Reference
200-600 mg16-46%Xiberas et al.[7]
406 mg (mean)56%Vernaleken et al.[7]
400-1200 mg43-90%Gründer et al.[8]
300-400 mg~70%Wong et al.[6]
630-910 mg70-80%Wu et al.[2]

A key finding from the PET studies is that a once-daily 50 mg dose of LB-102 at steady state achieves a striatal dopamine receptor occupancy of 60-80%, a range considered therapeutic for schizophrenia.[1][4][6] This is comparable to the occupancy achieved with much higher doses of Amisulpride (300-400 mg).[2][6] Furthermore, the receptor occupancy of LB-102 demonstrated prolonged and stable engagement over a 24-hour period, with maximum occupancy lagging behind peak plasma concentrations.[1][4][6]

Safety and Tolerability Comparison

The Phase 1 clinical trial of LB-102 (NCT04187560) provides initial safety and tolerability data.

Table 3: Safety and Tolerability Profile of this compound (LB-102) in Healthy Volunteers

Adverse EventsObservations
Well-tolerated Up to 150 mg/day.[9]
Common Adverse Events Transient increases in prolactin levels.[3][9]
Dose-Limiting Side Effects Extrapyramidal symptoms (EPS), such as acute dystonia, were observed at higher doses (100 mg BID and 200 mg), consistent with dopamine receptor occupancy exceeding 80%.[3][9][10]
Cardiovascular Transient QT interval prolongation was noted at the 200 mg dose but did not lead to clinical observations.[3][10]

The safety profile of LB-102 is consistent with that of other dopamine antagonists.[9] The occurrence of EPS at higher doses serves as a biomarker for high dopamine receptor occupancy.[9] Due to its higher potency, it is anticipated that the therapeutic doses of LB-102 will be substantially lower than those of Amisulpride, which may lead to a more favorable safety profile, particularly concerning peripheral side effects.[2][9]

Experimental Protocols

The in vivo validation of this compound's target engagement relies on well-established neuroimaging techniques.

Positron Emission Tomography (PET) Imaging for Dopamine Receptor Occupancy

Objective: To quantify the percentage of dopamine D2/D3 receptors in the striatum and other brain regions that are bound by this compound at various doses and time points.

Methodology:

  • Radiotracer: [11C]raclopride, a selective D2/D3 receptor antagonist, is used as the PET ligand.[1][11]

  • Subjects: Studies are conducted in healthy volunteers.[1]

  • Procedure:

    • A baseline PET scan is performed to measure the baseline density of available D2/D3 receptors.

    • Subjects are then administered a single oral dose or multiple doses of this compound.[1]

    • Follow-up PET scans are conducted at specific time points post-dosing (e.g., 2.5, 7.5, and 23.5 hours).[6]

    • During each scan, a bolus of [11C]raclopride is injected intravenously.[12][13]

    • The PET scanner detects the distribution of the radiotracer in the brain over time.

  • Data Analysis:

    • Dynamic PET data are used to calculate the binding potential (BPND) of [11C]raclopride in specific brain regions (e.g., caudate, putamen).[14]

    • Receptor occupancy is calculated as the percentage reduction in [11C]raclopride binding potential after drug administration compared to the baseline scan.[5]

    • The simplified reference tissue model (SRTM) is often used for kinetic modeling of the PET data.[4][14]

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates D3R D3 Receptor Dopamine->D3R Activates Signaling Downstream Signaling D2R->Signaling D3R->Signaling HTR7 5-HT7 Receptor HTR7->Signaling NMA This compound (LB-102) NMA->D2R Antagonizes NMA->D3R Antagonizes NMA->HTR7 Antagonizes Amisulpride Amisulpride Amisulpride->D2R Antagonizes Amisulpride->D3R Antagonizes Amisulpride->HTR7 Antagonizes

Caption: Signaling pathway of this compound and Amisulpride.

Experimental_Workflow cluster_screening Subject Screening & Baseline cluster_dosing Drug Administration cluster_imaging Post-Dose Imaging & Analysis Inclusion Inclusion/Exclusion Criteria Met Baseline_PET Baseline [11C]raclopride PET Scan Inclusion->Baseline_PET Randomization Randomization (this compound or Placebo) Baseline_PET->Randomization Dosing Oral Administration (Single or Multiple Doses) Randomization->Dosing Followup_PET Follow-up [11C]raclopride PET Scans (Multiple Time Points) Dosing->Followup_PET PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Data_Analysis Data Analysis (Binding Potential & Occupancy Calculation) Followup_PET->Data_Analysis PK_Sampling->Data_Analysis

Caption: Experimental workflow for in vivo PET imaging.

References

Enantiomeric Receptor Binding Profile of N-Methyl Amisulpride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of the (R)- and (S)-enantiomers of N-Methyl Amisulpride (B195569). The data presented herein demonstrates a significant stereoselectivity in receptor binding, a critical consideration for the development of targeted therapeutics.

Executive Summary

N-Methyl Amisulpride, a derivative of the atypical antipsychotic amisulpride, exhibits pronounced enantiomeric differentiation in its interaction with key neurotransmitter receptors. The (S)-enantiomer is a potent antagonist of dopamine (B1211576) D2 and D3 receptors, while the (R)-enantiomer shows preferential binding to the serotonin (B10506) 5-HT7 receptor. This stereospecificity offers a strategic advantage in drug development, allowing for the design of compounds with tailored pharmacological profiles to potentially maximize therapeutic efficacy and minimize side effects.

Comparative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, nM) of the enantiomers of amisulpride and this compound for human dopamine D2 and serotonin 5-HT7 receptors.

Table 1: Amisulpride Enantiomers - Receptor Binding Affinity (Ki, nM)

CompoundDopamine D2 Receptor5-HT7 Receptor
(S)-Amisulpride (esamisulpride)4.43 ± 0.70[1]1860 ± 260[1]
(R)-Amisulpride (aramisulpride)140 ± 31[1]47 ± 4[1]
Racemic Amisulpride1.1 ± 0.12[2][3]44 ± 3[2][3]

Table 2: this compound Enantiomers - Receptor Binding Affinity (Ki, nM)

CompoundDopamine D2 Receptor5-HT7 Receptor
(S)-N-Methyl Amisulpride (LB-103)~1 (40-fold preference over R)[3][4]-
(R)-N-Methyl Amisulpride (LB-104)-~31 (50-fold preference over S)[3][4]
Racemic this compound (LB-102)0.82 ± 0.02[2][3]31 ± 1[2][3]

Note: Specific Ki values for the individual enantiomers of this compound were not explicitly found as numerical values in the search results, but their selectivity ratios were clearly stated.

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand binding assays.

Radioligand Binding Assay for D2 and 5-HT7 Receptors

  • Cell Lines: Studies utilized cell lines recombinantly expressing human dopamine D2 receptors (hD2L) or serotonin 5-HT7 receptors.[1][5] For some dopamine receptor binding studies, a baculovirus/Spodoptera frugiperda insect (Sf-9) cell system expressing the human dopamine recombinant D(2)long (hD(2L)) or the rat dopamine recombinant D(3) (rD(3)) receptors was used.[5]

  • Radioligands:

    • For dopamine D2 receptors, commonly used radioligands include [3H]spiperone or [3H]nemonapride.[5]

    • The specific radioligand for the 5-HT7 receptor assays was not explicitly mentioned in the provided search results.

  • Assay Principle: The assay measures the ability of the test compounds (enantiomers of this compound) to displace a specific radioligand from its receptor.

  • Procedure:

    • Cell membranes expressing the receptor of interest are incubated with a fixed concentration of the radioligand and varying concentrations of the competing test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Receptor Selectivity and Experimental Workflow

The following diagrams illustrate the stereoselective binding of this compound enantiomers and a generalized workflow for receptor binding assays.

cluster_enantiomers This compound Enantiomers cluster_receptors Receptors (S)-Enantiomer (S)-Enantiomer Dopamine D2/D3 Dopamine D2/D3 (S)-Enantiomer->Dopamine D2/D3 High Affinity Serotonin 5-HT7 Serotonin 5-HT7 (S)-Enantiomer->Serotonin 5-HT7 Low Affinity (R)-Enantiomer (R)-Enantiomer (R)-Enantiomer->Dopamine D2/D3 Low Affinity (R)-Enantiomer->Serotonin 5-HT7 High Affinity

Caption: Enantioselective receptor binding of this compound.

A Prepare Cell Membranes (Expressing Receptor of Interest) B Incubate Membranes with Radioligand and Test Compound (Enantiomer) A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Generalized workflow for a radioligand receptor binding assay.

Conclusion

The distinct receptor binding profiles of the (S)- and (R)-enantiomers of this compound underscore the importance of stereochemistry in drug design. The (S)-enantiomer's potent dopamine D2/D3 receptor antagonism aligns with antipsychotic activity, while the (R)-enantiomer's high affinity for the 5-HT7 receptor is associated with potential antidepressant effects.[1][4] This separation of pharmacodynamic properties allows for the development of non-racemic mixtures or single-enantiomer formulations to achieve a desired therapeutic outcome with a potentially improved safety and tolerability profile.

References

N-Methyl Amisulpride vs. Other Benzamide Derivatives: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of N-Methyl Amisulpride (B195569) (also known as LB-102) and other prominent benzamide (B126) derivatives, including amisulpride, sulpiride (B1682569), and tiapride (B1210277). The information presented is based on available experimental data to facilitate an objective evaluation of their pharmacological profiles.

Executive Summary

N-Methyl Amisulpride is a novel benzamide derivative designed to improve upon the properties of its parent compound, amisulpride. The primary structural modification, N-methylation, is intended to enhance lipophilicity and blood-brain barrier permeability. Preclinical data suggests that this compound retains a similar in vitro receptor binding profile to amisulpride, with high affinity for dopamine (B1211576) D2 and D3 receptors and moderate affinity for the serotonin (B10506) 5-HT7 receptor. This profile suggests potential for both antipsychotic and antidepressant effects. In preclinical models, it has demonstrated comparable or potentially superior efficacy to amisulpride. This guide will delve into the quantitative data supporting these observations.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki / IC50 in nM)
CompoundD2 ReceptorD3 Receptor5-HT7 ReceptorReference(s)
This compound (LB-102) ~1.0 (Kd)Similar to Amisulpride~31 (Kd)[1][2]
Amisulpride 2.8 - 3.03.2 - 3.511.5[3][4][5]
(S)-Amisulpride 5.2--[1]
(R)-Amisulpride 244-22 (Kd)[1]
Sulpiride 8,800 (IC50)>100,000 (IC50)-[6][7]
Tiapride 110 - 320 (IC50)180 (IC50)-[8]
Table 2: Comparative Efficacy in Preclinical Models
CompoundAnimal ModelEndpointEffective Dose (ED50) / OutcomeReference(s)
This compound (LB-102) Apomorphine-Induced Climbing (Mouse)Inhibition of ClimbingStatistically indistinguishable from amisulpride[3]
Novel Object Recognition (Rat)Reversal of Cognitive DeficitsSimilar-to-superior to amisulpride[3]
Amisulpride Conditioned Avoidance Response (Rat)Inhibition of AvoidanceEffective at D2 occupancy >60%[9]
Forced Swim Test (Rat)Reduction of Immobility1 and 3 mg/kg (subchronic)[10]
Apomorphine-Induced Hypothermia (Mouse)Antagonism~2 mg/kg (i.p.)[11]
Sulpiride Conditioned Avoidance Response (Rat)Inhibition of AvoidanceIneffective in some studies[12]
Tiapride Conditioned Behavior (Rat)Drug Discrimination2.2 mg/kg (i.p.)[8]
Dopamine Agonist-Induced Hyperactivity (Rat)Antagonism10 mg/kg (i.p.)[8]

Note: Direct head-to-head quantitative comparisons of ED50 values for this compound in CAR and FST models were not available in the public domain at the time of this review. The data presented for this compound is based on comparative statements from preclinical studies.

Table 3: Comparative Preclinical Pharmacokinetic Parameters
CompoundSpeciesRouteTmaxCmaxHalf-life (t1/2)BioavailabilityReference(s)
This compound (LB-102) Ratp.o.---Improved BBB penetration vs. Amisulpride[3]
Amisulpride Ratp.o.---Poor BBB penetration[9]
Sulpiride Ratp.o.-< 1 µg/mL (at 100 mg/kg)-Low[13]
Dogp.o.-6.1-23.9 µg/mL (25-100 mg/kg)1.6 - 3.4 h-[13]
Tiapride Humanp.o.---~75%

Note: Comprehensive and directly comparable preclinical pharmacokinetic data in the same species and under the same conditions is limited in the publicly available literature. This compound is designed for improved brain exposure compared to amisulpride. It undergoes demethylation to form amisulpride as a metabolite.[3]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic potential of a compound by measuring its ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

General Protocol:

  • Apparatus: A shuttle box with two compartments separated by a door or opening is typically used. The floor of the box is equipped to deliver a mild electric foot shock.

  • Training (Acquisition): A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), which is a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal fails to move during the CS, it will move to the other compartment upon receiving the shock (escape response).

  • Drug Testing: Once the animals have been trained to a stable level of performance, they are administered the test compound or vehicle.

  • Test Session: The animals are placed back in the shuttle box, and a series of trials are conducted. The number of avoidance responses, escape responses, and failures to escape are recorded.

  • Data Analysis: A compound is considered to have antipsychotic-like activity if it selectively reduces the number of avoidance responses without significantly affecting the number of escape responses.

Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant activity of a compound by measuring its effect on the duration of immobility in rodents forced to swim in an inescapable cylinder of water.

General Protocol:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.

  • Pre-test Session (Day 1): Each animal is placed in the cylinder for a 15-minute period. This initial session is for habituation.

  • Drug Administration: The test compound or vehicle is administered according to the study design (e.g., acute or chronic dosing).

  • Test Session (Day 2): 24 hours after the pre-test, the animals are placed back in the cylinder for a 5-minute test session. The session is typically video-recorded for later analysis.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is measured.

  • Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.

Mandatory Visualization

experimental_workflow Experimental Workflow for Preclinical Comparison cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_efficacy cluster_data Data Analysis & Comparison receptor_binding Radioligand Binding Assays (D2, D3, 5-HT7, etc.) binding_affinity Receptor Affinity (Ki) receptor_binding->binding_affinity pk_studies Pharmacokinetic Studies (Rodents) pk_params Pharmacokinetic Parameters pk_studies->pk_params efficacy_models Efficacy Models car_model Conditioned Avoidance Response (CAR) fst_model Forced Swim Test (FST) other_models Other Models (e.g., Novel Object Recognition) potency In Vivo Potency (ED50) car_model->potency fst_model->potency other_models->potency comparison Comparative Assessment binding_affinity->comparison potency->comparison pk_params->comparison

Caption: Experimental workflow for preclinical comparison of benzamide derivatives.

dopamine_d2_signaling Dopamine D2 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor Activates benzamide Benzamide Derivative (e.g., this compound) benzamide->d2_receptor Antagonizes gi_protein Gi/o Protein d2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka PKA camp->pka Inhibits downstream Downstream Effects (e.g., Ion channel modulation, Gene expression) pka->downstream Modulates

Caption: Simplified signaling pathway of the dopamine D2 receptor.

serotonin_5ht7_signaling Serotonin 5-HT7 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular serotonin Serotonin (5-HT) ht7_receptor 5-HT7 Receptor serotonin->ht7_receptor Activates benzamide Benzamide Derivative (e.g., Amisulpride) benzamide->ht7_receptor Antagonizes gs_protein Gs Protein ht7_receptor->gs_protein Activates adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Increases pka PKA camp->pka Activates erk ERK pka->erk Activates neuronal_plasticity Neuronal Plasticity & other effects erk->neuronal_plasticity

Caption: Simplified signaling pathway of the serotonin 5-HT7 receptor.

References

Safety Operating Guide

Proper Disposal of N-Methyl Amisulpride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of N-Methyl Amisulpride is a critical aspect of laboratory safety and environmental responsibility. As a derivative of Amisulpride, it is classified as harmful if swallowed and requires handling as chemical or pharmaceutical waste.[1][2][3][4] Adherence to institutional, local, state, and federal regulations is paramount for ensuring safety and compliance.[1][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes, but is not limited to, safety glasses, gloves, and a lab coat.[5] All handling of this compound should occur in a well-ventilated area to avoid inhalation of any dust or aerosols.[2][6]

Personal Protective Equipment (PPE) and Waste Container Specifications

ItemSpecificationPurpose
Gloves Chemically resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Dust respiratorRecommended when handling powders to avoid inhalation.[5]
Solid Waste Container Labeled, sealed, and chemically compatible containerFor disposal of contaminated labware, PPE, and residual solid this compound.
Liquid Waste Container Labeled, sealed, and chemically compatible container (e.g., HDPE or glass bottle)For disposal of solutions containing this compound.[4]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation and disposal of this compound waste.

Step 1: Segregation of Waste

Proper segregation at the point of generation is crucial.

  • Solid Waste:

    • Collect any solid this compound, contaminated personal protective equipment (gloves, wipes, etc.), and empty containers in a designated, clearly labeled hazardous waste container.[4]

    • Empty containers may still present a chemical hazard and should be treated as hazardous waste.[5] They should not be rinsed into the drain.[4]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, labeled container for liquid hazardous waste.[4]

    • Crucially, do not dispose of this compound solutions down the drain or into any sewer system. [4][5][7][8] This can lead to environmental contamination as wastewater treatment facilities may not effectively remove such compounds.[4]

Step 2: Labeling and Storage

  • Clearly label all waste containers with the contents, including the name "this compound," and any associated hazard warnings (e.g., "Harmful if Swallowed").

  • Store the sealed waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[5][6]

Step 3: Consultation with Environmental Health and Safety (EHS)

  • Before arranging for final disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department.[4] They will provide specific guidance based on local regulations and institutional protocols.

Step 4: Final Disposal

  • The final disposal of this compound waste must be conducted through a licensed waste disposal company.[1]

  • Approved disposal methods typically include:

    • Incineration: Performed in a licensed facility, often after mixing with a combustible solvent.[5]

    • Landfill: Disposal in a specially licensed landfill designated for chemical and/or pharmaceutical waste.[5]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

cluster_0 Waste Generation & Segregation cluster_1 Handling & Storage cluster_2 Disposal Pathway start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid ppe Wear Appropriate PPE storage Store Sealed Containers in Designated Secure Area ppe->storage ehs Consult Institutional EHS for Specific Protocols storage->ehs disposal_co Arrange Pickup by Licensed Waste Disposal Company ehs->disposal_co final_disposal Final Disposal Method disposal_co->final_disposal incineration Incineration final_disposal->incineration Preferred landfill Licensed Landfill final_disposal->landfill Alternative

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N-Methyl Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of N-Methyl Amisulpride

Disclaimer: This document provides safety and logistical information for this compound based on available data for Amisulpride. This compound is the N-methylated analogue of Amisulpride and may have a different toxicological profile.[1][2][3][4] A comprehensive, substance-specific risk assessment should be conducted before handling this compound.

This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment when handling this compound. Strict adherence to these procedural steps will minimize exposure risks and ensure proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a benzamide (B126) derivative and an analogue of Amisulpride, an antipsychotic drug.[1][5] Amisulpride is classified as harmful if swallowed.[6] Given the structural similarity, this compound should be handled with care to avoid all personal contact, including inhalation and skin contact.[7]

The following table summarizes the recommended PPE for handling this compound, based on the safety data for Amisulpride.

Operation Required Personal Protective Equipment (PPE)
Weighing and Aliquoting Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields or Face Shield, N95 or higher Respirator
Solution Preparation Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields or Face Shield
General Laboratory Handling Nitrile Gloves, Lab Coat, Safety Glasses
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 or higher Respirator
Waste Disposal Nitrile Gloves, Lab Coat

Note: For procedures with a high risk of aerosolization, such as sonication or vortexing, it is strongly recommended to work within a certified chemical fume hood or a biological safety cabinet.

Quantitative Data Summary

The following table summarizes key quantitative data for Amisulpride. Specific data for this compound is not currently available.

Parameter Value Source
Molecular Formula C18H29N3O4S[1]
Molecular Weight 383.51 g/mol [1]
Melting Point 126 - 127 °C (Amisulpride)[8]
Solubility Slightly soluble in water (Amisulpride)[8]
Occupational Exposure Limits (OELs) No data available[9]

Operational Plan for Handling this compound

A systematic approach is crucial to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its final disposal.

Experimental Workflow Diagram

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_cleanup Cleanup and Decontamination receiving 1. Receiving: Visually inspect package for damage. unpacking 2. Unpacking: Don appropriate PPE. Unpack in a designated area. receiving->unpacking storage 3. Storage: Store in a tightly sealed container. Keep in a cool, dry, well-ventilated area. unpacking->storage weighing 4. Weighing and Aliquoting: Use a chemical fume hood. Utilize dedicated equipment. solution_prep 5. Solution Preparation: Prepare solutions in a fume hood. Add solvent to powder slowly. weighing->solution_prep experiment 6. Experimentation: Follow standard laboratory procedures. Maintain PPE throughout. solution_prep->experiment decontamination 7. Decontamination: Clean work surfaces with a suitable solvent. Follow with soap and water wash. ppe_removal 8. PPE Removal: Remove and dispose of PPE as hazardous waste. decontamination->ppe_removal

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Receiving and Unpacking :

    • Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

    • Don the appropriate PPE as outlined in the table above before handling the package.

    • Transport the unopened package to a designated receiving area, preferably with controlled ventilation.

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of this compound powder inside a certified chemical fume hood to minimize inhalation exposure.

    • Use dedicated spatulas and weighing boats.

    • Clean the balance and surrounding surfaces with a suitable decontaminating solution (e.g., 70% ethanol) after each use.

  • Solution Preparation :

    • Prepare solutions in a chemical fume hood.

    • Add the solvent to the accurately weighed this compound powder slowly to avoid splashing.

Disposal Plan for this compound

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow Diagram

cluster_waste_collection Waste Segregation and Collection cluster_disposal Final Disposal solid_waste 1. Solid Waste: - Contaminated PPE - Weighing boats - Empty vials collection 3. Collection: Place in designated, labeled hazardous waste containers. solid_waste->collection liquid_waste 2. Liquid Waste: - Unused solutions - Solvent rinsates liquid_waste->collection storage 4. Temporary Storage: Store waste containers in a secure, secondary containment area. disposal_service 5. Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal_service

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol
  • Waste Segregation :

    • Solid Waste : All disposable items that have come into contact with this compound, including gloves, weighing paper, and empty vials, must be considered hazardous waste.

    • Liquid Waste : Unused solutions containing this compound and solvent rinsates from cleaning contaminated glassware must be collected as hazardous liquid waste.

    • Sharps : Needles and syringes should be disposed of in a designated sharps container.

  • Waste Collection :

    • Collect solid waste in a clearly labeled, durable, and leak-proof container lined with a plastic bag.

    • Collect liquid waste in a sealed, compatible container (e.g., glass or polyethylene). Do not mix incompatible waste streams.

  • Labeling and Storage :

    • Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.

    • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal :

    • Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

    • Do not dispose of this compound down the drain. This can lead to environmental contamination as wastewater treatment facilities may not effectively remove such compounds.[10]

    • Decontaminate empty containers before disposal if permitted by your institution's policy. The rinsate should be collected as hazardous liquid waste.[10] Otherwise, dispose of empty containers as hazardous solid waste.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.